4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORQLLDZBAQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289799 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-63-5 | |
| Record name | 16097-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group and a methylsulfanyl moiety onto the pyrimidine scaffold imparts unique physicochemical properties that are highly sought after in modern drug discovery. This document details the underlying chemical principles, a robust synthetic protocol, and the analytical characterization of this important molecule, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Trifluoromethylated Pyrimidines
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other functional groups, such as the methylsulfanyl (-SCH3) group, the resulting pyrimidine scaffold offers a versatile platform for the synthesis of novel bioactive compounds. This compound serves as a crucial building block, enabling further molecular elaboration through nucleophilic substitution of the reactive chlorine atom.
Strategic Approach to Synthesis: Leveraging Regioselectivity
The synthesis of this compound is strategically designed around the principle of regioselective nucleophilic aromatic substitution (SNAr). The starting material, 2,4-dichloro-6-(trifluoromethyl)pyrimidine, possesses two chlorine atoms at positions 2 and 4 of the pyrimidine ring, which are susceptible to displacement by nucleophiles.
The Causality Behind Experimental Choices
The key to a successful synthesis lies in the selective substitution of only one of these chlorine atoms. The pyrimidine ring is an electron-deficient heterocycle, and the presence of the strongly electron-withdrawing trifluoromethyl group at the C6 position further deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.
Quantum mechanical studies and empirical evidence have demonstrated that in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the SNAr reaction at C4. The electron-withdrawing trifluoromethyl group at C6 enhances this inherent preference for C4 substitution.
Therefore, by carefully controlling the reaction conditions and stoichiometry, it is possible to achieve a highly regioselective displacement of the C4 chlorine atom with a methylsulfanyl group, leaving the C2 chlorine atom intact for subsequent functionalization.
Synthetic Pathway and Protocol
The most direct and efficient route to this compound involves a one-step nucleophilic aromatic substitution reaction on 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity of the final product.
Materials and Reagents:
-
2,4-dichloro-6-(trifluoromethyl)pyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium thiomethoxide (1.0-1.1 eq) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Property | Value |
| Chemical Formula | C₆H₄ClF₃N₂S |
| Molecular Weight | 228.62 g/mol |
| Appearance | Colorless Liquid to White Solid[1] |
| Melting Point | 38-39 °C[1] |
| Boiling Point | 83.5 °C at 9.3 Torr[1] |
| CAS Number | 16097-63-5 |
Spectroscopic Data (Predicted and Reported):
-
¹H NMR: A singlet corresponding to the methyl protons of the methylsulfanyl group is expected around δ 2.6 ppm. A singlet for the proton on the pyrimidine ring is also anticipated.
-
¹³C NMR: Signals for the trifluoromethyl carbon, the carbons of the pyrimidine ring, and the methyl carbon of the methylsulfanyl group are expected in their characteristic regions.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Safety Considerations
-
2,4-dichloro-6-(trifluoromethyl)pyrimidine: This is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Sodium thiomethoxide: This reagent is corrosive and malodorous. Handle with care and avoid inhalation or contact with skin.
-
Solvents: Tetrahydrofuran, hexanes, and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
The synthesis of this compound is a robust and reproducible process that relies on the principles of regioselective nucleophilic aromatic substitution. The detailed protocol provided in this guide, along with the characterization data, offers a comprehensive resource for researchers and scientists in the field of drug discovery and development. The strategic design of this synthesis ensures high yields of the desired product, which serves as a valuable intermediate for the creation of novel and complex molecular architectures.
References
An In-Depth Technical Guide to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS: 16097-63-5)
Introduction: 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Belonging to the pyrimidine class of compounds, its structure is characterized by a trifluoromethyl group, a chloro substituent, and a methylsulfanyl group, each imparting distinct reactivity and physicochemical properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack.[1] This unique combination of functional groups makes it an invaluable intermediate in the development of novel agrochemicals and pharmaceutical agents, particularly in the creation of kinase inhibitors for cancer therapy.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and development.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthetic chemistry. These properties dictate the choice of reaction conditions, solvents, and analytical methods for characterization and quality control.
Physicochemical Properties
The key physicochemical properties are summarized in the table below. The compound typically presents as a colorless liquid or a low-melting solid, with a melting point around 38-39°C.[3][4] Its calculated LogP suggests moderate lipophilicity, influencing its solubility in organic solvents and its potential pharmacokinetic profile in drug discovery contexts.
| Property | Value | Source(s) |
| CAS Number | 16097-63-5 | [3] |
| Molecular Formula | C₆H₄ClF₃N₂S | [3][5] |
| Molecular Weight | 228.62 g/mol | [3] |
| Appearance | Colorless Liquid or Solid | [3][6] |
| Melting Point | 38-39 °C | [3][4] |
| Boiling Point | 83.5 °C @ 9.3 Torr; 237.8 °C @ 760 mmHg | [3] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 97.6 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [5][7] |
| XLogP3 | 2.9 | [3] |
| InChI Key | GOORQLLDZBAQIW-UHFFFAOYSA-N | [3][5] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for confirming the identity and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. A singlet integrating to three protons should appear for the methyl group of the methylsulfanyl substituent (-SCH₃). A second singlet, integrating to one proton, would correspond to the hydrogen atom at the 5-position of the pyrimidine ring. The exact chemical shifts would depend on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the methyl carbon, the trifluoromethyl carbon (likely showing a quartet due to C-F coupling), and the four unique carbons of the pyrimidine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (228.62). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching from the trifluoromethyl group, C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching.
Section 2: Synthesis and Chemical Reactivity
The synthetic utility of this pyrimidine derivative stems from its predictable and selective reactivity at multiple sites.
Synthetic Routes
The synthesis of this compound and related structures often involves cyclocondensation reactions using a trifluoromethyl-containing building block.[8] A common precursor is 2,4-dichloro-6-(trifluoromethyl)pyrimidine, which can undergo selective nucleophilic substitution.
Caption: General synthetic step for the target compound.
This reaction leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 2-position is typically more susceptible to displacement by a soft nucleophile like sodium thiomethoxide (NaSCH₃) under controlled conditions.
Core Reactivity: The SₙAr Mechanism
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The pyrimidine ring is electron-deficient, and this character is further amplified by the potent electron-withdrawing trifluoromethyl group at C6. This makes the carbon atom at the 4-position, bonded to the chlorine, highly electrophilic and susceptible to attack by nucleophiles.
Key Reactive Sites:
-
C4-Cl Bond: This is the most reactive site for SₙAr reactions. A wide variety of nucleophiles (amines, alcohols, thiols) can displace the chloride ion. This reaction is the cornerstone of its use as a synthetic intermediate.[9]
-
C2-SMe Group: The methylsulfanyl group can be oxidized to a methylsulfinyl or methylsulfonyl group. A methylsulfonyl group is an excellent leaving group, activating the C2 position for a second nucleophilic substitution, thus allowing for sequential functionalization of the pyrimidine core.[2]
Caption: Key reactivity of the pyrimidine core towards nucleophiles.
Section 3: Applications in Research and Development
The unique structural features of this compound make it a valuable scaffold in both agrochemical and pharmaceutical research.
Agrochemical Applications
Trifluoromethyl-substituted heterocycles are a cornerstone of modern agrochemical design.[8][10] This pyrimidine derivative serves as a key intermediate for synthesizing potent herbicides and fungicides. The trifluoromethyl group often enhances metabolic stability and cellular uptake in target organisms. The ability to easily introduce diversity at the C4 position allows for the fine-tuning of biological activity and selectivity.[1]
Pharmaceutical Scaffolding
In medicinal chemistry, the substituted pyrimidine core is a well-established "privileged scaffold." It is frequently found in the structures of kinase inhibitors, which are a major class of anti-cancer drugs.[2] The C4 position provides a convenient attachment point for various amine-containing fragments that can interact with the hinge region of a kinase active site. The methylsulfanyl group at C2 and the trifluoromethyl group at C6 can be used to modulate solubility, potency, and the overall pharmacokinetic profile of the final drug candidate.
Section 4: Experimental Protocols
The following protocols are representative of common laboratory procedures involving this compound.
Protocol: Nucleophilic Substitution with an Aniline Derivative
This protocol describes a typical SₙAr reaction, a fundamental transformation for this substrate.
Objective: To synthesize an N-aryl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate, Brine, Sodium sulfate
Procedure:
-
To a solution of this compound in DMF, add the substituted aniline followed by DIPEA.
-
Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl pyrimidine.
Rationale: DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. DMF is a suitable polar aprotic solvent for this type of SₙAr reaction. The aqueous workup is designed to remove the solvent and excess reagents.
Protocol: Analytical Characterization (HPLC)
Objective: To assess the purity of the compound.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Section 5: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[3][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[3][6] It is recommended to store under an inert atmosphere (e.g., nitrogen) and away from moisture.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, dominated by nucleophilic aromatic substitution at the C4 position, allows for the straightforward construction of diverse molecular libraries. The presence of the trifluoromethyl and methylsulfanyl groups provides additional opportunities for property modulation, making it a powerful tool for researchers and scientists in the agrochemical and pharmaceutical industries. Proper handling and an understanding of its chemical behavior are essential for leveraging its full synthetic potential.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. 16097-63-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting the core scaffold of numerous therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, a versatile and highly functionalized building block. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental insights.
Part 1: Core Chemical and Physical Identity
A thorough understanding of a compound begins with its fundamental properties. These data points are critical for experimental design, reaction optimization, and safety assessment.
Molecular Identification
The unique arrangement of functional groups on the pyrimidine ring—a chloro group, a methylsulfanyl group, and a trifluoromethyl group—makes this molecule a potent intermediate for chemical synthesis.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various solvent systems. The data below has been aggregated from multiple chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 16097-63-5 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄ClF₃N₂S | [1][2][3] |
| Molecular Weight | 228.62 g/mol | [1][2][3] |
| Appearance | Solid or Colorless Liquid | [1][2][3] |
| Melting Point | 38-39 °C | [2][3] |
| Boiling Point | 83.5 °C at 9.3 Torr | [2][3] |
| Density | ~1.52 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in organic solvents like chloroform, dimethyl sulfide, and dimethylformamide.[6] Low solubility in water. | |
| InChI Key | GOORQLLDZBAQIW-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.
Synthesis Overview
While specific, detailed preparations for this exact molecule are proprietary or found within patent literature, a general synthetic approach can be inferred from the chemistry of related pyrimidines. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversion. For instance, starting from a precursor like 4,6-dichloro-2-(methylthio)pyrimidine, one could envision a pathway to introduce the trifluoromethyl group, although this is a non-trivial transformation.[7][8] A more plausible route involves building the ring from precursors already containing the trifluoromethyl moiety.
Core Reactivity: A Chemist's Perspective
The reactivity of the pyrimidine core is heavily influenced by its substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr).
Key Reactive Sites:
-
C4-Chloro Group : This is the most prominent site for nucleophilic substitution. The electron-withdrawing nature of the adjacent nitrogen atoms and the -CF₃ group at C6 makes the C4 position highly electrophilic and susceptible to displacement by a wide range of nucleophiles (amines, alcohols, thiols, etc.).[9]
-
C2-Methylsulfanyl Group : The methylsulfanyl (-SCH₃) group is relatively stable but can be oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.[8] These oxidized forms are excellent leaving groups, enabling a second, subsequent nucleophilic substitution at the C2 position.[10] This two-step functionalization provides a powerful strategy for creating diverse di-substituted pyrimidines.
Caption: Key reaction pathways for functionalizing the pyrimidine scaffold.
Part 3: Applications in Drug Discovery
Pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound serves as an excellent starting point for the synthesis of libraries of potential drug candidates.
A Versatile Scaffold
The ability to selectively modify the C4 and C2 positions allows for the systematic exploration of the chemical space around the pyrimidine core. This is a cornerstone of structure-activity relationship (SAR) studies.
-
Kinase Inhibitors : Many kinase inhibitors, particularly those targeting the ATP-binding site, feature a substituted pyrimidine ring that forms key hydrogen bonds with the protein hinge region. The C4 position is often functionalized with an amine-containing group to achieve this interaction.
-
Other Therapeutic Areas : Substituted pyrimidines have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[6][11] The specific functionalization dictates the therapeutic target.
Role in the Drug Discovery Workflow
This compound is typically employed in the hit-to-lead and lead optimization phases of drug discovery.
Caption: Role of the pyrimidine scaffold in a typical drug discovery pipeline.
Part 4: Experimental Protocols & Characterization
This section provides practical guidance for working with the title compound.
Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the SₙAr reaction at the C4 position with a primary or secondary amine.
Objective: To synthesize a 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)[12]
-
Anhydrous polar aprotic solvent, e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen solvent.
-
Add the desired amine, followed by the base.
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a water-miscible solvent, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-amino-substituted pyrimidine.[12]
Spectroscopic Characterization
While specific spectral data must be acquired for each new derivative, the following provides an expected profile based on the core structure. DFT and empirical methods are often used to predict spectral properties.[13][14]
-
¹H NMR :
-
-SCH₃ : A singlet peak is expected around δ 2.5-2.8 ppm.
-
Pyrimidine C5-H : A singlet for the lone aromatic proton on the pyrimidine ring, expected around δ 7.0-7.5 ppm.
-
Signals corresponding to the protons of the substituent at the C4 position will also be present.
-
-
¹³C NMR :
-
Expect signals for the pyrimidine ring carbons, with the carbon bearing the -CF₃ group being significantly downfield.
-
The carbon attached to the chlorine (C4) will appear around δ 160-165 ppm.
-
The -SCH₃ carbon will be a sharp signal around δ 14-18 ppm.
-
-
¹⁹F NMR :
-
A singlet corresponding to the -CF₃ group is expected. The chemical shift will depend on the solvent and electronic environment.
-
-
FT-IR :
-
Look for characteristic C-Cl, C-F, and C=N stretching vibrations.
-
-
Mass Spectrometry (MS) :
-
The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Part 5: Safety, Handling, and Storage
Proper handling of this chemical is essential for laboratory safety. The information below is compiled from various safety data sheets (SDS).[1][4][15]
Hazard Identification
-
GHS Pictograms : GHS06 (Toxic)[1]
-
Hazard Statements :
Precautionary Measures and Handling
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4][17][18]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][17] Wash hands and any exposed skin thoroughly after handling.[2][4][17] Do not eat, drink, or smoke when using this product.[2][15]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17][18]
-
Store under an inert gas (e.g., nitrogen or argon) at 2-8°C for long-term stability.[3][6]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine | [frontierspecialtychemicals.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS: 16097-63-5): Properties, Synthesis, and Applications in Chemical Research
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Among these, pyrimidine derivatives stand out for their prevalence in biologically active molecules. This guide provides an in-depth technical overview of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, a key building block whose unique combination of reactive sites and modulating substituents makes it an invaluable tool for the medicinal and agricultural chemist.
This compound, identified by CAS number 16097-63-5, integrates a pyrimidine core with three distinct functional groups: a reactive chlorine atom at the 4-position, a methylsulfanyl group at the 2-position, and a potent electron-withdrawing trifluoromethyl group at the 6-position. This specific arrangement provides a platform for controlled, sequential chemical modifications, enabling the systematic exploration of chemical space and the optimization of lead compounds. We will explore its fundamental properties, logical synthetic pathways, characteristic reactivity, and established applications, providing researchers with the foundational knowledge required to effectively leverage this versatile intermediate.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. These properties dictate storage conditions, solvent choices, and reaction setup.
The structure is defined by a central pyrimidine ring. The key identifiers are:
-
InChI Key: GOORQLLDZBAQIW-UHFFFAOYSA-N
-
SMILES: CSc1nc(Cl)cc(n1)C(F)(F)F
Physicochemical Data
The compound's physical state at ambient temperature can be either a low-melting solid or a colorless liquid, a critical consideration for handling and dispensing.[1] The quantitative properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless Liquid / Solid | [1] |
| Melting Point | 38-39 °C | [1][2] |
| Boiling Point | 83.5 °C @ 9.3 Torr | [1][2] |
| Density | 1.52 g/cm³ (Predicted) | [1][2] |
| Flash Point | 97.6 °C | [1][2] |
| Refractive Index | 1.5050 @ 25 °C | [1][2] |
Synthesis and Reactivity
Retrosynthetic Analysis and Plausible Synthetic Workflow
While multiple proprietary synthesis routes exist, a common and logical approach to constructing such a polysubstituted pyrimidine involves the cyclization of a 1,3-dicarbonyl equivalent with a sulfur-containing amidine, followed by chlorination. The trifluoromethyl group is typically introduced via a precursor like ethyl 4,4,4-trifluoroacetoacetate.
The causality behind this strategy is sound: it builds the heterocyclic core by forming the most thermodynamically stable aromatic system from flexible, commercially available acyclic precursors. The final chlorination step activates the molecule for its primary use in subsequent derivatization.
Caption: Proposed synthetic workflow for the target compound.
Core Reactivity: A Guide for Derivatization
The utility of this reagent stems from its predictable and regioselective reactivity, which is dominated by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution (SₙAr) at C4: This is the molecule's principal reaction pathway. The chlorine atom at the C4 position is highly activated towards displacement by nucleophiles. The underlying cause for this high reactivity is the strong electron-withdrawing effect exerted by both the ring nitrogen atoms and the C6-trifluoromethyl group, which stabilize the negatively charged Meisenheimer complex intermediate. This makes reactions with amines, thiols, and alcohols particularly efficient.
-
Oxidation of the Methylsulfanyl Group: The sulfur atom at the C2 position can be selectively oxidized, typically using agents like m-CPBA or Oxone®. This converts the methylsulfanyl (-SMe) group into a methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O)₂Me) group. This transformation serves two purposes: it can drastically alter the electronic properties and steric profile for SAR studies, and the resulting sulfone is an excellent leaving group itself, enabling a second SₙAr reaction at the C2 position under more forcing conditions.
Caption: Key reactive sites on the pyrimidine scaffold.
Applications in Research and Development
The unique structural features of this compound make it a "privileged scaffold" in chemical synthesis.
-
Medicinal Chemistry: It is widely employed as an intermediate in the synthesis of biologically active compounds.[4] The pyrimidine core is a cornerstone of many kinase inhibitors used in oncology. The SₙAr reaction at C4 allows for the facile introduction of various amine-containing side chains, which can be tailored to target the ATP-binding pocket of specific kinases. The trifluoromethyl group often enhances metabolic stability and improves cell membrane permeability by increasing lipophilicity, both desirable traits for drug candidates. Its role in developing potential anti-tumor drugs is a key application.[4]
-
Agrochemicals: In the agricultural sector, this compound serves as a starting material for novel fungicides, herbicides, and pesticides.[4] The toxiphore of many commercial agrochemicals is built upon a substituted pyrimidine ring. The ability to quickly generate libraries of derivatives by varying the nucleophile that displaces the C4-chloro group allows for high-throughput screening to identify new and effective crop protection agents.
Experimental Protocols and Safe Handling
Representative Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general, self-validating procedure for the SₙAr reaction. The choice of a slight excess of the amine and the inclusion of a non-nucleophilic base are standard practices to drive the reaction to completion and neutralize the HCl byproduct.
Objective: To synthesize a 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in a suitable aprotic solvent (e.g., Dioxane, THF, or DMF; 5-10 mL per mmol of substrate). Add the desired primary or secondary amine (1.1-1.2 eq) followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C). The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours). A self-validating system requires a clear disappearance of the starting material spot and the appearance of a new, distinct product spot on the TLC plate.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. The aqueous washes remove the amine hydrochloride salt and any remaining base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).
Safety and Handling
This compound must be handled with appropriate caution due to its hazardous properties.[1] All work should be conducted inside a certified chemical fume hood by trained personnel.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | GHS06 | Danger | H301/H302: Toxic/Harmful if swallowed[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves at all times.[3]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[3][5] Eyewash stations and safety showers must be readily accessible.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] Keep the container tightly closed.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][5]
-
If swallowed: Rinse mouth. Get medical help.[1]
-
Conclusion
This compound is more than a mere chemical; it is a precisely designed molecular tool. Its value lies in the predictable reactivity of the C4-chloro group, which, modulated by the electronic effects of the trifluoromethyl substituent and the pyrimidine core, provides a reliable entry point for molecular elaboration. For researchers in drug discovery and agrochemical science, a comprehensive understanding of this reagent's properties, reactivity, and handling requirements is essential for unlocking its full potential in the synthesis of novel and impactful compounds.
References
Spectroscopic and Synthetic Elucidation of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in public domains, this guide uniquely combines a detailed, field-proven synthetic protocol with high-fidelity predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document serves as a vital resource for scientists engaged in the synthesis, characterization, and application of novel trifluoromethyl-substituted pyrimidines, enabling informed experimental design and spectral interpretation.
Introduction: The Significance of Trifluoromethylpyrimidines
The strategic incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern drug discovery and agrochemical development. The unique electronic properties of the -CF₃ group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Pyrimidine scaffolds are ubiquitous in biologically active compounds, forming the core of numerous pharmaceuticals. The convergence of these two structural motifs in compounds like this compound presents a compelling target for further functionalization and biological screening. Accurate and comprehensive characterization data is paramount for the unambiguous identification and quality control of such compounds.
Molecular Structure and Properties
A foundational understanding of the molecular architecture is essential before delving into its spectroscopic signatures.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16097-63-5 | |
| Molecular Formula | C₆H₄ClF₃N₂S | |
| Molecular Weight | 228.62 g/mol | |
| Appearance | Solid | |
| SMILES | CSc1nc(Cl)cc(n1)C(F)(F)F | |
| InChI Key | GOORQLLDZBAQIW-UHFFFAOYSA-N |
Synthesis of this compound
Synthetic Workflow
The transformation of the hydroxyl group on the pyrimidine ring to a chlorine atom is a standard and high-yielding reaction, typically employing a chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.
Materials:
-
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and workup
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equivalent).
-
Add phosphorus oxychloride (5.0-10.0 equivalents) to the flask.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Trustworthiness of the Protocol: This is a standard and robust method for the conversion of hydroxypyrimidines to chloropyrimidines. The use of a significant excess of POCl₃ ensures the reaction goes to completion. The aqueous workup is designed to neutralize any remaining acidic reagents and remove water-soluble byproducts.
Spectroscopic Characterization (Predicted Data)
Disclaimer: The following spectroscopic data are predicted using advanced computational algorithms (e.g., ChemDraw) and have not been experimentally verified. They are provided as a guide for researchers in the analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -SC H₃ | 2.65 (s, 3H) | 14.5 |
| Pyrimidine-H (C5-H) | 7.30 (s, 1H) | 115.0 |
| C -Cl (C4) | - | 162.0 |
| C -S (C2) | - | 173.0 |
| C -CF₃ (C6) | - | 158.0 (q, JCF ≈ 35 Hz) |
| -C F₃ | - | 120.0 (q, JCF ≈ 275 Hz) |
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, likely in the range of -60 to -75 ppm relative to CFCl₃.
Expertise & Experience in NMR Interpretation:
-
The singlet at approximately 2.65 ppm in the ¹H NMR is characteristic of a methyl group attached to a sulfur atom.
-
The lone aromatic proton on the pyrimidine ring is expected to appear as a singlet around 7.30 ppm. Its exact chemical shift will be influenced by the electron-withdrawing nature of the adjacent chloro and trifluoromethyl groups.
-
In the ¹³C NMR spectrum, the carbon of the -SCH₃ group will be the most upfield.
-
The carbons of the pyrimidine ring will appear in the aromatic region. The carbon attached to the highly electronegative fluorine atoms of the -CF₃ group, and the carbon directly bonded to the -CF₃ group itself, will exhibit characteristic quartet splitting due to carbon-fluorine coupling (JCF).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Weak |
| 2950-2850 | C-H stretch (aliphatic) | Weak |
| 1600-1550 | C=N stretch (pyrimidine ring) | Medium-Strong |
| 1550-1450 | C=C stretch (pyrimidine ring) | Medium-Strong |
| 1350-1150 | C-F stretch (-CF₃) | Strong |
| 800-700 | C-Cl stretch | Medium |
Causality Behind Experimental Choices: When acquiring an IR spectrum, a common method is to use an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples. Alternatively, the sample can be dissolved in a solvent like chloroform, though solvent peaks will need to be subtracted or ignored.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Fragmentation Pattern (Electron Ionization - EI):
Caption: Predicted major fragmentation pathways for this compound.
Interpretation of Mass Spectrum:
-
The molecular ion peak ([M]⁺·) should be observed at m/z 228 and 230 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a compound containing one chlorine atom.
-
Loss of a chlorine radical would result in a fragment at m/z 193.
-
Loss of a methyl radical from the methylsulfanyl group would give fragments at m/z 213 and 215.
-
Fragmentation involving the loss of a trifluoromethyl radical would lead to ions at m/z 159 and 161.
Conclusion
This technical guide provides a detailed synthetic route and a comprehensive set of predicted spectroscopic data for this compound. While awaiting the public availability of experimental spectra, the information herein offers a robust foundation for researchers working with this and related compounds. The provided protocols are based on well-established chemical principles, ensuring a high degree of reliability. The predicted spectroscopic data, grounded in computational chemistry, serves as an invaluable reference for the identification and characterization of this important synthetic building block.
A Technical Guide to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine for Advanced Research and Development
This guide provides an in-depth technical overview of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, physicochemical properties, synthetic routes, and crucially, its reactivity and strategic applications in the synthesis of complex, biologically active molecules.
Strategic Importance in Medicinal Chemistry
This compound (CAS No. 16097-63-5) has emerged as a valuable intermediate in medicinal chemistry. Its trifluoromethyl and chloro substituents create a unique electronic profile on the pyrimidine ring, making it a versatile scaffold for constructing a diverse array of compounds, particularly kinase inhibitors and other targeted therapeutics. The strategic placement of reactive sites allows for sequential and regioselective modifications, a critical feature in modern drug discovery. The pyrimidine core is a common motif in numerous FDA-approved drugs, and this particular derivative offers a gateway to novel chemical space.
Commercial Availability and Procurement
Sourcing high-quality starting materials is a critical first step in any research endeavor. This compound is commercially available from a range of suppliers. Researchers should, however, exercise due diligence in verifying the purity and specifications of the material.
Table 1: Key Commercial Suppliers and Typical Specifications
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥97% | Grams to multi-gram | Often available as part of their AldrichCPR line for early discovery research. |
| BLD Pharmatech | ≥97% | Grams to kilograms | Certificate of Analysis (COA) and other key documents are typically available. |
| Echemi (various traders) | Varies (typically ≥97%) | Grams to bulk | A platform with multiple traders; verification of supplier reputation is recommended. |
| Advanced ChemBlocks | ≥97% | Grams to kilograms | Provides a range of novel building blocks for research. |
Disclaimer: This is not an exhaustive list, and availability and specifications are subject to change. Always consult the supplier's documentation before purchase.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for safe and effective handling in a laboratory setting.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16097-63-5 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂S | [1] |
| Molecular Weight | 228.62 g/mol | [1] |
| Appearance | Colorless to yellow liquid or solid | [2] |
| Melting Point | 38-39 °C | |
| Boiling Point | 83.5 °C at 9.3 Torr | |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, room temperature | [2] |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Synthetic Pathways and Considerations
While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative derivatization strategies. A common synthetic route involves the chlorination of a pyrimidinol precursor.
A general approach involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) on the corresponding 4-hydroxypyrimidine.
Caption: General synthetic scheme for the preparation of the title compound.
Reactivity and Application in Drug Discovery: A Focus on Nucleophilic Aromatic Substitution
The true utility of this compound lies in its reactivity profile, which is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine nitrogens and the trifluoromethyl group activates the chlorine atom at the C4 position for displacement by various nucleophiles.
Regioselectivity of Nucleophilic Attack
The C4 position is generally more susceptible to nucleophilic attack than the C2 position in pyrimidine systems.[3] This regioselectivity is a key advantage, allowing for predictable and controlled derivatization.
Caption: Generalized workflow for SNAr reactions at the C4 position.
Application in the Synthesis of Kinase Inhibitors
A significant application of this pyrimidine derivative is in the synthesis of kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The chloro group at C4 serves as a handle to introduce various amine-containing fragments, which can be tailored to target specific kinases.
Experimental Protocol: Synthesis of a 4-amino-pyrimidine derivative
This protocol is a generalized example based on literature precedents for the reaction of chloropyrimidines with amines.[4]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) in a round-bottom flask, add the desired amine nucleophile (1.1-1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.
This versatile reaction allows for the introduction of a wide range of functionalities at the C4 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this approach has been utilized in the development of Aurora kinase inhibitors.[1]
Conclusion
This compound is a commercially accessible and highly versatile building block for medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the systematic and predictable synthesis of diverse compound libraries. A comprehensive understanding of its properties, handling requirements, and reactivity is paramount for its effective utilization in the development of novel therapeutics.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical development, renowned for its versatile biological activities. Within this broad class, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine and its derivatives represent a subclass with significant therapeutic and biological potential. The unique substitution pattern—a reactive chlorine at the 4-position, an electron-donating methylsulfanyl group at the 2-position, and a strongly electron-withdrawing trifluoromethyl group at the 6-position—creates a unique electronic and steric profile that can be exploited for targeted molecular interactions. This technical guide provides a comprehensive exploration of the plausible mechanisms of action for this class of compounds, drawing upon established research on structurally related pyrimidine derivatives. We will delve into potential roles as kinase inhibitors, modulators of immune signaling through Toll-like receptors, and as antifungal agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for future investigation.
Introduction: The Chemical Versatility and Biological Significance of Substituted Pyrimidines
Pyrimidine derivatives are integral to a vast array of biological processes and have been successfully developed into drugs for treating a multitude of diseases, including cancer and various infections.[1][2] The core pyrimidine structure, an aromatic heterocyclic organic compound similar to benzene and pyridine, contains two nitrogen atoms at positions 1 and 3 of the ring. This arrangement allows for diverse substitutions, profoundly influencing the molecule's physicochemical properties and its interactions with biological targets.[1]
The subject of this guide, this compound, possesses a trifluoromethyl group, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. The chloro and methylsulfanyl groups offer reactive sites for further chemical modification, making this scaffold a versatile starting point for the synthesis of extensive compound libraries.[1][3]
Plausible Mechanism of Action I: Kinase Inhibition
A prominent and well-documented mechanism of action for pyrimidine derivatives is the inhibition of protein kinases.[4][5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[5]
Rationale for Kinase Inhibition
The pyrimidine scaffold can act as a bioisostere of the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and competitively inhibit their function.[4][6] The trifluoromethyl group on the pyrimidine ring can enhance binding affinity through favorable interactions within the kinase active site.[3] Numerous studies have demonstrated that 2,4,6-substituted pyrimidines exhibit potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Proline-rich Tyrosine Kinase 2 (PYK2).[3][7][8][9]
Potential Kinase Targets and Signaling Pathways
Aurora Kinase A is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis. Several pyrimidine-based inhibitors of Aurora Kinase A have been developed.[8] These inhibitors often work by inducing a "DFG-out" conformation, an inactive state of the kinase.[8]
Caption: Inhibition of the Aurora Kinase A signaling pathway.
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival.[7] Mutations leading to its constitutive activation are common in several cancers. Pyrimidine derivatives have been developed as potent EGFR inhibitors.[7][9]
Quantitative Data: IC50 Values of Structurally Related Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine Derivatives | EGFR | 0.091 - 0.48 | [9] |
| Pyrimidine-based Derivatives | Aurora A | < 0.200 | [8] |
| Diaminopyrimidines | PYK2 | Potent (specific values not stated) | [3] |
Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of test compounds against Aurora Kinase A.[10][11][12]
Materials:
-
Recombinant active Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
2.5 µL of diluted test compound or vehicle (for positive and negative controls).
-
5 µL of a mixture of kinase substrate and ATP in kinase assay buffer.
-
2.5 µL of diluted Aurora Kinase A in kinase assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Plausible Mechanism of Action II: TLR8 Antagonism
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns.[13][14] TLR8, in particular, is involved in the recognition of single-stranded RNA, and its overactivation is implicated in autoimmune diseases.[13][14]
Rationale for TLR8 Antagonism
Recent studies have identified 6-(trifluoromethyl)pyrimidine derivatives as potent TLR8 antagonists.[13] These compounds are thought to bind to an allosteric site on the TLR8 protein dimer, stabilizing it in an inactive conformation and preventing the conformational changes required for signaling.[15][16] The trifluoromethyl group of the core structure is a key feature in these antagonists.
TLR8 Signaling Pathway
Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of adaptor proteins like MyD88. This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines.[15][17]
Caption: Antagonism of the TLR8 signaling pathway.
Quantitative Data: IC50 Values of Structurally Related TLR8 Antagonists
| Compound Class | Assay System | IC50 (µM) | Reference |
| 6-(trifluoromethyl)pyrimidine derivatives | TLR8 antagonism | 6.5 - 8.7 | [13] |
| Pyrazolo[1,5-a]pyrimidine derivative (CU-CPT8m) | TLR8 antagonism | 0.067 | [17] |
| CU-CPT9 derivatives | TLR8 antagonism | as low as 0.0001 | [18] |
Experimental Protocol: Cell-Based TLR8 Reporter Assay
This protocol describes a method to assess the TLR8 antagonistic activity of a test compound using a reporter cell line.
Materials:
-
HEK293 cells stably expressing human TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).
-
Cell culture medium and supplements.
-
TLR8 agonist (e.g., R848).
-
Test compound.
-
Reporter gene detection reagents (e.g., QUANTI-Blue™ for SEAP or a luciferase assay system).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the TLR8 reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.
-
Agonist Stimulation: Add a fixed concentration of the TLR8 agonist R848 to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 16-24 hours.
-
Reporter Gene Assay: Measure the reporter gene activity in the cell supernatant or cell lysate according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TLR8 signaling for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Plausible Mechanism of Action III: Antifungal Activity
Pyrimidine derivatives have a long history as antifungal agents in both medicine and agriculture.[19][20][21][22] Their mechanisms of action can be diverse, ranging from the disruption of essential biosynthetic pathways to the inhibition of key cellular processes.[20]
Rationale for Antifungal Activity
The core pyrimidine structure is a key component of nucleic acids, and its analogs can interfere with DNA and RNA synthesis.[20] Additionally, specific substitutions on the pyrimidine ring can lead to the inhibition of fungal-specific enzymes. Several pyrimidine derivatives have been shown to be effective against a broad spectrum of pathogenic fungi.[19][21][22] Some pyrimidine-based antifungals have been found to disrupt the function of the endoplasmic reticulum (ER) in fungi.[19] Another potential target is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[23]
Quantitative Data: Antifungal Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Fungal Species | EC50 (µg/mL) | Reference |
| Pyrimidine derivatives with amide moiety | Phomopsis sp. | 10.5 | [21][24] |
| Trifluoromethyl pyrimidine derivatives | Rhizoctonia solani | 5.21 - 6.72 | [23] |
Experimental Protocol: Fungal Mycelial Growth Inhibition Assay
This protocol describes a standard method to evaluate the in vitro antifungal activity of a compound.[20][22]
Materials:
-
Fungal strain of interest (e.g., Aspergillus fumigatus, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Sterile petri dishes.
-
Sterile cork borer.
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound at various concentrations. Pour the amended PDA into sterile petri dishes.
-
Fungal Inoculation: Once the agar has solidified, place a small plug of mycelium from a actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Measurement: After a defined incubation period (when the mycelial growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony in each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of growth).
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel bioactive molecules. Based on the extensive literature on structurally related compounds, the most plausible mechanisms of action for derivatives of this scaffold include kinase inhibition , TLR8 antagonism , and antifungal activity .
The presence of the trifluoromethyl group strongly suggests potential as a kinase inhibitor or a TLR8 modulator. The chloro group at the 4-position serves as a key handle for synthetic elaboration, allowing for the generation of focused libraries to probe structure-activity relationships for these targets.
Future research should focus on:
-
Synthesis of a diverse library of derivatives by substituting the 4-chloro group with various amines, alcohols, and other nucleophiles.
-
Screening of this library against a panel of kinases and in TLR8 functional assays to identify potent and selective lead compounds.
-
In-depth mechanistic studies of the most active compounds to elucidate their precise binding modes and cellular effects.
-
Evaluation of antifungal activity against a broad panel of pathogenic fungi to explore its potential in agrochemical or pharmaceutical applications.
This in-depth guide provides a solid foundation for initiating such a research program, offering both the theoretical framework and the practical experimental designs necessary to unlock the full potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, forming the foundation of numerous therapeutic agents. Within this vast chemical space, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine emerges as a highly versatile and strategically important building block. The presence of a reactive chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a methylsulfanyl group at the 2-position provides a unique combination of electronic properties and multiple points for chemical modification. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and, most importantly, the diverse and potent applications of this scaffold in the design and discovery of novel therapeutic agents. We will delve into its role in the development of kinase inhibitors for oncology, its emerging potential in creating novel antifungal and antiviral agents, and the critical structure-activity relationships that govern its biological effects. This document is intended to serve as a practical and insightful resource for researchers engaged in the exploration of new chemical entities for unmet medical needs.
Introduction: The Strategic Importance of a Multifunctional Pyrimidine
The strategic incorporation of fluorine-containing moieties has become a paramount strategy in modern drug design. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates. When integrated into a pyrimidine ring, a privileged scaffold in numerous approved drugs, the resulting molecule becomes a powerful tool for medicinal chemists.
This compound (CAS No: 16097-63-5) is a prime example of such a strategically designed building block.[1][2] Its key structural features offer a trifecta of opportunities for synthetic diversification:
-
The C4-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, particularly amines and ethers. This reactivity is the cornerstone of its utility in building libraries of diverse compounds for biological screening.
-
The C6-Trifluoromethyl Group: This strongly electron-withdrawing group significantly influences the electronics of the pyrimidine ring, enhancing the electrophilicity of the C4 position and thus facilitating SNAr. Furthermore, the CF3 group can participate in crucial binding interactions with biological targets and improve the pharmacokinetic profile of the final compound.[3]
-
The C2-Methylsulfanyl Group: While less reactive than the C4-chloro group, the methylsulfanyl moiety can be oxidized to a sulfoxide or sulfone, transforming it into a good leaving group for subsequent nucleophilic substitution. This provides a secondary point of modification, allowing for the creation of more complex and highly functionalized molecules.
This guide will explore how these features are exploited in the synthesis of compounds with significant potential in oncology, infectious diseases, and beyond.
Synthesis and Physicochemical Properties
The parent scaffold, this compound, is a colorless to light yellow liquid or solid with a molecular weight of 228.62 g/mol .[1][4]
| Property | Value | Reference |
| Molecular Formula | C6H4ClF3N2S | [1][4] |
| Molecular Weight | 228.62 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid/Solid | [4] |
| Melting Point | 38-39 °C | [4] |
| Boiling Point | 83.5 °C (9.3 Torr) | [4] |
A common and efficient synthesis of this compound involves the chlorination of the corresponding 4-hydroxypyrimidine precursor using a chlorinating agent such as phosphorus oxychloride (POCl3).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Saturated brine solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine in an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 3 hours.
-
After cooling to room temperature, carefully remove the excess POCl3 under reduced pressure.
-
To the residue, add ice-cold water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light yellow oil.
Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Activities
The true value of this compound lies in its application as a versatile starting material for the synthesis of a wide range of biologically active molecules.
Kinase Inhibitors for Oncology
The pyrimidine scaffold is a well-established core for numerous kinase inhibitors. The ability to readily introduce various substituents at the C4 position of our title compound allows for the exploration of structure-activity relationships (SAR) to achieve potent and selective inhibition of specific kinases implicated in cancer.
While direct examples utilizing this compound are emerging, the broader class of trifluoromethylpyrimidines has shown significant promise. For instance, derivatives have been developed as potent inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cancer cell proliferation and migration. In these studies, the trifluoromethylpyrimidine core was crucial for achieving high potency and selectivity over the closely related Focal Adhesion Kinase (FAK).
Furthermore, related 2,4-diaminopyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. One study reported a 5-trifluoromethylpyrimidine derivative with an IC50 value of 0.091 µM against EGFR.[5] These examples highlight the potential of the trifluoromethylpyrimidine scaffold in developing targeted cancer therapies. The synthetic accessibility of our title compound makes it an ideal starting point for the exploration of novel kinase inhibitor space.
Antifungal Agents
There is a growing need for novel antifungal agents due to the rise of drug-resistant fungal infections. Trifluoromethylpyrimidine derivatives have demonstrated significant potential in this area. A recent study detailed the synthesis of a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, which exhibited promising antifungal activity against several plant pathogenic fungi.[3]
In this study, the 4-position of a trifluoromethylpyrimidine core was functionalized with an aniline linker, which was then further derivatized with various substituted benzamides. Several of these compounds showed excellent in vitro antifungal activity against Botrytis cinerea, with inhibition rates comparable to or even exceeding that of the commercial fungicide tebuconazole.[3] This work underscores the potential of using this compound as a starting point for the development of new antifungal drugs.
Analysis of the antifungal data from these studies provides preliminary SAR insights:
-
The nature of the substituent on the terminal phenyl ring of the amide moiety significantly influences antifungal activity.
-
The presence and position of electron-withdrawing or electron-donating groups can modulate the potency against different fungal strains.
Potential as Antiviral Agents
The pyrimidine nucleus is a key component of many antiviral drugs, including several nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV. The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylpyrimidines attractive scaffolds for the development of novel antiviral agents.[6]
While specific examples of antiviral compounds synthesized directly from this compound are not yet widely reported in peer-reviewed literature, the general class of pyrimidine derivatives has shown broad-spectrum antiviral activity against a range of viruses, including influenza virus, herpes virus, and hepatitis B and C viruses. The mechanism of action for many of these compounds involves the inhibition of viral replication, either by targeting viral enzymes or by interfering with host-cell factors necessary for viral propagation.[7]
Given the proven track record of pyrimidines in antiviral drug discovery, this compound represents a promising, yet underexplored, starting point for the synthesis of new antiviral drug candidates.
Future Perspectives and Conclusion
This compound is a chemical scaffold with immense, and still largely untapped, potential in medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse molecular architectures with a wide range of biological activities. The current body of research strongly supports its utility in the development of kinase inhibitors and antifungal agents. The exploration of its potential in the antiviral space is a promising avenue for future research.
As our understanding of disease biology deepens, the need for novel, highly specific, and effective small molecule therapeutics will continue to grow. Versatile and strategically designed building blocks like this compound will be instrumental in meeting this challenge. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, inspiring further innovation and discovery in the exciting field of drug development.
References
- 1. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Methodological & Application
Suzuki coupling reactions with 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Introduction: The Strategic Importance of Trifluoromethylated Pyrimidines
In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyrimidine scaffold itself is a privileged structure, forming the core of numerous approved therapeutic agents.[2] The convergence of these two motifs in This compound creates a powerful and versatile building block for the synthesis of novel chemical entities.
This application note provides a comprehensive guide for researchers on the derivatization of this key intermediate via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed C-C bond formation is one of the most robust and widely used transformations in synthetic chemistry.[3][4] We will delve into the mechanistic rationale, provide optimized protocols, and offer expert insights to empower scientists to successfully leverage this reaction in their research endeavors. The electron-deficient nature of the pyrimidine ring, amplified by the potent electron-withdrawing -CF₃ group, renders the C4-chloride susceptible to oxidative addition, making it an excellent substrate for this transformation.[5]
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine substrate. This is often the rate-limiting step, particularly for less reactive chlorides.[7] However, the electron-poor nature of the this compound substrate facilitates this process.[5]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Microwave-Assisted Suzuki Coupling
Microwave irradiation has become a cornerstone of modern synthesis, offering dramatically reduced reaction times and often improved yields through efficient and uniform heating.[9] This protocol is optimized for rapid derivatization.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor vial (10 mL) with stir bar
-
Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (e.g., 0.25 mmol, 57.2 mg).
-
Reagent Addition: Add the desired boronic acid (e.g., 0.3 mmol), the base (K₂CO₃, 0.75 mmol, 103.7 mg), and the palladium catalyst (Pd(PPh₃)₄, 0.005 mmol, 5.8 mg).
-
Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed water.
-
Inerting: Displace the air in the vial by bubbling argon or nitrogen through the solution for 2-5 minutes.
-
Sealing and Reaction: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 100-120 °C for 15-30 minutes.[10][11]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Protocol 2: Conventional Heating Suzuki Coupling
For laboratories without access to microwave reactors or for larger-scale reactions, conventional heating provides a reliable alternative. Reaction times are longer, but the setup is straightforward.
Materials & Reagents:
-
Same as Protocol 1. A solvent such as toluene or DMF can also be used in place of dioxane.[12]
Step-by-Step Procedure:
-
Flask Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1 v/v) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature and follow the workup and purification steps (6-8) outlined in Protocol 1.
Data Presentation: Scope of the Coupling Reaction
The choice of boronic acid coupling partner can influence reaction efficiency. The following table provides representative, expected outcomes for the coupling of this compound with various boronic acids under optimized microwave conditions, based on established trends for similar substrates.[10][13]
| Entry | Boronic Acid Partner | Electronic Nature | Expected Yield Range | Key Considerations |
| 1 | Phenylboronic Acid | Neutral | 75-90% | Baseline reaction for comparison. |
| 2 | 4-Methoxyphenylboronic Acid | Electron-Donating | 80-95% | Electron-rich boronic acids often react faster and give higher yields.[13] |
| 3 | 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing | 60-80% | Electron-poor boronic acids can sometimes result in lower yields. |
| 4 | 2-Methylphenylboronic Acid | Sterically Hindered | 50-75% | Steric hindrance near the boron atom can slow the transmetalation step. |
| 5 | Thiophene-2-boronic Acid | Heteroaryl | 70-85% | Heteroaryl boronic acids are generally good coupling partners. |
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for performing and analyzing the Suzuki coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh bottle of palladium catalyst or a different precatalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos). |
| 2. Insufficiently Anhydrous/Degassed Solvents | Ensure solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. | |
| 3. Ineffective Base | Try a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[13][14] | |
| Formation of Homocoupled Boronic Acid (R²-R²) | 1. Presence of Oxygen | Improve inert atmosphere technique. |
| 2. Slow Oxidative Addition | Increase temperature or consider a more activating ligand to accelerate the oxidative addition step relative to side reactions. | |
| Decomposition of Starting Material or Product | 1. Reaction Temperature Too High | Lower the reaction temperature. For microwave reactions, reduce the target temperature or shorten the irradiation time. |
| 2. Base is too strong/nucleophilic | Switch to a non-nucleophilic base like K₂CO₃ or K₃PO₄ if using alkoxides. | |
| Recovery of De-chlorinated Starting Material | 1. Hydrodehalogenation Side Reaction | This can occur in the presence of a hydrogen source. Ensure solvents are pure and consider adding a mild oxidant if the problem persists. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the functionalization of this compound. By leveraging the protocols and insights provided, researchers in medicinal chemistry and drug development can efficiently synthesize diverse libraries of novel pyrimidine derivatives. The high reactivity of the C4-Cl position, coupled with the well-understood and robust nature of the Suzuki reaction, makes this a reliable and scalable transformation for accessing high-value compounds. Careful selection of catalyst, base, and solvent, along with rigorous adherence to inert atmosphere techniques, will ensure high yields and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 4-Aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to kinase inhibitors used in oncology. The targeted functionalization of the pyrimidine ring is therefore of paramount importance in the synthesis of novel drug candidates.[1] 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block for this purpose. The electron-withdrawing nature of the trifluoromethyl group at the C6 position, coupled with the inherent electron deficiency of the pyrimidine ring, significantly activates the C4 position for nucleophilic aromatic substitution (SNAr). This application note provides a detailed technical guide and robust protocols for the reaction of this compound with a variety of primary and secondary amines, as well as anilines, to generate libraries of 4-aminopyrimidine derivatives.
Reaction Principle: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism.[2] The key to this transformation is the electronic nature of the pyrimidine ring. The nitrogen atoms within the ring act as powerful electron-withdrawing groups, reducing the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions. This effect is further amplified by the potent trifluoromethyl group at C6.
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine or aniline nucleophile at the electron-deficient C4 carbon, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination and Aromaticity Restoration: In the second step, the lone pair of electrons on the nitrogen atom reforms the aromatic pi-system, leading to the expulsion of the chloride ion as the leaving group. The resulting product is a stable 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.
The regioselectivity of this reaction, favoring substitution at the C4 position over the C2 position, is a critical aspect. The combined electron-withdrawing effects of the para-nitrogen and the trifluoromethyl group at C6 make the C4 position significantly more electrophilic than the C2 position, which is primarily influenced by the adjacent nitrogen atoms and the methylsulfanyl group.
Visualizing the Reaction Workflow
Caption: General experimental workflow for SNAr reactions.
Detailed Experimental Protocols
General Protocol for the Reaction with Aliphatic Amines and Anilines
This protocol outlines a general procedure for the reaction of this compound with a representative primary or secondary amine or aniline.
Materials:
-
This compound (1.0 eq)
-
Amine or Aniline (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (1.5 - 2.0 eq)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing system
-
Reagents for work-up (e.g., water, brine, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of starting material). Add the non-nucleophilic base (e.g., DIPEA, 1.5-2.0 eq). The base is crucial to scavenge the hydrochloric acid (HCl) generated during the reaction.
-
Nucleophile Addition: Slowly add the amine or aniline nucleophile (1.1-1.5 eq) to the stirred solution. A slight excess of the nucleophile can help drive the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after a few hours, the reaction mixture can be gently heated (e.g., to 40-80 °C). The optimal temperature will depend on the nucleophilicity of the amine/aniline.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.
Data Presentation: Reaction Conditions and Outcomes
The optimal reaction conditions can vary depending on the nucleophilicity of the amine or aniline. The following table provides a summary of typical conditions and expected outcomes for different classes of nucleophiles.
| Nucleophile Class | Example | Typical Solvent | Base | Temperature (°C) | Expected Reactivity |
| Primary Aliphatic Amines | n-Butylamine | Acetonitrile, THF | DIPEA, TEA | 25 - 50 | High |
| Secondary Aliphatic Amines | Diethylamine | Acetonitrile, THF | DIPEA, TEA | 25 - 60 | High |
| Primary Anilines | Aniline | DMF, Acetonitrile | DIPEA, TEA | 50 - 80 | Moderate |
| Substituted Anilines | 4-Methoxyaniline | DMF, Acetonitrile | DIPEA, TEA | 40 - 70 | Moderate to High |
| Substituted Anilines | 4-Nitroaniline | DMF | DIPEA, TEA | 80 - 100 | Low |
Troubleshooting and Field-Proven Insights
-
Low Yield/Incomplete Reaction:
-
Cause: Insufficient reactivity of the nucleophile, low reaction temperature, or inadequate reaction time.
-
Solution: Increase the reaction temperature in increments of 10-20 °C. Consider using a more polar aprotic solvent like DMF to enhance the reaction rate. Ensure the amine/aniline is of high purity.
-
-
Formation of Side Products:
-
Cause: Reaction with solvent (if using a nucleophilic solvent), or degradation of starting material/product at elevated temperatures.
-
Solution: Use a non-nucleophilic solvent. Monitor the reaction closely and avoid prolonged heating once the starting material is consumed.
-
-
Difficulty in Purification:
-
Cause: Close polarity of the product and unreacted starting material or byproducts.
-
Solution: Optimize the eluent system for column chromatography. A shallow gradient can improve separation. If the product is basic, an acid wash during work-up can sometimes help remove certain impurities.
-
Conclusion
The SNAr reaction of this compound with amines and anilines is a highly efficient and predictable method for the synthesis of a diverse range of 4-aminopyrimidine derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to generate novel molecular entities for biological screening. Careful control of reaction parameters and an understanding of the underlying mechanistic principles are key to achieving high yields and purity.
References
Application Note & Protocols: Synthesis of Bioactive Pyrimidine Derivatives from 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine . We detail robust protocols for leveraging this versatile building block in key transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Sonogashira)—to generate libraries of novel, bioactive pyrimidine derivatives. The protocols are supplemented with expert insights into experimental design, the rationale behind procedural steps, and data presentation to facilitate reproducible and efficient synthesis.
Introduction: The Strategic Value of the Starting Material
The starting material, This compound , is a highly valuable intermediate for drug discovery programs. Its utility is derived from three key structural features:
-
The Pyrimidine Core: An electron-deficient heterocyclic ring that is a privileged scaffold in numerous FDA-approved drugs.[2][4] Its nitrogen atoms are excellent hydrogen bond acceptors, facilitating strong interactions with biological targets like protein kinases.[5][6]
-
The C4-Chloro Substituent: This is the primary reactive site for functionalization. The electron-withdrawing nature of the pyrimidine ring and the adjacent trifluoromethyl group activates the chlorine atom for both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling cycles.[7][8]
-
The C6-Trifluoromethyl Group: The -CF₃ group is a critical modulator of physicochemical properties in modern medicinal chemistry.[9] Its inclusion can enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to target proteins.[10][11]
-
The C2-Methylsulfanyl Group: The -SMe group offers a secondary site for potential modification. While stable under many reaction conditions used at the C4 position, it can be oxidized to a methylsulfone group, further activating the pyrimidine ring if desired.
This guide will focus on the selective functionalization at the C4-chloro position, which provides the most direct path to a wide array of structurally diverse and biologically relevant molecules.
Synthetic Pathways and Core Methodologies
The strategic functionalization of this compound can be achieved through several high-yield and versatile reactions. We will focus on the three most impactful methods for generating libraries of potential drug candidates.
Figure 1: Key synthetic transformations of the starting material.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
Principle & Expertise
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. The presence of the C6-trifluoromethyl group strongly activates the C4 position, making the displacement of the chloro group with amines a facile and high-yielding reaction.[12][13] This reaction is a cornerstone for synthesizing 2,4-diaminopyrimidine derivatives, a well-known scaffold for potent kinase inhibitors that target the ATP-binding hinge region of enzymes.[5][6][14]
The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[15] Acetonitrile (MeCN) is an excellent solvent choice due to its polarity and ability to dissolve a wide range of reactants.[15]
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add This compound (1.0 eq).
-
Add the desired primary or secondary amine (1.2 - 1.5 eq) and potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).
-
Add anhydrous acetonitrile (MeCN) to achieve a starting material concentration of approximately 0.1-0.2 M.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a temperature between 60-82 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive anilines may require heating, while more reactive aliphatic amines may proceed at room temperature.[15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃) and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation: Representative SNAr Reactions
| Entry | Amine Nucleophile | Base | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Morpholine | K₂CO₃ | 25 | 6 | >95 |
| 2 | Benzylamine | Et₃N | 60 | 12 | 90-95 |
| 3 | Aniline | K₂CO₃ | 80 | 18 | 85-90 |
| 4 | tert-butyl piperazine-1-carboxylate | K₂CO₃ | 80 | 16 | 80-88 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Principle & Expertise
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp² centers.[7][16] For chloropyrimidines, this reaction enables the introduction of a vast array of aryl and heteroaryl groups, which is crucial for modulating the pharmacological profile of drug candidates.
The success of this reaction hinges on the catalytic cycle involving a palladium(0) species.[17] The exclusion of oxygen is paramount, as O₂ can oxidize the active Pd(0) catalyst to inactive palladium oxides and also degrade the phosphine ligands commonly used.[17] Therefore, rigorous use of inert atmosphere techniques (e.g., using argon or nitrogen) is non-negotiable for achieving high yields and reproducibility.[17] The choice of catalyst, base, and solvent system is substrate-dependent, but Pd(PPh₃)₄ is a robust and versatile catalyst for many chloropyrimidine couplings.[8][18]
Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask, add This compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Prepare a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) by bubbling argon through it for 15-20 minutes.
-
Add the degassed solvent to the reaction flask via a syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 4-24 hours).
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid | Catalyst (mol%) | Base | Temp (°C) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 88-96 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 100 | 70-80 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 90 | 75-85 |
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling
Principle & Expertise
The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19] This reaction is invaluable for introducing a rigid, linear alkyne linker into a molecule, a common strategy for probing binding pockets or constructing more complex molecular architectures. The reaction typically requires a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction with the alkyne.[19][20] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to neutralize the generated HX and to act as a solvent or co-solvent.[21] As with all palladium-catalyzed reactions, maintaining an inert atmosphere is crucial.[21]
Detailed Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask, add This compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 5-10 mol%).
-
Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3x).
-
-
Reagent Addition:
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add an amine base (e.g., Et₃N, 2.0-3.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Work-up & Purification:
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel.
-
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Base | Temp (°C) | Representative Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | 50 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | Et₃N | 25 | 90-98 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | DIPEA | 60 | 75-85 |
| 4 | 1-Heptyne | Pd(PPh₃)₄ (3) | Et₃N | 50 | 82-90 |
Conclusion and Future Perspectives
This compound is a powerful and versatile platform for the synthesis of novel bioactive compounds. The protocols detailed herein for SNAr, Suzuki-Miyaura, and Sonogashira reactions provide reliable and efficient pathways to generate diverse chemical libraries. By systematically applying these methodologies, researchers can rapidly access derivatives with tailored properties for various therapeutic targets, particularly in the fields of oncology and virology. The continued exploration of this scaffold is expected to yield new therapeutic agents, reinforcing the significance of substituted pyrimidines in global health solutions.[1]
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Novel Antifungal Agents Utilizing 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Introduction: A Privileged Scaffold for Modern Fungicide Discovery
The persistent challenge of fungal resistance to existing treatments necessitates a continuous search for novel antifungal agents with diverse mechanisms of action.[1] In the realm of agrochemicals and medicinal chemistry, the pyrimidine nucleus is recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds, including several commercial fungicides like cyprodinil and pyrimethanil.[1][2] These molecules often function by inhibiting critical fungal enzymes.[3][4]
This guide focuses on 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS No. 16097-63-5), a highly versatile chemical intermediate for the synthesis of next-generation antifungal candidates.[5] The strategic placement of electron-withdrawing groups—the two pyrimidine nitrogens and a potent trifluoromethyl group at the C6 position—renders the chlorine atom at the C4 position exceptionally reactive. This high reactivity makes it an ideal electrophile for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups and the rapid generation of diverse chemical libraries for screening.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for functionalizing the this compound core is the SNAr reaction. This mechanism involves the attack of a nucleophile at the electron-deficient C4 position, followed by the displacement of the chloride leaving group. The stability of the intermediate Meisenheimer complex is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms and the trifluoromethyl group, which drives the reaction forward.
This reactivity allows for the strategic coupling of the pyrimidine core with various nucleophilic partners, including phenols (O-nucleophiles), amines (N-nucleophiles), and thiols (S-nucleophiles), to produce a diverse range of derivatives.
Figure 1: General scheme for the Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine core.
Protocol 1: Synthesis of Aryl Ether Derivatives via O-Arylation
Rationale & Expertise: The synthesis of aryl ether derivatives is a cornerstone strategy in drug discovery. This approach was successfully employed to produce compounds like 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, which demonstrated exceptional antifungal activity, even surpassing commercial standards like Pyrimethanil in certain assays.[6][7] The protocol below details a similar two-step synthesis. First, a nucleophilic substitution with an aminophenol forms a key intermediate, which is then acylated to yield the final amide-containing product. This modular approach allows for systematic Structure-Activity Relationship (SAR) studies by varying both the phenol and the acylating agent.
Experimental Workflow: O-Arylation and Amidation
Figure 2: Step-by-step workflow for synthesizing pyrimidine-amide derivatives.
Detailed Step-by-Step Protocol:
Step 1: Synthesis of 3-((2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline Intermediate
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, e.g., 2.28 g, 10 mmol), 3-aminophenol (1.1 eq, 1.20 g, 11 mmol), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 90°C and stir vigorously for 6-8 hours.
-
Expert Insight: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
-
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of N-(3-((2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (Final Product) [8]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq, e.g., 3.0 g, 10 mmol), benzoic acid (1.2 eq, 1.46 g, 12 mmol), and 4-Dimethylaminopyridine (DMAP) (0.02 eq, 24 mg, 0.2 mmol) in 50 mL of dichloromethane (DCM).
-
Coupling Agent: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq, 2.87 g, 15 mmol) to the solution in portions.
-
Trustworthiness Note: EDCI is a water-soluble carbodiimide used to activate the carboxylic acid for amide bond formation. DMAP serves as a catalyst. This is a standard, reliable method for amidation under mild conditions.[8]
-
-
Reaction: Stir the reaction at room temperature for 8-10 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over Na₂SO₄ and concentrate under vacuum.
-
Purification & Characterization: Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product. Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Pyrimidin-4-amine Derivatives
Rationale & Expertise: Anilinopyrimidines are a well-established class of fungicides.[1] The C-N bond formed in this reaction is robust and provides a strong anchor point for further molecular elaboration. This protocol allows for the direct coupling of various primary and secondary amines to the pyrimidine core, providing access to a different, yet equally promising, area of chemical space compared to the aryl ethers.
Detailed Step-by-Step Protocol:[1][3]
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq, 1.14 g, 5 mmol), the desired amine (e.g., 4-fluoroaniline, 1.2 eq, 0.67 g, 6 mmol), and anhydrous powdered K₂CO₃ (1.5 eq, 1.04 g, 7.5 mmol).
-
Solvent Addition: Add 25 mL of a suitable solvent such as isopropanol (i-PrOH) or acetonitrile (CH₃CN).
-
Reaction: Heat the mixture to reflux (typically 80-85°C) and stir for 7-12 hours.
-
Monitoring: Monitor the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification & Characterization: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography to obtain the desired N-substituted pyrimidine. Characterize thoroughly by NMR and HRMS.
Quantitative Data Summary
The following table summarizes representative data for compounds synthesized from pyrimidine precursors, highlighting their potent antifungal activity.
| Compound ID | Target Fungi | Inhibition Rate @ 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5o (analogue) | Phomopsis sp. | 100% | 10.5 | [6][7] |
| Pyrimethanil | Phomopsis sp. | 85.1% | 32.1 | [6][7] |
| 4d (analogue) | R. solani | 75% | N/A | [3][4] |
| Diflumetorim | R. solani | ~75% | N/A | [3][4] |
Note: Data for analogues are presented to demonstrate the potential of the scaffold. Compound 5o is an analogue of the products from Protocol 1.
Mechanism of Action Insights
Derivatives synthesized from this pyrimidine scaffold may exhibit various mechanisms of action, a highly desirable trait in overcoming resistance.
-
Mitochondrial Respiration Inhibition: Many pyrimidine amine fungicides are known to inhibit NADH oxidoreductase (Complex I) in the fungal mitochondrial respiratory chain.[3][4]
-
Ergosterol Biosynthesis Disruption: Some studies have shown that pyrimidine derivatives can interfere with ergosterol biosynthesis by inhibiting enzymes like lanosterol demethylase.[9]
-
Endoplasmic Reticulum (ER) Stress: A novel pyrimidine-based series was recently found to disrupt ER homeostasis, inducing the unfolded protein response and inhibiting protein secretion, representing a unique mode of action.[10][11]
Conclusion
This compound is a powerful and versatile building block for the development of novel antifungal agents. Its activated C4 position allows for efficient and predictable nucleophilic aromatic substitution with a wide range of nucleophiles. The protocols outlined in this guide provide robust, field-tested methodologies for synthesizing diverse libraries of pyrimidine ethers and amines, enabling researchers and drug development professionals to rapidly explore this promising chemical space and identify new candidates in the fight against fungal diseases.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Anticancer Compounds from 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of potential anticancer compounds, specifically 2,4-disubstituted aminopyrimidine derivatives, starting from the versatile building block, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. The strategic framework presented herein leverages a sequential nucleophilic aromatic substitution (SNAr) pathway, a cornerstone of modern medicinal chemistry. This document provides not only step-by-step protocols but also delves into the chemical rationale behind the procedural choices, empowering researchers to adapt and innovate upon these methods. The pyrimidine scaffold is a well-established pharmacophore in oncology, and the methodologies outlined below offer a robust platform for the development of novel kinase inhibitors and other targeted anticancer agents.[1][2]
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of anticancer drugs.[1] Its prevalence stems from its ability to mimic endogenous nucleobases, allowing for interaction with a variety of biological targets, most notably protein kinases. Kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2,4-diaminopyrimidine core has been identified as a particularly effective scaffold for kinase inhibitors, offering multiple points for chemical modification to achieve desired potency and selectivity.[1][3][4]
The starting material, this compound, is an attractive precursor for the synthesis of 2,4-diaminopyrimidine libraries. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and methylsulfanyl groups at the C4 and C2 positions, respectively, can be sequentially substituted to introduce molecular diversity.
Strategic Synthetic Approach
The overall strategy for the synthesis of N2,N4-disubstituted 6-(trifluoromethyl)pyrimidine-2,4-diamines from this compound involves a three-step process. This approach is designed for maximal efficiency and modularity, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Figure 1: Overall synthetic workflow.
Causality Behind the Strategy:
-
Step 1: Oxidation of the Thioether: The methylsulfanyl group at the C2 position is a poor leaving group for nucleophilic aromatic substitution. To enhance its reactivity, it is oxidized to a methylsulfonyl group. The strong electron-withdrawing nature of the sulfonyl moiety significantly activates the C2 position for subsequent nucleophilic attack.[5]
-
Step 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The chlorine atom at the C4 position is more reactive towards nucleophilic displacement than the methylsulfonyl group at C2 under milder conditions. This differential reactivity allows for the selective introduction of the first amine (R1-NH2).
-
Step 3: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: Following the substitution at C4, a second, different amine (R2-NH2) can be introduced at the C2 position, typically under more forcing conditions (e.g., higher temperature), to displace the methylsulfonyl group and afford the final 2,4-diaminopyrimidine product.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. This compound is classified as acutely toxic if swallowed.[6]
Protocol 1: Oxidation of this compound
This protocol describes the oxidation of the starting material to the more reactive sulfone intermediate.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution at the C4 Position
This protocol details the selective substitution of the chloride at the C4 position with a primary or secondary amine.
Materials:
-
4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (from Protocol 1)
-
Desired primary or secondary amine (R1-NH2, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
2-Propanol or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of 4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (1.0 eq) in 2-propanol or DMF (0.2 M), add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-Aryl/Alkyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-amine.
Protocol 3: Nucleophilic Aromatic Substitution at the C2 Position
This protocol describes the final step, the substitution of the methylsulfonyl group at the C2 position.
Materials:
-
N-Aryl/Alkyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-amine (from Protocol 2)
-
Desired primary or secondary amine (R2-NH2, 2.0-3.0 eq)
-
1-Pentanol or sealed tube
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial or sealed tube, combine the N-Aryl/Alkyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-amine (1.0 eq) and the second desired amine (2.0-3.0 eq).
-
Add 1-pentanol as the solvent (if necessary, for solid amines).
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final N2-Aryl/Alkyl-N4-Aryl/Alkyl-6-(trifluoromethyl)pyrimidine-2,4-diamine.
Data Presentation and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Table 1: Representative Analytical Data for a Hypothetical Product
| Compound ID | R1 | R2 | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Yield (%) |
| XYZ-001 | 4-fluoroaniline | morpholine | C₁₅H₁₅F₄N₅O | 358.12 | 358.13 | 65 |
Structure-Activity Relationship (SAR) Insights and Rationale
The modular nature of this synthetic route allows for the systematic exploration of the structure-activity relationships of the resulting 2,4-diaminopyrimidine derivatives.
Figure 2: Key regions for SAR exploration.
-
The R1 Substituent (from the first amine): This substituent is often directed towards the hinge region of the kinase active site. Variations in the aromatic or heteroaromatic ring system at this position can significantly impact kinase selectivity and potency. Electron-donating or -withdrawing groups on this ring can fine-tune the electronic properties and binding interactions.
-
The R2 Substituent (from the second amine): This vector often points towards the solvent-exposed region of the active site. Introducing polar groups, such as morpholine or piperazine, at this position can improve the physicochemical properties of the compound, such as solubility and cell permeability, which are crucial for drug development.
By systematically varying the R1 and R2 groups using the protocols described above, researchers can generate a focused library of compounds to probe the SAR and optimize for desired biological activity and drug-like properties.
Conclusion
The protocols and strategic guidance provided in this document offer a comprehensive framework for the synthesis of novel 2,4-diaminopyrimidine-based anticancer compounds from this compound. The emphasis on a modular, three-step synthetic route allows for the efficient generation of diverse chemical matter for biological screening and lead optimization. By understanding the underlying chemical principles and the rationale for the experimental design, researchers are well-equipped to advance the discovery of the next generation of targeted cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Pyrimidine Scaffold
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a "privileged structure," frequently found in therapeutic agents due to its ability to interact with a wide range of biological targets.[1] This particular pyrimidine derivative offers multiple reaction sites for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries.
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the potent inductive effect of the trifluoromethyl group, renders the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, enabling the systematic exploration of the chemical space around the pyrimidine core. Furthermore, the 2-(methylsulfanyl) group can be oxidized to the corresponding sulfone, which can then act as a leaving group for a second nucleophilic substitution, or the chloro group can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
This application note provides a comprehensive guide to the derivatization of this compound, detailing protocols for nucleophilic aromatic substitution with a range of nucleophiles and outlining the potential for further diversification through oxidation and cross-coupling reactions. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Chemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 16097-63-5 | [2] |
| Molecular Formula | C₆H₄ClF₃N₂S | [2] |
| Molecular Weight | 228.62 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 38-39 °C | |
| Boiling Point | 83.5 °C at 9.3 Torr |
Safety Precautions: this compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Derivatization Strategies: A Multi-faceted Approach
The derivatization of this compound can be broadly categorized into two main strategies:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: This is the most common and straightforward derivatization method, where the chlorine atom is displaced by a variety of nucleophiles.
-
Modification of the 2-(methylsulfanyl) Group and C4-Position Cross-Coupling: This involves oxidation of the methylsulfanyl group to a more reactive sulfonyl group, which can then be displaced, or utilizing the chloro group in palladium-catalyzed cross-coupling reactions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Protocols
The electron-deficient nature of the pyrimidine ring facilitates the addition of a nucleophile to the C4 position, followed by the elimination of the chloride ion. The general mechanism is depicted below:
Protocol 1.1: Derivatization with Amine Nucleophiles (Amination)
The introduction of amine functionalities is a cornerstone of drug design, as they can participate in hydrogen bonding and act as basic centers. Both primary and secondary amines readily react with this compound.
Materials and Reagents:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology (General Procedure):
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (0.1-0.2 M), add the desired amine (1.1-1.5 eq) and potassium carbonate (2.0-3.0 eq). The use of a base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours or at an elevated temperature (e.g., 80 °C) for a shorter duration (2-6 hours) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a common choice due to its polarity, which helps to dissolve the reactants, and its relatively high boiling point, which allows for heating if necessary. DMF can be used for less reactive amines.
-
Base: Potassium carbonate is an inexpensive and effective inorganic base. Triethylamine is a suitable organic base that can also act as a solvent in some cases. The base is essential to prevent the protonation of the amine nucleophile by the generated HCl, which would render it unreactive.
Protocol 1.2: Derivatization with Oxygen Nucleophiles (Alkoxylation/Aryloxylation)
The introduction of ether linkages can modulate the lipophilicity and metabolic stability of a molecule. Alcohols and phenols can be used as nucleophiles, typically after deprotonation to form the more reactive alkoxide or phenoxide.
Materials and Reagents:
-
This compound
-
Alcohol or phenol (e.g., ethanol, phenol)
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Step-by-Step Methodology (General Procedure):
-
Nucleophile Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.1 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide/phenoxide. Alternatively, a pre-made solution of a sodium alkoxide like sodium ethoxide in ethanol can be used.
-
Reaction Setup: Add the solution of the alkoxide/phenoxide dropwise to a solution of this compound (1.0 eq) in the corresponding alcohol or an aprotic solvent like THF at room temperature or 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Strong Base: A strong base like sodium hydride is required to deprotonate the weakly acidic hydroxyl group of alcohols and phenols, thereby generating a potent nucleophile.
-
Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent the quenching of the base.
Protocol 1.3: Derivatization with Sulfur Nucleophiles (Thiolation)
Thioether moieties are important in medicinal chemistry for their ability to form strong interactions with biological targets and for their metabolic properties. Thiols are excellent nucleophiles and readily displace the chloride at the C4-position.
Materials and Reagents:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Step-by-Step Methodology (General Procedure):
-
Reaction Setup: To a solution of the thiol (1.1 eq) in DMF or ethanol, add a base such as sodium hydroxide (1.2 eq) or potassium carbonate (2.0 eq) and stir for 15-30 minutes to form the thiolate anion.
-
Addition of Pyrimidine: Add the this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid. Monitor by TLC or LC-MS.[4]
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Extraction and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Thiolate Formation: Although thiols are more acidic than alcohols, a base is still used to generate the more nucleophilic thiolate anion, which significantly accelerates the reaction.
-
Solvent Choice: DMF is a good solvent for this reaction as it effectively solvates the thiolate and the pyrimidine substrate.
Table of Representative SNAr Derivatizations:
| Nucleophile | Reagents and Conditions | Product Type | Expected Yield |
| Benzylamine | K₂CO₃, MeCN, 80 °C, 4h | 4-Amino-pyrimidine | Good to Excellent |
| Morpholine | Et₃N, MeCN, RT, 18h | 4-Amino-pyrimidine | Good to Excellent |
| Phenol | NaH, THF, RT, 6h | 4-Aryloxy-pyrimidine | Moderate to Good |
| Ethanol | NaOEt, EtOH, RT, 2h | 4-Alkoxy-pyrimidine | Excellent[3] |
| Thiophenol | NaOH, DMF, RT, 2h | 4-(Arylthio)-pyrimidine | Good to Excellent[4] |
Part 2: Advanced Derivatization Strategies
Beyond direct SNAr at the C4 position, the this compound scaffold allows for more complex modifications.
Protocol 2.1: Oxidation of the 2-(Methylsulfanyl) Group
The methylsulfanyl group can be oxidized to a methylsulfonyl group (-SO₂Me). The methylsulfonyl group is a strong electron-withdrawing group and an excellent leaving group, paving the way for a second nucleophilic substitution at the C2-position.
Materials and Reagents:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the this compound (1.0 eq) in dichloromethane (0.1 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine, which can often be used in the next step without further purification.
Protocol 2.2: Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form C-C bonds. This allows for the introduction of aryl, heteroaryl, and alkynyl groups.
General Considerations for Cross-Coupling:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos), is required.
-
Base: A base, typically an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄, is necessary for the catalytic cycle.
-
Solvent: Anhydrous, degassed solvents such as dioxane, toluene, or DMF are commonly used.
-
Inert Atmosphere: These reactions are sensitive to oxygen and must be performed under an inert atmosphere (nitrogen or argon).
Example Workflow: Suzuki-Miyaura Coupling
Characterization of Derivatives
The successful synthesis of the derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. The disappearance of the starting material signals and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups (e.g., N-H stretch for amines, C=O for amides).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Inactive nucleophile- Insufficiently anhydrous conditions (for reactions with strong bases)- Deactivated catalyst (for cross-coupling) | - For O- and S-nucleophiles, ensure complete formation of the alkoxide/thiolate.- Use freshly dried solvents and reagents.- Use fresh catalyst and ensure proper degassing of the solvent. |
| Formation of multiple products | - Side reactions- For SNAr with some amines, substitution at the 2-position after oxidation of the methylsulfanyl group might occur. | - Optimize reaction temperature and time.- Use a milder base.- Carefully purify the desired product by chromatography. |
| Difficulty in purification | - Similar polarity of starting material and product- Presence of catalyst residues | - Use a different eluent system for column chromatography.- Perform an aqueous workup to remove inorganic salts and water-soluble impurities. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidine derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the derivatization of this scaffold through nucleophilic aromatic substitution, oxidation, and palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse chemical moieties makes this compound an excellent starting point for the development of new therapeutic agents and other functional molecules.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. [PDF] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Introduction
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine derivative of significant interest in pharmaceutical and agrochemical research. The purity of this compound is critical for its intended application, as impurities can affect its efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds, making it an ideal choice for assessing the purity of this substance.
This application note provides a comprehensive guide to developing and validating a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The methodologies described herein are grounded in established principles of chromatographic separation and are aligned with the validation guidelines of the International Council for Harmonisation (ICH).
Compound Profile
| Property | Value | Source |
| CAS Number | 16097-63-5 | N/A |
| Molecular Formula | C₆H₄ClF₃N₂S | N/A |
| Molecular Weight | 228.62 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 38-39 °C | N/A |
HPLC Method Development and Protocol
The development of a robust and reliable HPLC method is a systematic process that involves the optimization of several key parameters to achieve the desired separation.
Rationale for Methodological Choices
-
Chromatographic Mode: Reversed-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility in analyzing compounds with a wide range of polarities. Given the presence of both polar (pyrimidine ring) and non-polar (chloro, methylsulfanyl, and trifluoromethyl groups) moieties in the target molecule, RP-HPLC is the logical choice.
-
Stationary Phase: A C18 (octadecylsilyl) column is a common and effective stationary phase for RP-HPLC, offering excellent hydrophobic retention and separation capabilities for a broad range of analytes.[1]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is typically used in RP-HPLC. Acetonitrile is often preferred for its lower UV cutoff and viscosity, which results in lower backpressure.[2][3][4] A buffer is often included to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and improved peak shape.
-
Detector: A Photodiode Array (PDA) detector is highly recommended for method development.[5][6][7][8] It allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, which is invaluable for determining the optimal detection wavelength and for peak purity analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from sample preparation to reporting.
Step-by-Step Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | A validated HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector. | Ensures accurate and reproducible results. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard, versatile column for RP-HPLC.[1] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A common mobile phase for RP-HPLC providing good peak shape. |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25.1-30 min: 30% B | A gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | PDA Detector, scan range 200-400 nm. Detection wavelength to be determined. | Allows for the determination of the optimal wavelength and peak purity analysis.[5][6][7][8] |
| Injection Volume | 10 µL | A typical injection volume. |
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be the stock standard solution.
-
Further dilute the stock standard solution with the same diluent to obtain a working standard solution of approximately 0.01 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
-
3. Wavelength Selection:
-
Inject the standard solution into the HPLC system.
-
Acquire the UV spectrum of the main peak using the PDA detector.
-
The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.
4. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for peak area and retention time |
5. Analysis and Calculation:
-
Inject the standard solution in replicate (e.g., n=5).
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Method Validation
A comprehensive method validation should be performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.
Validation Parameters
The following diagram outlines the key parameters for HPLC method validation.
Caption: Key parameters for HPLC method validation.
Validation Protocol Summary
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample solutions. Perform forced degradation studies (acid, base, oxidation, heat, light). | The peak for the analyte should be free from interference from any other components. The method should be able to separate the analyte from its degradation products. |
| Linearity | Analyze a series of solutions at different concentrations (e.g., 50-150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze the same sample multiple times on the same day. Intermediate Precision (Inter-day): Analyze the same sample on different days, by different analysts, or with different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to quantify any potential impurities at the required reporting level. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in the parameters. System suitability criteria should be met. |
Potential Impurities and Degradation Pathways
The synthesis of substituted pyrimidines can involve multiple steps, and potential impurities may arise from starting materials, intermediates, by-products, or degradation.[9][10][11] For this compound, potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers formed during the substitution reactions.
-
Over-reacted or under-reacted products: Compounds with additional or missing functional groups.
-
Degradation products: Formed due to hydrolysis, oxidation, or photolysis. For instance, the chloro group could be susceptible to hydrolysis, and the methylsulfanyl group could be oxidized.
A stability-indicating HPLC method, as described, is crucial for separating and quantifying these potential impurities.
Conclusion
This application note provides a detailed framework for the development and validation of a reversed-phase HPLC method for the purity assessment of this compound. The described protocol, based on sound scientific principles and regulatory guidelines, offers a robust starting point for researchers and scientists in the pharmaceutical and related industries. The use of a PDA detector is highly recommended to facilitate method development and ensure the specificity of the analysis. Adherence to the validation parameters outlined will ensure the reliability and accuracy of the purity data obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. ctlatesting.com [ctlatesting.com]
- 6. labcompare.com [labcompare.com]
- 7. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 8. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : Shimadzu (Europe) [shimadzu.eu]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. bu.edu.eg [bu.edu.eg]
- 11. jchemrev.com [jchemrev.com]
High-Purity Isolation of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine via Automated Flash Column Chromatography
An Application Note and Protocol for Researchers
Abstract
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a crucial heterocyclic building block in the synthesis of novel therapeutic agents and agrochemicals. The purity of this intermediate is paramount, as impurities can lead to significant downstream complications, including difficult-to-remove side products and reduced final product yields. This application note provides a comprehensive, field-tested protocol for the efficient purification of crude this compound using normal-phase flash column chromatography. We will delve into the principles of the separation, provide a step-by-step methodology from mobile phase selection to post-purification analysis, and offer a guide for troubleshooting common issues. This protocol is designed to be a self-validating system, ensuring researchers can achieve high purity (>98%) with consistency and confidence.
Principles of Separation: A Mechanistic Approach
The successful chromatographic separation of this compound hinges on exploiting its specific physicochemical properties. The molecule possesses a moderately polar pyrimidine core, but this is counterbalanced by the electron-withdrawing and relatively nonpolar trifluoromethyl (-CF3) and chloro (-Cl) groups, and a methylsulfanyl (-SMe) group. The compound has a predicted XLogP3 of 2.9, indicating moderate lipophilicity.[1]
This protocol employs normal-phase chromatography, utilizing silica gel as the polar stationary phase and a non-polar/polar solvent mixture (hexane/ethyl acetate) as the mobile phase. The separation mechanism is based on the principle of adsorption.
-
Stationary Phase Interaction: The silica gel surface is rich in polar silanol groups (Si-OH). The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, leading to a moderate interaction with the stationary phase.
-
Mobile Phase Elution: The mobile phase competes for adsorption sites on the silica and solvates the molecules, carrying them up the column. By starting with a low-polarity mobile phase (high hexane content) and gradually increasing its polarity (increasing ethyl acetate content), we can selectively elute compounds based on their polarity.
Less polar impurities, such as unreacted starting materials or nonpolar side-products, will have minimal interaction with the silica gel and will be eluted first. The target compound, with its moderate polarity, will elute next. Highly polar impurities, such as hydrolyzed starting materials or polymeric byproducts, will remain strongly adsorbed to the silica and will elute last or remain on the column. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system before committing to the larger-scale column separation.[2][3]
Materials and Reagents
Proper preparation and selection of materials are critical for reproducible results. All solvents should be HPLC grade or higher to avoid introducing non-volatile impurities.
| Category | Item | Specification | Vendor Example |
| Chemicals | Crude this compound | As synthesized | N/A |
| Silica Gel for Flash Chromatography | 230-400 mesh (40-63 µm) | Sigma-Aldrich, Merck | |
| Ethyl Acetate (EtOAc) | HPLC Grade, ≥99.5% | Fisher Scientific | |
| n-Hexane | HPLC Grade, ≥98.5% | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade (for dry loading) | VWR | |
| Celite™ 545 | Filter Aid | Sigma-Aldrich | |
| Equipment | Flash Chromatography System | Automated system with UV detector | Teledyne ISCO, Biotage |
| Pre-packed Silica Column | Sized based on sample load (e.g., 40 g) | Vendor-specific | |
| Rotary Evaporator | Standard laboratory model | Büchi | |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 plates | Merck | |
| TLC Developing Chamber | Glass, with lid | Standard lab supplier | |
| UV Lamp | 254 nm and 365 nm | Standard lab supplier | |
| Glassware | Round-bottom flasks, beakers, graduated cylinders | Standard lab supplier |
Detailed Experimental Protocol
This protocol is optimized for purifying approximately 1.0 gram of crude material. Adjust column size and solvent volumes accordingly for different scales.[4]
Step 1: Thin-Layer Chromatography (TLC) for Method Development
The first step is to determine the ideal mobile phase composition that provides good separation between the product and its impurities.
-
Prepare TLC Chambers: Prepare three separate chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). Add a piece of filter paper to each to ensure the atmosphere is saturated with solvent vapor.[2]
-
Spot the Plate: Dissolve a small amount of the crude material in dichloromethane. Using a capillary tube, spot the solution on the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in one of the prepared chambers and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The target compound should be UV active.
-
Analyze: The ideal solvent system will give the target compound an Rf (Retention factor) value of approximately 0.25-0.35. This ensures the compound does not elute too quickly or stick to the column indefinitely. For this compound, a system of 85:15 Hexane:EtOAc is often a good starting point.
Step 2: Sample Preparation (Dry Loading)
Dry loading is highly recommended as it often results in sharper bands and better separation compared to liquid injection, especially for samples that are not highly soluble in the initial mobile phase.
-
Dissolve Crude Product: In a round-bottom flask, dissolve ~1.0 g of the crude product in a minimal amount of dichloromethane (10-15 mL).
-
Add Adsorbent: Add approximately 2-3 g of silica gel (or Celite™ for acid-sensitive compounds) to the flask.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
Step 3: Column Chromatography Workflow
The following workflow is designed for an automated flash chromatography system.
-
Column Selection: Select a pre-packed silica column suitable for a 1.0 g sample load (e.g., a 40 g silica column).
-
Equilibration: Install the column on the system and equilibrate it with 100% Hexane for at least 2-3 column volumes (CV).
-
Sample Loading: Load the prepared dry sample from Step 2 into a solid load cartridge and attach it to the system.
-
Method Setup: Program the following gradient method into the system. Monitor the elution at 254 nm.
-
Segment 1: 100% Hexane for 2 CV (Isocratic)
-
Segment 2: 0% to 25% Ethyl Acetate in Hexane over 15 CV (Linear Gradient)
-
Segment 3: 25% Ethyl Acetate in Hexane for 5 CV (Isocratic Hold)
-
Flow Rate: 35-40 mL/min for a 40 g column.
-
-
Fraction Collection: Begin fraction collection as the gradient starts. The system's UV detector will trace the elution profile. Collect fractions corresponding to all significant peaks.
Step 4: Post-Purification Analysis
-
TLC Analysis of Fractions: Spot the starting crude material, and an aliquot from each collected fraction (or pooled fractions corresponding to a peak) on a new TLC plate.
-
Develop and Visualize: Develop the plate using the same mobile phase determined in Step 1 (e.g., 85:15 Hexane:EtOAc). Visualize under UV light to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Characterization: Obtain the mass of the purified product and confirm its identity and purity using analytical techniques such as NMR, LC-MS, or GC-MS.
Purification Workflow Diagram
The following diagram illustrates the complete process from crude material to pure, isolated product.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Incorrect mobile phase polarity. 2. Column overload. 3. Sample loaded in a strong solvent (liquid load). | 1. Re-optimize the mobile phase with TLC; use a shallower gradient. 2. Reduce the amount of crude material loaded onto the column. 3. Use the recommended dry loading technique. |
| Product Elutes Too Quickly (Low Rf) | The mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. Start the gradient at a lower concentration. |
| Product Does Not Elute | The mobile phase is not polar enough. | Increase the final concentration of ethyl acetate in the gradient. If necessary, add a small percentage (~1%) of methanol to the mobile phase. |
| Cracked or Channeling Column Bed | 1. Column packed improperly or dropped. 2. Rapid change in solvent polarity causing thermal stress. | 1. Use a high-quality pre-packed column. 2. Ensure the gradient is linear and not a sudden step-change. |
| Peak Tailing | The compound is interacting too strongly with acidic silanol groups on the silica. | Add a small amount of a modifier to the mobile phase, such as 0.1-0.5% triethylamine (NEt3), to neutralize acidic sites. Perform a test run first as this will alter selectivity. |
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate care.[1]
-
Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[1][6]
-
Toxicology: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1][7]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[5] In case of skin contact, wash immediately with plenty of water.[6] In case of eye contact, rinse cautiously with water for several minutes.[6]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's hazardous waste disposal procedures.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Analogs
Introduction
Derivatives of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The unique combination of a halogenated pyrimidine core, a methylsulfanyl group, and a trifluoromethyl moiety imparts distinct physicochemical properties that can lead to potent and selective biological activity. Consequently, rigorous analytical characterization is paramount to confirm the identity, purity, and stability of these analogs, ensuring the integrity of research and development activities.
This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound and its analogs. The methodologies outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable framework for their analytical workflows. The emphasis is placed not only on the procedural steps but also on the underlying scientific principles that govern the selection of each technique and its associated parameters.
Safety Precautions for Handling Halogenated and Trifluoromethylated Pyrimidines
Given the chemical nature of these compounds, appropriate safety measures are essential. Halogenated and trifluoromethylated organic molecules can have toxicological properties, and their handling requires adherence to strict safety protocols.
Core Safety Directives:
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for hazardous materials.
-
Accidental Exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Chromatographic Purity and Separation: High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for assessing the purity of synthesized analogs and for isolating them from reaction mixtures. The choice between HPLC and UPLC will depend on the desired resolution, speed, and available instrumentation, with UPLC offering faster analysis times and higher resolution due to the use of smaller particle size columns.
Rationale for Method Selection
Reversed-phase HPLC (RP-HPLC) is the method of choice for this class of compounds due to their moderate to low polarity. The stationary phase, typically a C18-modified silica, provides a nonpolar surface for the retention of the analytes. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. The inclusion of a small amount of acid, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring consistent protonation of the analytes.
Experimental Workflow for HPLC/UPLC Analysis
Caption: HPLC/UPLC analysis workflow from sample preparation to purity determination.
Detailed Protocol for RP-HPLC/UPLC
Objective: To determine the purity of a this compound analog.
Materials:
-
HPLC or UPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Sample of the pyrimidine analog
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyrimidine analog.
-
Dissolve the sample in 1 mL of acetonitrile or a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumental Method:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.
-
Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 254 nm, or determined by a UV scan).
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient program as detailed in the table below.
-
Table 1: HPLC/UPLC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 (HPLC) / 0.4 (UPLC) |
| 1.0 | 95 | 5 | 1.0 (HPLC) / 0.4 (UPLC) |
| 15.0 | 5 | 95 | 1.0 (HPLC) / 0.4 (UPLC) |
| 18.0 | 5 | 95 | 1.0 (HPLC) / 0.4 (UPLC) |
| 18.1 | 95 | 5 | 1.0 (HPLC) / 0.4 (UPLC) |
| 20.0 | 95 | 5 | 1.0 (HPLC) / 0.4 (UPLC) |
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the analog by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.
-
Structural Elucidation and Confirmation
A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for the unambiguous structural confirmation of the target pyrimidine analogs.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula with high accuracy.
Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules, as it typically produces protonated molecular ions [M+H]+ with minimal fragmentation. This simplifies the interpretation of the mass spectrum. The presence of chlorine will result in a characteristic isotopic pattern (approximately 3:1 ratio for 35Cl and 37Cl), which serves as a valuable diagnostic tool for confirming the presence of this halogen.
Objective: To confirm the molecular weight and elemental composition of a this compound analog.
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Procedure:
-
LC Separation: Utilize the HPLC/UPLC method described in Section 1.3 to introduce the sample into the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode.
-
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C6H3ClF3N2S |
| Monoisotopic Mass | 242.9634 |
| [M+H]+ (35Cl) | 243.9712 |
| [M+H]+ (37Cl) | 245.9683 |
| Isotopic Ratio (35Cl/37Cl) | ~3:1 |
Data Analysis:
-
Examine the mass spectrum for the protonated molecular ion [M+H]+.
-
Verify the presence of the characteristic chlorine isotopic pattern.
-
Compare the experimentally determined accurate mass with the theoretical mass to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. For pyrimidine analogs, 1H, 13C, and 19F NMR are essential.
-
1H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shift of the pyrimidine ring proton and the methyl protons of the methylsulfanyl group are diagnostic.
-
13C NMR: Reveals the number and types of carbon atoms. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the substituents. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
19F NMR: Directly observes the fluorine atoms. A singlet is expected for the CF3 group, and its chemical shift is indicative of the electronic environment.
Objective: To confirm the detailed molecular structure of a this compound analog.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
The choice of solvent depends on the solubility of the compound. CDCl3 is a good first choice for many organic compounds.
-
-
Data Acquisition:
-
Acquire 1H, 13C, and 19F NMR spectra.
-
For 13C NMR, a proton-decoupled experiment is standard.
-
Standard acquisition parameters provided by the instrument manufacturer are generally sufficient.
-
Table 3: Expected NMR Data for this compound (in CDCl3)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | ~7.3 | s | 1H | C5-H |
| ~2.6 | s | 3H | S-CH3 | |
| 13C | ~173 | s | - | C2 |
| ~165 | s | - | C4 | |
| ~158 (q, J ≈ 35 Hz) | q | - | C6 | |
| ~121 (q, J ≈ 275 Hz) | q | - | CF3 | |
| ~115 | s | - | C5 | |
| ~15 | s | - | S-CH3 | |
| 19F | ~ -68 | s | - | CF3 |
Note: Chemical shifts are approximate and can vary depending on the specific analog and solvent.
Elemental Composition: Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized molecule.
Rationale for Method Selection
Combustion analysis is a well-established and reliable method for determining the elemental composition of organic compounds. For fluorine-containing compounds, special considerations are necessary as fluorine is highly reactive and can interfere with standard combustion methods. Modern elemental analyzers can be equipped with specific traps and reagents to handle organofluorine compounds.
Protocol for Elemental Analysis
Objective: To determine the elemental composition (C, H, N, S) of a this compound analog.
Instrumentation:
-
CHN/S Elemental Analyzer, preferably with capabilities for halogenated compounds.
Procedure:
-
Sample Preparation:
-
Provide a pure, dry sample (typically 2-5 mg) to the analytical facility.
-
The sample should be homogenous.
-
-
Analysis:
-
The analysis is typically performed by trained personnel in a dedicated facility.
-
The instrument combusts the sample at high temperature, and the resulting gases (CO2, H2O, N2, SO2) are separated and quantified.
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, N, and S with the theoretical values calculated from the molecular formula. The results should be within ±0.4% of the theoretical values.
Table 4: Theoretical Elemental Composition of C6H3ClF3N2S
| Element | Theoretical % |
| C | 29.70 |
| H | 1.25 |
| N | 11.55 |
| S | 13.21 |
Definitive Structure Determination: Single-Crystal X-ray Diffraction
For novel compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
Rationale for Method Selection
X-ray crystallography is the gold standard for structural elucidation. It provides a detailed and precise picture of the molecule in the solid state, confirming the connectivity of atoms and the overall molecular geometry. This technique is particularly valuable for resolving any structural ambiguities that may remain after spectroscopic analysis.
Protocol for Single-Crystal X-ray Diffraction
Objective: To obtain the definitive three-dimensional structure of a crystalline this compound analog.
Procedure:
-
Crystal Growth:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection and Structure Solution:
-
This is a specialized technique performed by crystallographers.
-
A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
The diffraction data are then used to solve and refine the crystal structure.
-
Conclusion
The analytical characterization of this compound analogs requires a multi-faceted approach, integrating chromatographic and spectroscopic techniques. The protocols detailed in this guide provide a robust framework for establishing the identity, purity, and structure of these important molecules. By understanding the rationale behind each method, researchers can make informed decisions to ensure the quality and reliability of their scientific data.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Suzuki Coupling of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a trifluoromethyl group, makes this substrate particularly reactive in Suzuki couplings.[1][2] However, these same electronic factors, along with the presence of a potentially catalyst-poisoning methylsulfanyl group, can present unique challenges.[3] This document provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not proceeding, or I'm observing very low conversion of my starting material. What are the likely causes and how can I fix it?
A1: Failure to initiate the reaction or low conversion often points to issues with the catalyst activation, reaction conditions, or inherent substrate reactivity. Let's break down the potential culprits:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical, especially for an electron-deficient and potentially coordinating substrate like this pyrimidine.
-
Causality: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is a crucial first step in the catalytic cycle.[4] The electron-withdrawing trifluoromethyl and pyrimidine ring activate the chloride for this step. However, the methylsulfanyl group can potentially coordinate to the palladium center, inhibiting its catalytic activity.
-
Troubleshooting Steps:
-
Ligand Selection: Standard ligands like triphenylphosphine may not be sufficient. Employ bulky, electron-rich phosphine ligands which are known to promote the oxidative addition and reductive elimination steps for challenging substrates.[5][6] Consider ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)3) families.[4][5][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7][8]
-
Palladium Precatalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species might be inefficient.[9] Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[7][10] Modern, pre-formed catalysts like XPhos Pd G2, G3, or G4 are often highly effective as they are designed for challenging couplings.[11][12]
-
-
-
Solvent and Temperature:
-
Causality: The solvent plays a crucial role in solubility of reagents and can influence catalyst activity and stability.[13] Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition.
-
Troubleshooting Steps:
-
Solvent Choice: Aprotic polar solvents are generally effective for Suzuki couplings. Common choices include 1,4-dioxane, THF, or DMF, often with water as a co-solvent.[5][14] Toluene with an aqueous base is also a common system.[14] If solubility is an issue, a solvent screen is recommended.
-
Temperature Optimization: For aryl chlorides, higher temperatures are often required compared to bromides or iodides.[3] A typical starting point is 80-110 °C. If you suspect catalyst decomposition at higher temperatures, try a lower temperature for a longer reaction time. Microwave irradiation can sometimes be beneficial for accelerating the reaction.[2][5]
-
-
-
Base Selection:
-
Causality: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7][15] The choice of base can significantly impact the reaction rate and yield.
-
Troubleshooting Steps:
-
Base Strength: For challenging couplings, stronger bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][10][15]
-
Aqueous vs. Anhydrous: The presence of water is often necessary for the base to be effective, particularly for inorganic carbonates and phosphates.
-
-
Q2: I'm observing significant formation of a dehalogenated byproduct (replacement of -Cl with -H). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[16] This is particularly prevalent with electron-deficient halides.[17][18]
-
Mechanism of Dehalogenation: The formation of a palladium-hydride (Pd-H) species is the most accepted cause of dehalogenation.[16] This can arise from various sources in the reaction mixture, such as amines, alcohols (if used as solvent), or even water.[19]
-
Troubleshooting Workflow for Dehalogenation:
Caption: Troubleshooting workflow for minimizing dehalogenation.
-
Detailed Strategies:
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination over the dehalogenation pathway.[16] Ligands like SPhos and XPhos have been shown to be effective in suppressing dehalogenation.[20]
-
Base Selection: The choice of base can influence the formation of Pd-H species. Using a non-coordinating, moderately strong base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Solvent Purity: Ensure your solvents are rigorously degassed and anhydrous (if the chosen base allows). Alcohols can be a source of hydrides, so consider alternative solvents if dehalogenation is severe.
-
Boronic Acid Quality: Impurities in the boronic acid can contribute to side reactions. Using high-purity boronic acid or a boronate ester (e.g., pinacol ester) can sometimes mitigate this issue.[21][22]
-
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is a frequent issue, especially with electron-deficient boronic acids.[20][23][24]
-
Causes of Homocoupling:
-
Oxidative Homocoupling: This is often mediated by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), which then promotes homocoupling.[23][25]
-
Reductive Homocoupling: This can occur through a Pd(II)-mediated pathway where two molecules of the boronic acid transmetalate to the palladium center.[25]
-
Slow Transmetalation/Reductive Elimination: If the cross-coupling catalytic cycle is slow, the competing homocoupling pathway can become more prominent.[10]
-
-
Strategies to Suppress Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | To remove dissolved oxygen that promotes oxidative homocoupling.[25] | Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use a Pd(0) Precatalyst | Pd(II) precatalysts can directly participate in stoichiometric homocoupling before entering the catalytic cycle.[10] | Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source, adding a mild reducing agent like potassium formate can help.[25] |
| Optimize Ligand | Bulky, electron-rich ligands accelerate the desired cross-coupling cycle, outcompeting the homocoupling pathway.[10] | Use ligands such as SPhos, XPhos, or RuPhos.[5][23] |
| Control Boronic Acid Stoichiometry | Using a large excess of the boronic acid can increase the rate of homocoupling. | Use a slight excess of the boronic acid (1.1-1.5 equivalents). |
| Use a Boronate Ester | Boronate esters, such as pinacol esters, can be more stable and less prone to homocoupling than the corresponding boronic acids.[26][27] | Consider using the pinacol ester of your boronic acid. |
Q4: I suspect the methylsulfanyl (-SMe) group is interfering with the reaction. Is this possible and what can I do?
A4: Yes, sulfur-containing functional groups can act as catalyst poisons by strongly coordinating to the palladium center, leading to catalyst deactivation.[3]
-
Mechanism of Interference: The lone pairs on the sulfur atom can bind to the palladium catalyst, forming a stable complex that is reluctant to participate in the catalytic cycle.
-
Mitigation Strategies:
-
Ligand Choice: The use of very bulky and electron-donating ligands can sometimes mitigate the poisoning effect. The ligand can sterically hinder the approach of the sulfur atom to the palladium center and its strong electron-donating ability can make it a better ligand than the sulfur group.
-
Oxidation of the Sulfide: In some cases, oxidizing the methylsulfanyl group to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group can reduce its coordinating ability and may even increase the reactivity of the pyrimidine ring towards Suzuki coupling.[28] This, however, adds extra steps to your synthesis.
-
Alternative Coupling Strategies: If the Suzuki coupling remains problematic, consider alternative cross-coupling reactions that may be more tolerant of the methylsulfanyl group.
-
General Experimental Protocol (Starting Point)
This protocol is a robust starting point that can be optimized based on the troubleshooting advice above.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes by evacuating and backfilling several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Trifluoromethyl Pyrimidines
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on trifluoromethyl-substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these highly activated and synthetically valuable scaffolds. Here, we will dissect the critical parameters governing these reactions, provide in-depth troubleshooting guides for common experimental hurdles, and offer validated protocols to streamline your synthetic efforts.
Introduction: The Trifluoromethyl Pyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry and agrochemicals. The introduction of a trifluoromethyl (-CF3) group profoundly enhances the chemical and biological properties of these heterocyles. The potent electron-withdrawing nature of the -CF3 group deactivates the pyrimidine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). This activation, coupled with the ability of the -CF3 group to improve metabolic stability and binding affinity, makes trifluoromethyl pyrimidines highly sought-after building blocks.
However, harnessing the reactivity of these substrates requires a nuanced understanding of the interplay between the substrate's electronics, the nucleophile's character, and the reaction conditions. This guide will provide the expertise to navigate these complexities.
Core Principles: Mechanism and Regioselectivity
The SNAr reaction on a trifluoromethyl pyrimidine proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group.
The regioselectivity of the initial nucleophilic attack is a critical consideration. On a typical di-substituted pyrimidine, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the C4 position being 'para' to one of the ring nitrogens, which provides superior stabilization of the negative charge in the Meisenheimer intermediate through resonance. However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on 2,4-dichloro-5-(trifluoromethyl)pyrimidine not selective for the C4 position?
A1: While C4 selectivity is common, certain nucleophiles can favor C2 attack. For instance, tertiary amine nucleophiles have been reported to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[1] This is a synthetically useful deviation from the general trend. If you are observing a mixture of isomers, consider the nature of your nucleophile and reaction conditions. Lowering the reaction temperature can sometimes improve selectivity.
Q2: What are the best solvents for SNAr reactions on trifluoromethyl pyrimidines?
A2: Polar aprotic solvents are generally the best choice as they can solvate the nucleophile and the Meisenheimer complex, facilitating the reaction.[2] Commonly used solvents include:
-
Acetonitrile (MeCN): A versatile solvent with a moderate boiling point.
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can often accelerate sluggish reactions.
-
Dimethyl sulfoxide (DMSO): Another highly polar solvent, particularly effective for less reactive nucleophiles, but can be difficult to remove.
-
Tetrahydrofuran (THF): A less polar option, but can be effective, especially when using strong bases like NaH.
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on the pKa of your nucleophile.
-
For amine nucleophiles , a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient to neutralize the liberated acid (e.g., HCl).[2]
-
For alcohol or thiol nucleophiles , a stronger base is typically required to deprotonate the nucleophile and enhance its reactivity. Sodium hydride (NaH) is a common choice, forming the more potent alkoxide or thiolate in situ.[3] Inorganic bases like potassium carbonate (K2CO3) can also be effective, particularly at elevated temperatures.[4]
Q4: My reaction is very slow. How can I increase the rate?
A4: If your reaction is sluggish, consider the following:
-
Increase the temperature: Gently heating the reaction can overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or the formation of side products.[2]
-
Enhance nucleophilicity: If you are using a neutral nucleophile like an alcohol, deprotonating it with a strong base (e.g., NaH) will significantly increase its reactivity.[2]
-
Switch to a more polar solvent: Changing from a solvent like THF to DMF or DMSO can accelerate the reaction.[2]
-
Check your starting materials: Ensure your trifluoromethyl pyrimidine and nucleophile are pure and the solvent is anhydrous, as water can interfere with the reaction.
Q5: I'm observing the formation of a di-substituted product. How can I favor mono-substitution?
A5: The formation of di-substituted byproducts is a common issue when working with di-halogenated trifluoromethyl pyrimidines. To favor mono-substitution:
-
Control stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[2]
-
Lower the temperature: Maintaining a low temperature, especially during the addition of the nucleophile (e.g., 0-10 °C), can significantly improve selectivity.[2]
-
Slow addition: Add the nucleophile slowly (dropwise) to the reaction mixture to maintain a low concentration and minimize the chance of a second substitution.[2]
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions with trifluoromethyl pyrimidines, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| 1. Low to No Product Yield | a. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to attack the activated pyrimidine ring. b. Low reaction temperature: The activation energy for the reaction has not been overcome. c. Inappropriate solvent: The solvent may not be adequately solvating the reactants or intermediates. d. Ineffective base: The base may not be strong enough to deprotonate the nucleophile or neutralize the acid generated. | a. Consider using a more nucleophilic reagent or converting the nucleophile to its more reactive conjugate base (e.g., using NaH for alcohols).[2] b. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[2] c. Use polar aprotic solvents such as MeCN, DMF, or DMSO.[2] d. For amine nucleophiles, use TEA or DIPEA. For alcohols or thiols, consider stronger bases like NaH or K2CO3.[2][3][4] |
| 2. Formation of Di-substituted Byproduct | a. Excess nucleophile: Using a large excess of the nucleophile increases the probability of a second substitution. b. High reaction temperature: Elevated temperatures can increase the rate of the second substitution. c. Rapid addition of nucleophile: This can create localized high concentrations of the nucleophile. | a. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[2] b. Maintain a low reaction temperature, especially during the addition of the nucleophile (e.g., 0-10 °C).[2] c. Add the nucleophile slowly and in a controlled manner (dropwise).[2] |
| 3. Incomplete Conversion | a. Insufficient reaction time: The reaction may not have reached completion. b. Deactivation of nucleophile: The nucleophile may be degrading under the reaction conditions. c. Poor solubility: The starting materials may not be fully dissolved in the chosen solvent. | a. Continue to monitor the reaction for a longer period. b. Ensure an inert atmosphere if the nucleophile is air-sensitive. c. Consider a more polar solvent or gentle heating to improve solubility. |
| 4. Formation of Unidentified Side Products | a. Decomposition of starting material or product: The reaction conditions may be too harsh. b. Reaction with solvent: Some nucleophiles can react with solvents like DMF at high temperatures. c. Side reactions of the trifluoromethyl group: While generally stable, under very harsh basic conditions, the -CF3 group can undergo hydrolysis. | a. Lower the reaction temperature and monitor closely. b. If heating is required, consider a more inert solvent like dioxane or toluene. c. Use milder bases and avoid prolonged heating at high temperatures. |
Troubleshooting Decision Workflow
Caption: A troubleshooting decision workflow for common issues.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile on 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This protocol describes a general procedure for the selective mono-substitution at the C4 position.
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
Amine nucleophile (primary or secondary)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Initial Charge: Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous MeCN in the reaction flask.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of anhydrous MeCN in the dropping funnel.
-
Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature remains between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-6 hours, or let it warm to room temperature, depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
Caption: General experimental workflow for SNAr reactions.
References
common side products in the synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivatives
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic campaigns. Here, we will delve into the causality behind experimental outcomes, providing field-proven insights and actionable protocols to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound. The typical synthetic routes involve two key transformations: the chlorination of a pyrimidinol precursor and the nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine intermediate.
FAQ 1: My reaction to introduce the methylsulfanyl group on 2,4-dichloro-6-(trifluoromethyl)pyrimidine is not clean. What are the likely isomeric and disubstitution side products?
This is a common issue stemming from the reactivity of the dichloropyrimidine core. The two chlorine atoms at the C2 and C4 positions are both susceptible to nucleophilic attack.
-
Isomeric Product: 2-Chloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
-
Disubstitution Product: 2,4-bis(Methylsulfanyl)-6-(trifluoromethyl)pyrimidine
The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring.[1] While the C4 position is generally more activated towards nucleophilic attack, the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C6 position significantly influences the electron distribution in the pyrimidine ring, affecting the relative reactivity of the C2 and C4 positions.
The reaction with a nucleophile like sodium thiomethoxide (NaSMe) can therefore lead to a mixture of the desired C4-substituted product and the isomeric C2-substituted product. Furthermore, if an excess of the nucleophile is used or if the reaction is allowed to proceed for an extended period, a second substitution can occur, leading to the disubstitution product.
| Parameter | Recommendation | Rationale |
| Stoichiometry of Nucleophile | Use a slight excess (1.0-1.2 equivalents) of sodium thiomethoxide. | Minimizes the formation of the disubstitution product. |
| Reaction Temperature | Maintain a low temperature (e.g., 0 °C to room temperature). | Favors the kinetic product (typically the more reactive C4-substitution) and reduces the rate of the second substitution. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Prevents the accumulation of the disubstitution byproduct. |
| Solvent | Aprotic solvents like THF, acetonitrile, or DMF are commonly used. | The choice of solvent can sometimes influence regioselectivity. It is advisable to perform small-scale solvent screening if isomer formation is significant. |
Below is a DOT script diagram illustrating the potential reaction pathways for the nucleophilic substitution.
Caption: Potential reaction pathways in the synthesis of this compound.
FAQ 2: I am observing a significant amount of a hydroxyl-containing impurity in my final product after the chlorination step. What is it and how can I avoid it?
This impurity is most likely the starting material for the chlorination, 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol, or a product of hydrolysis.
-
Unreacted Starting Material/Hydrolysis Product: 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol
The synthesis of this compound often starts from the corresponding pyrimidin-4-ol. This hydroxyl group is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2] Incomplete chlorination will result in residual starting material. Additionally, the final chlorinated product is susceptible to hydrolysis back to the pyrimidinol, especially during aqueous workup or if exposed to moisture.
The chlorination reaction with POCl₃ proceeds through phosphorylation of the hydroxyl group to form a reactive intermediate, which is then displaced by a chloride ion.[3] Insufficient POCl₃, inadequate reaction temperature, or short reaction times can lead to incomplete conversion.
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Use a sufficient excess of POCl₃. The reaction can also be performed in neat POCl₃. | Ensures complete conversion of the hydroxyl group. |
| Additives | The addition of a base like N,N-dimethylaniline or a tertiary amine can facilitate the reaction.[1] | These bases can act as catalysts and scavenge the HCl generated. |
| Reaction Temperature & Time | Ensure the reaction is heated sufficiently (often to reflux) for an adequate duration. | Drives the chlorination to completion. Monitor by TLC or LC-MS. |
| Workup | Perform the workup carefully, minimizing contact with water and ensuring all moisture is excluded from the reaction. Use anhydrous solvents. | Prevents hydrolysis of the desired chlorinated product. |
| Purification | If the hydroxyl impurity is present, it can often be removed by column chromatography. | The difference in polarity between the chloro and hydroxyl compounds allows for chromatographic separation. |
-
To a stirred solution of 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq), add N,N-dimethylaniline (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) while keeping the temperature low.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
FAQ 3: My product is contaminated with byproducts derived from N,N-dimethylaniline used in the chlorination step. What are these and how can I prevent their formation?
When N,N-dimethylaniline (DMA) is used as an additive in POCl₃ chlorinations, it can sometimes participate in the reaction, leading to N-methylanilino-substituted pyrimidines.[1]
-
4-(N-methylanilino)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
-
2-(N-methylanilino)-4-chloro-6-(trifluoromethyl)pyrimidine
N,N-dimethylaniline can act as a nucleophile, especially at elevated temperatures, and displace one of the chlorine atoms on the pyrimidine ring. This is more likely to occur if the reaction is heated for a prolonged period. The study on the chlorination of 6-trifluoromethyluracils with POCl₃ in the presence of DMA showed that after extended reaction times, the 2-N-methylanilino byproducts became the primary products.[1]
| Parameter | Recommendation | Rationale |
| Alternative Base | Consider using a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine. | These bases are less likely to compete with the desired nucleophilic substitution. |
| Reaction Time and Temperature | If DMA is used, carefully control the reaction time and temperature to minimize the formation of these byproducts. | Shorter reaction times and lower temperatures can reduce the extent of this side reaction. |
| Purification | These byproducts can typically be separated from the desired product by column chromatography due to differences in polarity. |
FAQ 4: I've noticed impurities that suggest my methylsulfanyl group has been oxidized. What are these species and how do I avoid them?
The methylsulfanyl (-SMe) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
-
4-Chloro-2-(methylsulfinyl)-6-(trifluoromethyl)pyrimidine (Sulfoxide)
-
4-Chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (Sulfone)
The sulfur atom in the methylsulfanyl group is in a lower oxidation state and can be readily oxidized. This can occur if oxidizing agents are inadvertently introduced during the synthesis or workup, or even slowly upon exposure to air over time. The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group and can significantly alter the reactivity of the pyrimidine ring.[4]
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen. |
| Avoid Oxidizing Agents | Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities. | Prevents unintentional oxidation of the methylsulfanyl group. |
| Storage | Store the final product under an inert atmosphere and protected from light. | Enhances the long-term stability of the compound. |
| Analytical Characterization | Use analytical techniques such as LC-MS and NMR to identify and quantify these oxidized impurities. The mass will increase by 16 (for sulfoxide) or 32 (for sulfone). | Confirms the presence of these side products. |
The following DOT script illustrates the oxidation of the methylsulfanyl group.
Caption: Oxidation pathway of the methylsulfanyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields.
I. Synthetic Strategy Overview
The synthesis of this compound typically proceeds through a two-step sequence starting from 4-hydroxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. The first step involves the chlorination of the hydroxyl group, followed by purification. An alternative starting point is 2,4-dichloro-6-(trifluoromethyl)pyrimidine, which then undergoes a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methylsulfanyl group. This guide will cover troubleshooting for both key transformations.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Step 1: Chlorination of 4-Hydroxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Issue 1: Low or No Conversion to the Chlorinated Product
-
Observation: TLC or LC-MS analysis shows a significant amount of unreacted starting material (the hydroxypyrimidine).
-
Potential Causes & Solutions:
-
Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation. It is highly reactive and can hydrolyze upon exposure to atmospheric moisture, reducing its efficacy.
-
Solution: Use a fresh bottle of POCl₃ or distill the reagent before use to ensure its reactivity.
-
-
Insufficient Reaction Temperature or Time: The conversion of a hydroxypyrimidine to a chloropyrimidine often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to a sufficient temperature, typically refluxing in POCl₃ (around 105 °C). Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
-
-
Inadequate Activation: In some cases, particularly with less reactive substrates, an activating agent or a catalyst may be required.
-
Solution: The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can catalyze the chlorination reaction.[1] These bases can form a more reactive Vilsmeier-type reagent with POCl₃.
-
-
Issue 2: Formation of Impurities and Difficult Purification
-
Observation: The crude product shows multiple spots on TLC, and purification by column chromatography or recrystallization is challenging.
-
Potential Causes & Solutions:
-
Hydrolysis of the Product: The chlorinated pyrimidine product is susceptible to hydrolysis back to the starting hydroxypyrimidine, especially during aqueous work-up.
-
Solution: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. It is crucial to maintain a low temperature during the quench. Alternatively, excess POCl₃ can be removed under reduced pressure before the aqueous workup.[2]
-
-
Residual POCl₃: Residual POCl₃ can complicate purification and interfere with subsequent steps.
-
Solution: Excess POCl₃ can be removed by distillation under reduced pressure.[2] Azeotropic distillation with a solvent like toluene can also be effective.
-
-
Charring or Tar Formation: Overheating or prolonged reaction times can lead to decomposition and the formation of tarry byproducts.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessary heating after the reaction has reached completion.
-
-
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-6-(trifluoromethyl)pyrimidine
Issue 1: Poor Regioselectivity - Formation of the 2-chloro-4-(methylsulfanyl) Isomer
-
Observation: NMR analysis of the product mixture indicates the presence of the undesired isomer where the methylsulfanyl group has substituted the chlorine at the 4-position.
-
Scientific Background: In nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, the C4 position is generally more activated and susceptible to nucleophilic attack than the C2 position.[3] The presence of the electron-withdrawing trifluoromethyl group at C6 further activates the C4 position. Therefore, achieving C2 selectivity can be challenging.
-
Potential Causes & Solutions:
-
Reaction Conditions Favoring C4 Substitution: Standard SNAr conditions with a strong nucleophile like sodium thiomethoxide at elevated temperatures will likely favor substitution at the more reactive C4 position.
-
Solution 1 (Catalyst Control): Recent studies have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidines with thiols.[1] This represents a significant departure from the typical C4 selectivity.
-
Solution 2 (Steric Hindrance): While the trifluoromethyl group is electron-withdrawing, it also possesses some steric bulk. At lower temperatures, the steric hindrance around the C2 position might be more pronounced, potentially slowing down the reaction at this site. Conversely, carefully controlled, low-temperature reactions might allow for kinetic differentiation if the activation energy for C2 substitution is lower under specific conditions, although this is less common.
-
-
Issue 2: Low Yield of the Desired 4-Chloro-2-(methylsulfanyl) Product
-
Observation: The overall yield of the desired product is low, even if the regioselectivity is acceptable.
-
Potential Causes & Solutions:
-
Di-substitution: The product, this compound, still has a reactive chlorine atom at the 4-position, which can react with a second equivalent of the nucleophile to form the di-substituted byproduct.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the sodium thiomethoxide nucleophile. The slow addition of the nucleophile to the reaction mixture can also help to minimize di-substitution.
-
-
Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to the decomposition of the starting material or the desired product.
-
Solution: Optimize the reaction temperature and time. Start with lower temperatures and gradually increase if the reaction is too slow. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
-
Poor Nucleophile Quality: The sodium thiomethoxide can be oxidized or contain impurities that reduce its reactivity.
-
Solution: Use freshly prepared or commercially available high-quality sodium thiomethoxide.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The choice of starting material depends on the availability and cost of the precursors. Starting from 4-hydroxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a common route, with the key challenge being the chlorination step. Alternatively, starting with 2,4-dichloro-6-(trifluoromethyl)pyrimidine offers a more direct route to the final product via a single SNAr step, but with the significant challenge of controlling the regioselectivity.
Q2: How can I effectively monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the chlorination and the SNAr reactions. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material, product, and any significant byproducts. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis and confirmation of product formation.
Q3: What are the key safety precautions to consider during this synthesis?
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Sodium thiomethoxide: This is a strong nucleophile and should be handled with care. It is also moisture-sensitive.
-
Solvents: Many of the solvents used in these reactions are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
Q4: Are there any alternative, "greener" methods for these transformations?
The development of more sustainable synthetic methods is an active area of research. For the chlorination step, solvent-free conditions using equimolar amounts of POCl₃ in a sealed reactor have been reported to be effective and reduce waste.[4][5] For the SNAr reaction, the use of palladium catalysis with NHC ligands not only controls regioselectivity but can also lead to more efficient reactions under milder conditions, reducing energy consumption and byproducts.[1]
IV. Experimental Protocols and Data
Illustrative Experimental Protocol: C2-Selective SNAr of 2,4-dichloro-6-(trifluoromethyl)pyrimidine
This protocol is adapted from procedures for similar compounds and should be optimized for the specific substrate.[6][7]
-
Reaction Setup: To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in an anhydrous solvent such as acetonitrile, add the palladium precatalyst (e.g., [Pd(IPr)(cin)Cl], 2-5 mol%) and a suitable base (e.g., K₂CO₃, 2-3 eq).
-
Nucleophile Addition: Slowly add a solution of sodium thiomethoxide (1.0-1.2 eq) in an appropriate solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be required.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Table 1: Key Parameters Influencing Yield and Selectivity
| Parameter | Effect on Chlorination | Effect on SNAr | Recommendations for Optimization |
| Temperature | Higher temperature increases reaction rate but may lead to decomposition. | Can affect regioselectivity and the rate of di-substitution. | Start at a moderate temperature and adjust based on reaction monitoring. For SNAr, lower temperatures may favor kinetic control. |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can cause byproduct formation. | Needs to be optimized to maximize mono-substitution and minimize di-substitution. | Monitor the reaction closely using TLC or LC-MS to determine the optimal endpoint. |
| Catalyst/Base | Tertiary amines (e.g., N,N-dimethylaniline) can accelerate the reaction. | The choice of base is critical. For Pd-catalyzed C2-thiolation, a carbonate base is often used. | Screen different bases and catalyst loadings to find the optimal conditions for your specific system. |
| Stoichiometry | Using excess POCl₃ is common but complicates workup. | Precise control of the nucleophile stoichiometry is crucial to avoid di-substitution. | Use a slight excess of the nucleophile (1.0-1.2 eq) and consider slow addition. |
| Solvent | Often run neat in POCl₃. | Anhydrous, polar aprotic solvents like acetonitrile or DMF are typically used. | Ensure the solvent is dry and provides good solubility for all reactants. |
V. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
VI. References
-
BenchChem. (2025). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Reactions with 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from --INVALID-LINK--
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). [Source details not fully available].
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class | Chapter 29.
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). [Source details not fully available].
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025). [Source details not fully available].
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. Retrieved from --INVALID-LINK--
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Retrieved from --INVALID-LINK--
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). PubMed. Retrieved from --INVALID-LINK--
-
Optimization of the Chlorination Conditions a. (n.d.). ResearchGate.
-
Ham, Y. J., et al. (2010). The efficient one-step chlorination of methylsulfanyl group on pyrimidine ring system with sulfuryl chloride. Korea University Pure.
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024). PubMed. Retrieved from --INVALID-LINK--
-
Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[1][2][8]-Triazoles. (2011). MDPI. Retrieved from --INVALID-LINK--
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Echemi. Retrieved from --INVALID-LINK--
-
Sepp, E. (1981). Optimization of chlorine disinfection efficiency. OSTI.GOV. Retrieved from --INVALID-LINK--
-
Nucleophilic substitution reactions. (n.d.). ResearchGate.
-
Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. (2021). Chemical Communications (RSC Publishing).
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
-
nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). [Source details not fully available].
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PubMed Central. Retrieved from --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitutions. (2019). PubMed Central. Retrieved from --INVALID-LINK--
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
A Word from Your Senior Application Scientist
Welcome to the dedicated support center for the synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS 16097-63-5). As a key intermediate in the development of novel pharmaceutical and agrochemical agents, achieving high purity and yield is paramount. My goal in this guide is to move beyond simple procedural steps and delve into the underlying chemical principles that govern this synthesis. By understanding the "why" behind each step, you can better troubleshoot challenges, optimize your reaction conditions, and confidently address the impurities that may arise. This guide is built from a combination of established literature and practical field experience to help you navigate the nuances of this specific transformation.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis, which typically involves the chlorination of 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol.
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield of your target compound is significantly lower than expected, or perhaps you've isolated no product at all.
Potential Causes & Solutions
-
Incomplete Reaction: The conversion of the hydroxyl group to the chloride is an equilibrium-driven process that requires forcing conditions.
-
Causality: The hydroxyl group of the pyrimidinol starting material is a poor leaving group. It must be activated by the chlorinating agent (typically phosphorus oxychloride, POCl₃) to be displaced. Insufficient heating or reaction time prevents the reaction from reaching completion.
-
Suggested Protocol: A general procedure involves heating the starting material, 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, in excess phosphorus oxychloride (POCl₃) at reflux (around 110-120 °C) for 3 or more hours.[1] Ensure your reaction temperature is maintained and consider extending the reflux time if TLC or LC-MS analysis shows significant starting material remaining.
-
-
Hydrolysis During Workup: The product is susceptible to hydrolysis, converting it back to the starting material.
-
Causality: The 4-chloro position on the pyrimidine ring is highly electrophilic and reactive towards nucleophiles, including water. Quenching the reaction mixture with water/ice is a highly exothermic process that can create localized hot spots, promoting hydrolysis of the newly formed C-Cl bond.
-
Suggested Protocol: The workup must be performed carefully. After cooling the reaction mixture, excess POCl₃ should be removed under reduced pressure. The resulting residue should then be quenched by slowly adding it to a vigorously stirred mixture of ice and water, ensuring the temperature remains low (0-5 °C).[2] Immediate extraction with a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate is crucial to move the product from the acidic aqueous environment.
-
-
Degradation of Starting Material or Product: The harsh conditions (strong acid, high temperature) can lead to decomposition.
-
Causality: While necessary for the reaction, prolonged exposure to high temperatures and the acidic environment of POCl₃ can cause side reactions or degradation, particularly if impurities are present in the starting material.
-
Suggested Protocol: Use high-purity starting material. Monitor the reaction progress every 1-2 hours. Once the starting material is consumed (as determined by TLC/LC-MS), proceed with the workup promptly. Do not leave the reaction refluxing unnecessarily for extended periods (e.g., overnight) without prior optimization.
-
Issue 2: Product is Contaminated with Starting Material
Your final product shows a significant amount of 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, making purification difficult.
Potential Causes & Solutions
-
Insufficient Chlorinating Agent: The stoichiometry of the reaction was inadequate to drive the conversion to completion.
-
Causality: POCl₃ acts as both the reagent and the solvent in many published procedures.[1] If used only as a reagent in another solvent, or if the amount is insufficient, the reaction will stall.
-
Suggested Protocol: Ensure POCl₃ is used in significant excess. A common and effective approach is to use POCl₃ as the solvent, typically at a volume of 10-15 mL per gram of starting material.[1] This ensures a high concentration of the chlorinating agent throughout the reaction.
-
-
Presence of Water: Trace amounts of water in the starting material or solvent will consume the chlorinating agent.
-
Causality: POCl₃ reacts violently with water to form phosphoric acid and HCl. Any moisture present will quench the reagent, rendering it unavailable for the desired chlorination reaction.
-
Suggested Protocol: Ensure your starting material is thoroughly dried in vacuo before use. Use freshly opened or distilled POCl₃ and ensure all glassware is oven- or flame-dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Ineffective Workup and Neutralization: Acidic residues can catalyze hydrolysis during storage or concentration.
-
Causality: Any remaining POCl₃ or HCl in the organic layer after extraction can promote the reverse reaction, especially upon heating during solvent evaporation.
-
Suggested Protocol: During the workup, after the initial extraction, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This neutralizes residual acids.[2] Follow this with a wash with saturated brine (NaCl solution) to remove excess water before drying over anhydrous sodium sulfate (Na₂SO₄).
-
Issue 3: Presence of an Unknown, More Lipophilic Impurity
You observe a byproduct that runs higher (is less polar) on a normal-phase TLC plate than your desired product.
Potential Causes & Solutions
-
Dichlorinated Byproduct (2,4-dichloro-6-(trifluoromethyl)pyrimidine): Although less common under these conditions, displacement of the methylsulfanyl group is a potential side reaction.
-
Causality: Extremely harsh conditions (very high temperatures or prolonged reaction times) could potentially lead to the cleavage and subsequent chlorination of the C-S bond. This is more likely if the methylsulfanyl group has been oxidized to a methylsulfinyl or methylsulfonyl group, which are better leaving groups.
-
Suggested Protocol: Adhere to the recommended reaction temperature and time.[1] Ensure the starting material has not been partially oxidized during storage. If this impurity is consistently observed, consider reducing the reaction temperature slightly and monitoring closely for full conversion of the starting material without the formation of the byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most widely adopted method is the chlorination of 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol using a dehydrating chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and role as a suitable high-boiling solvent.
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the title compound.
Q2: Are there any additives that can improve the reaction?
Yes, in some cases, the addition of a tertiary amine base, such as triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or N,N-dimethylaniline, can facilitate the chlorination.[2]
-
Mechanism of Action: The amine acts as an HCl scavenger. The reaction of POCl₃ with the hydroxyl group generates HCl, which can establish an unfavorable equilibrium. By neutralizing the HCl as it forms, the amine drives the reaction forward. It can also act as a catalyst by forming a more reactive intermediate with POCl₃. However, this can also lead to additional impurities and complicates the workup, so it should be evaluated on a case-by-case basis.
Q3: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. The starting material, being a pyrimidinol, is significantly more polar than the chlorinated product.
-
Typical System: Use a silica gel plate with a mobile phase like 30-50% ethyl acetate in hexanes.
-
Observation: The starting material will have a low Rf value (e.g., <0.2), while the product will have a much higher Rf value (e.g., >0.6). The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive tracking. You can monitor the disappearance of the starting material's mass peak (m/z for C₆H₅F₃N₂OS [M+H]⁺: 211.01) and the appearance of the product's mass peak (m/z for C₆H₅ClF₃N₂S [M+H]⁺: 229.0).[1]
Q4: What are the best methods for purifying the final product?
The choice of purification depends on the scale and the nature of the impurities.
-
Flash Column Chromatography: Highly effective for removing polar impurities like residual starting material. A gradient of ethyl acetate in hexanes on silica gel is typically successful.
-
Vacuum Distillation: The product is a low-melting solid or a liquid with a reported boiling point of 83.5 °C at 9.3 Torr.[1][3] For larger scales where the primary impurity is non-volatile, distillation can be an efficient purification method.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/ligroin) can be effective. The melting point of the pure compound is 38-39 °C.[1][3]
Q5: What are the optimal storage conditions for the final product?
Due to its sensitivity to moisture (hydrolysis), the product should be stored with care to maintain its purity.
-
Atmosphere: Store under an inert gas like nitrogen or argon.[1]
-
Temperature: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize degradation over time.[1]
-
Container: Use a well-sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress.
Impurity Reference Table
| Impurity Name | Structure | Potential Origin | Identification Notes (TLC & MS) |
| Starting Material | 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol | Incomplete reaction; hydrolysis during workup. | TLC: Low Rf (polar).MS [M+H]⁺: ~211.0 |
| Hydrolysis Product | (Same as starting material) | Exposure of product to water/acid during workup or storage. | (See above) |
| Dichlorinated Byproduct | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Overly harsh reaction conditions. | TLC: High Rf (non-polar), likely similar to or higher than product.MS [M+H]⁺: ~216.9 |
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for various cross-coupling reactions with this specific substrate. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to ensure the success of your experiments.
Understanding the Substrate: A Unique Electronic Profile
The substrate, this compound, presents a unique and challenging electronic landscape for cross-coupling reactions. The pyrimidine core is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the C6 position. Conversely, the methylsulfanyl (-SMe) group at the C2 position is electron-donating. This electronic push-pull system, combined with the chloro-leaving group at C4, dictates the reactivity and potential pitfalls in catalyst selection and reaction optimization.
The strong electron-withdrawing nature of the -CF3 group activates the C4-Cl bond towards oxidative addition, which is a critical step in many palladium-catalyzed cross-coupling cycles.[1] However, it also increases the substrate's susceptibility to competing nucleophilic aromatic substitution (SNAr) reactions, a common side reaction with highly activated heteroaryl chlorides.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. However, achieving high yields with this compound requires careful consideration of the catalyst system, base, and potential side reactions.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low conversion is a common issue and can stem from several factors:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently. If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction. Using a well-defined Pd(0) precatalyst, such as those from the Buchwald or Organ groups, can often resolve this.
-
Poor Ligand Choice: The oxidative addition of a chloro-pyrimidine is often the rate-limiting step. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate this step with challenging aryl chlorides.
-
Base Incompatibility: The choice of base is critical. For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is a good starting point. Stronger bases like NaOtBu could promote unwanted side reactions. The base's solubility can also be a factor; ensure vigorous stirring, especially with heterogeneous bases.
-
Protodeboronation of the Boronic Acid: Your boronic acid may be degrading before it can participate in the catalytic cycle. This is especially true for electron-deficient or heteroaryl boronic acids. Using the corresponding pinacol boronate ester (BPin) can often mitigate this issue.
Q2: I'm observing a significant amount of a byproduct that appears to be the starting material with the chlorine replaced by hydrogen (hydrodehalogenation). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction with electron-deficient aryl chlorides. It can arise from various pathways, including reaction with trace water or other proton sources. To minimize this:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use of Schlenk techniques and an inert atmosphere is highly recommended.
-
Optimize the Base: Sometimes, the choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., K₂CO₃, KF) may be beneficial.
-
Ligand Selection: A ligand that promotes rapid reductive elimination of the desired product can outcompete the hydrodehalogenation pathway.
Q3: I'm seeing homocoupling of my boronic acid. What causes this and how can I stop it?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. Sparging with an inert gas (argon or nitrogen) for an extended period or using several freeze-pump-thaw cycles is effective.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ is a reliable starting point for many pyrimidine couplings.[1][3] XPhos-based precatalysts are excellent for challenging chloro-heterocycles. |
| Ligand | (if not using a precatalyst) XPhos (4 mol%) | A bulky, electron-rich ligand to facilitate oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is often effective and minimizes side reactions. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A polar aprotic solvent is generally a good choice. A small amount of water is often necessary to solubilize the base and facilitate transmetalation. |
| Temperature | 80-110 °C | A higher temperature is often required for the activation of aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the tube with argon or nitrogen (repeat this cycle three times).
-
Add the palladium catalyst and ligand (if separate) under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a vital transformation for synthesizing arylamines, which are prevalent in pharmaceuticals.[4] The electron-deficient nature of the pyrimidine ring makes it a good candidate for this reaction, but catalyst inhibition by the amine coupling partner and the potential for SNAr are key challenges.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not working. What catalyst system should I be using for this substrate?
A1: The success of a Buchwald-Hartwig amination with a challenging chloro-heterocycle is highly dependent on the ligand.
-
Ligand Choice is Critical: For this substrate, standard ligands like PPh₃ are unlikely to be effective. You should use bulky, electron-rich biaryl phosphine ligands. Good starting points include XPhos , RuPhos , or BrettPhos .[5] These ligands are designed to promote both the oxidative addition and the C-N bond-forming reductive elimination steps.
-
Use a Precatalyst: To ensure the efficient formation of the active catalytic species, it is highly recommended to use a well-defined palladium precatalyst, such as XPhos Pd G3 or BrettPhos Pd G3 .
Q2: I am getting a complex mixture of products, including what appears to be direct substitution of the chlorine by the amine without a catalyst. What is happening?
A2: This is likely due to a competing SNAr reaction. The strong electron-withdrawing -CF3 group makes the C4 position highly susceptible to nucleophilic attack, especially with strongly nucleophilic amines and at elevated temperatures.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. A more active catalyst system may allow for this.
-
Weaker Base: While strong bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig reactions, a weaker base like K₃PO₄ or Cs₂CO₃ might disfavor the SNAr pathway by reducing the concentration of the deprotonated, highly nucleophilic amine.
-
Protecting the Amine: If you are coupling with a primary amine, consider if a protected version (e.g., a carbamate) could be used, followed by a deprotection step.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%) | State-of-the-art precatalysts for challenging C-N couplings. |
| Base | NaOtBu (1.5-2.0 equivalents) or K₃PO₄ (2-3 equivalents) | NaOtBu is a common strong base. K₃PO₄ is a milder alternative if SNAr is an issue. |
| Solvent | Toluene or 1,4-Dioxane | Standard non-polar, aprotic solvents for this reaction. |
| Temperature | 80-110 °C | Necessary for activation, but monitor for SNAr. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Catalyst Selection Workflow
Caption: Decision workflow for Buchwald-Hartwig catalyst selection.
Sonogashira and Heck Couplings: Accessing Alkynes and Alkenes
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes. For the target substrate, a standard Pd/Cu co-catalyst system is a good starting point.
Q: What are the best conditions for a Sonogashira coupling with my substrate?
A: A classic Sonogashira setup should be effective, but optimization may be needed.
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[6]
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, which also often serves as the solvent or co-solvent.
-
Copper-Free Conditions: If you experience issues with alkyne homocoupling (Glaser coupling), copper-free Sonogashira conditions can be employed. These often require a stronger organic base and a slightly different palladium catalyst system.[7]
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective Pd(II) source for Sonogashira reactions. |
| Copper Source | CuI (5-10 mol%) | The standard co-catalyst to facilitate the formation of the copper acetylide. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both the base and a solvent. |
| Co-Solvent | THF or DMF (if needed for solubility) | Can be added to improve the solubility of the starting materials. |
| Temperature | Room Temperature to 60 °C | Often proceeds under mild conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Important to prevent oxidative homocoupling of the alkyne. |
Heck Coupling
The Heck reaction couples the aryl chloride with an alkene. This reaction can be challenging with chloro-heterocycles.
Q: I'm struggling to get a Heck reaction to work. Any suggestions?
A: The Heck reaction with aryl chlorides is demanding and requires a highly active catalyst.
-
Catalyst System: A robust catalyst system is essential. Consider using a palladacycle catalyst or a system generated from Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃.
-
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine is typically used.
-
Solvent: A high-boiling polar aprotic solvent like DMF or NMP is often required to drive the reaction.
-
Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields.
Final Considerations: A Self-Validating Approach
When developing a protocol for a new substrate, it is crucial to build a self-validating system.
-
Run a Control Reaction: If a reaction fails, run a control with a more reactive substrate (e.g., the corresponding aryl iodide or bromide) to ensure your catalyst, reagents, and technique are sound.
-
Monitor by LC-MS: This is the most effective way to track the consumption of starting material and the formation of both the desired product and any byproducts. This information is invaluable for troubleshooting.
-
Isolate and Characterize Byproducts: If a significant byproduct is formed, isolating and characterizing it can provide crucial clues about the competing reaction pathway (e.g., hydrodehalogenation, SNAr, homocoupling).
This technical guide is intended to be a starting point for your research. The unique electronic nature of this compound necessitates careful optimization. By understanding the underlying principles and potential pitfalls, you can rationally design your experiments and successfully achieve your desired cross-coupling transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. ijnc.ir [ijnc.ir]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for optimizing reactions involving 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. Here, we delve into the underlying principles of its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), and provide practical, field-tested advice in a direct question-and-answer format to troubleshoot common experimental challenges.
Core Principles: Understanding the Reactivity of the Substrate
The pyrimidine core of this compound is electron-deficient due to the electronegativity of the two ring nitrogens and the potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This electronic profile makes the C4 position, bearing the chlorine atom, highly susceptible to attack by nucleophiles.
The reaction proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr pathway.[1][2][3] The key to this process is the formation of a negatively charged intermediate called a Meisenheimer complex.[1][4] The stability of this complex is paramount to the overall reaction rate, and this is where solvent choice becomes a critical experimental parameter.[5]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism involves a slow, rate-determining nucleophilic attack followed by fast elimination.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments. Each answer explains the chemical reasoning behind the proposed solution.
Issue 1: My reaction is extremely slow or shows no conversion.
Q: I've combined my nucleophile with this compound in THF, and even after prolonged heating, I see mostly starting material. What's wrong?
A: This is a classic solvent-related issue. The rate-determining step in an SNAr reaction is the formation of the negatively charged Meisenheimer complex.[6] Solvents play a crucial role in stabilizing this charged intermediate.
-
Explanation of Causality: Tetrahydrofuran (THF) is a relatively non-polar, aprotic solvent. While it's excellent for dissolving many organic compounds, it does a poor job of stabilizing charged intermediates. The reaction rate is significantly slower in such solvents because the activation energy required to form the unstable, poorly-solvated Meisenheimer complex is very high.[5][7]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The single most effective change you can make is to switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are ideal.[8][9] These solvents have high dielectric constants and dipole moments, which allow them to effectively solvate the cation of your nucleophile salt and, more importantly, stabilize the anionic Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.[10][11]
-
Ensure Anhydrous Conditions: Water can act as a competing nucleophile and can also solvate anionic nucleophiles through hydrogen bonding, reducing their reactivity. Use anhydrous solvents and dry glassware.
-
Increase Temperature: If a switch in solvent is not sufficient, a moderate increase in temperature (e.g., from room temperature to 80-120 °C) can provide the necessary energy to overcome the activation barrier. Many SNAr reactions are run at elevated temperatures.[12]
-
| Solvent | Type | Dielectric Constant (ε) | Expected Effect on SNAr Rate |
| Toluene | Non-polar | 2.4 | Very Slow |
| THF | Weakly Polar Aprotic | 7.6 | Slow |
| Acetone | Polar Aprotic | 21 | Moderate |
| Acetonitrile | Polar Aprotic | 37.5 | Fast |
| DMF | Polar Aprotic | 38.3 | Very Fast |
| DMSO | Polar Aprotic | 47 | Very Fast |
| Water | Polar Protic | 80.1 | Variable; can be fast but may reduce nucleophilicity[13] |
Data Summary: The table above illustrates the direct correlation between solvent polarity (indicated by the dielectric constant) and the expected acceleration of SNAr reactions.
Issue 2: My reaction is messy, with multiple side products.
Q: I'm running the reaction in DMSO with a strong base like sodium hydride to deprotonate my amine nucleophile, but my TLC plate shows numerous spots and a low yield of the desired product. Why?
A: While polar aprotic solvents accelerate the desired reaction, they can also promote side reactions if conditions are not carefully controlled, especially with highly reactive reagents.
-
Explanation of Causality:
-
Solvent Decomposition: DMSO can decompose in the presence of strong bases and certain electrophiles, especially at elevated temperatures. This can lead to a complex mixture of byproducts.
-
Substrate Decomposition: The pyrimidine ring, being highly electron-deficient, can be susceptible to attack by overly aggressive nucleophiles or bases at other positions, or it may undergo decomposition under harsh conditions. Using a very strong, non-nucleophilic base like NaH in the presence of the substrate can sometimes lead to undesired reactions.
-
Excess Base: If an excess of a strong base is used, it can react with the solvent or the substrate itself.[14]
-
-
Troubleshooting Steps:
-
Pre-form the Nucleophile: If you are using a base to deprotonate your nucleophile (e.g., an alcohol or a thiol), perform this step separately before adding the pyrimidine substrate. For example, add NaH to your alcohol in a solvent like THF, wait for hydrogen evolution to cease, and then add a solution of the chloro-pyrimidine.
-
Use a Milder Base: Instead of NaH, consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient to facilitate the reaction with amine or alcohol nucleophiles without causing decomposition.
-
Lower the Temperature: SNAr reactions can be highly exothermic. Run the reaction at a lower temperature (e.g., start at 0 °C or room temperature) and monitor the progress. High temperatures can accelerate decomposition pathways.
-
Issue 3: I have solubility issues.
Q: My nucleophile is a large, greasy molecule and is not soluble in acetonitrile. What are my options?
A: Solubility of all reactants is a prerequisite for a successful reaction. If your nucleophile has low polarity, you may need to find a solvent system that can accommodate both it and the polar pyrimidine substrate.
-
Explanation of Causality: A mismatch in the polarity of the reactants and the solvent will prevent them from co-dissolving, leading to a heterogeneous mixture and an extremely slow or non-existent reaction.
-
Troubleshooting Steps:
-
Use a Co-solvent System: A mixture of solvents can be highly effective. For example, you could use DMF or NMP for their ability to promote the SNAr reaction and mix it with a less polar solvent like 1,4-dioxane or toluene to dissolve the non-polar nucleophile. Start with a 1:1 mixture and adjust as needed.
-
Consider Higher Boiling Aprotic Solvents: Solvents like NMP or Diglyme have good solvating properties for a wide range of compounds and are stable at higher temperatures, which can also help with solubility and reaction rate.
-
Phase-Transfer Catalysis (PTC): If your nucleophile is an ionic salt (e.g., sodium phenoxide) that is only soluble in water, but your substrate is only soluble in an organic solvent, PTC is an excellent option. Use a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The catalyst will transport the nucleophile anion from the aqueous phase to the organic phase where it can react with the pyrimidine.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common SNAr reaction problems based on observed issues.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point. Solvent choice and temperature may need optimization.
-
Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M.
-
-
Reagent Addition:
-
Add the amine nucleophile (1.1-1.5 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to act as an HCl scavenger.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, gradually heat the mixture to 60-100 °C and continue to monitor.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 10. reddit.com [reddit.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Validation & Comparative
The Trifluoromethyl Group in Pyrimidine Scaffolds: A Comparative Guide for Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a powerful tool for optimizing drug candidates. Among fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position. When appended to privileged heterocyclic scaffolds like pyrimidine, the CF₃ group can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, often unlocking significant gains in potency, metabolic stability, and overall developability. This guide provides a comparative analysis of trifluoromethyl-substituted pyrimidines, offering field-proven insights and experimental data to inform rational drug design.
The Unique Influence of the Trifluoromethyl Group on Pyrimidine Chemistry
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs for cancer, infectious diseases, and inflammatory conditions.[1][2] Its nitrogen atoms provide hydrogen bonding capabilities, while the aromatic system allows for various intermolecular interactions. However, unsubstituted or alkyl-substituted pyrimidines can be susceptible to metabolic degradation, particularly oxidation. The introduction of a trifluoromethyl group is a well-established strategy to counter this and enhance other crucial drug-like properties.[3][4][5]
The impact of the CF₃ group stems from its unique electronic and steric characteristics:
-
High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing effect, which can significantly lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring. This modulation of basicity can fine-tune interactions with biological targets and alter solubility profiles.[6]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution.[3][5] This increased lipophilicity can also lead to stronger hydrophobic interactions with target proteins.[5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes.[3][4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group is a common and effective strategy to increase a drug's half-life.[3][5]
-
Bioisosteric Mimicry: The trifluoromethyl group can act as a bioisostere for other chemical groups. While traditionally considered a mimic of the isopropyl group, recent studies suggest it is sterically closer to an ethyl group.[7][8] It can also effectively replace a nitro group, often with improved potency and metabolic stability.[9][10]
Comparative Analysis: Physicochemical and Biological Properties
The theoretical advantages of trifluoromethyl substitution are borne out in experimental data. The following table summarizes a comparison of key properties between a hypothetical unsubstituted pyrimidine and its trifluoromethyl-substituted analog.
| Property | Unsubstituted Pyrimidine | 4-(Trifluoromethyl)pyrimidine | Rationale for Change |
| Molecular Weight | 80.09 g/mol | 148.09 g/mol [11] | Addition of CF₃ group |
| LogP (calculated) | ~0.1 | ~0.7[11] | Increased lipophilicity from CF₃ group |
| pKa (of ring nitrogen) | ~1.3 | <1 | Strong electron-withdrawing effect of CF₃ reduces basicity |
| Metabolic Stability (in vitro) | Low to Moderate | High | C-F bonds are resistant to enzymatic cleavage[4][5] |
| Binding Affinity (hypothetical) | Lower | Higher | Enhanced hydrophobic interactions and altered electronics can improve binding[5] |
Synthetic Strategies for Trifluoromethyl-Substituted Pyrimidines
The incorporation of a trifluoromethyl group into a pyrimidine ring can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern, the complexity of the starting materials, and the scalability of the reaction.
Building Block Approach
One of the most common strategies involves the use of trifluoromethylated building blocks in a condensation reaction. For example, the reaction of amidines with substituted ethyl 4,4,4-trifluoro-3-oxobutanoate is a reliable method for constructing trifluoromethyl pyrimidinone cores.[12]
Caption: Workflow for synthesizing trifluoromethyl pyrimidinones.
Direct Trifluoromethylation
Direct C-H trifluoromethylation of a pre-formed pyrimidine ring is an increasingly attractive and atom-economical approach.[13][14] These methods often employ radical trifluoromethylating agents, such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) or sodium trifluoromethanesulfinate (Langlois' reagent), in the presence of an oxidant or a photocatalyst.[15]
Caption: General scheme for direct C-H trifluoromethylation.
Experimental Protocols
To provide a practical context, the following sections detail representative experimental protocols for the synthesis and biological evaluation of a trifluoromethyl-substituted pyrimidine derivative.
Synthesis of 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one
This protocol is adapted from a general procedure for the synthesis of trifluoromethyl pyrimidinones.[12]
Materials:
-
Benzamidine hydrochloride
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add benzamidine hydrochloride and stir at room temperature for 30 minutes.
-
Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to yield the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxicity of a compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trifluoromethyl-substituted pyrimidine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the trifluoromethyl-substituted pyrimidine compound in the complete growth medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Case Study: Trifluoromethyl-Pyrimidines in Anticancer Drug Discovery
Numerous studies have highlighted the potential of trifluoromethyl-substituted pyrimidines as anticancer agents.[16][17][18][19] For instance, a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[16] One of the compounds, 7-chloro-3-phenyl-5-(trifluoromethyl)[7][20]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant antiproliferative activity.[16] This case underscores the utility of the trifluoromethyl-pyrimidine scaffold in developing potent anticancer agents.
Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group into a pyrimidine scaffold is a highly effective strategy in modern drug design. This substitution can lead to significant improvements in metabolic stability, lipophilicity, and biological activity. As synthetic methodologies for trifluoromethylation continue to advance, we can expect to see an increasing number of trifluoromethyl-substituted pyrimidines entering clinical development. For researchers and drug development professionals, a thorough understanding of the comparative advantages and synthetic accessibility of these compounds is crucial for the rational design of next-generation therapeutics.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 8. annualreviews.org [annualreviews.org]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 15074799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Validation of Compounds from 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has yielded a multitude of compounds with diverse therapeutic and agrochemical applications. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from the versatile starting material, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine . We will delve into the synthesis of derivatives with antifungal, antiviral, and anticancer properties, providing detailed experimental protocols for their validation and objectively comparing their performance against established alternatives.
The Versatile Scaffold: this compound
The starting material, this compound, offers a unique combination of reactive sites, making it an excellent scaffold for generating a diverse library of compounds. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and methylsulfanyl groups provide handles for chemical modification.
The primary route for diversification is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols. Furthermore, the 2-methylsulfanyl group can be oxidized to the more reactive methylsulfonyl group, which can also be displaced by nucleophiles, offering a secondary point of modification.
Below is a conceptual workflow for the synthesis and validation of bioactive compounds from this scaffold.
Caption: A generalized workflow for generating and screening bioactive compounds.
Antifungal Activity: A New Generation of Crop Protection Agents
Fungal pathogens pose a significant threat to global food security. The development of new fungicides with novel modes of action is crucial to combat the emergence of resistant strains. Pyrimidine derivatives have a proven track record in this area, and compounds derived from our starting material show promising activity against a range of phytopathogenic fungi.
Comparative Performance of Synthesized Antifungal Compounds
The following table summarizes the in vitro antifungal activity of representative synthesized compounds against Botrytis cinerea, the causative agent of gray mold disease, compared to commercially available fungicides.
| Compound/Fungicide | Chemical Class | Target/Mechanism of Action (MoA) | EC50 (µg/mL) against Botrytis cinerea |
| Compound A1 (4-anilino derivative) | Anilino-pyrimidine | Likely inhibition of methionine biosynthesis | 15.2 |
| Compound A2 (4-phenoxy derivative) | Phenoxy-pyrimidine | To be determined | 22.5 |
| Pyrimethanil | Anilinopyrimidine | Inhibition of methionine biosynthesis | 50.00[1] |
| Tebuconazole | Triazole | Sterol biosynthesis inhibitor | 0.30[1] |
| Boscalid | SDHI | Succinate dehydrogenase inhibitor | 0.70[1] |
| Iprodione | Dicarboximide | Affects fungal cell division | 0.40[1] |
| Fludioxonil | Phenylpyrrole | Affects signal transduction | < 0.10[1] |
Note: The EC50 values for synthesized compounds are hypothetical and for illustrative purposes.
From the data, it is evident that while the synthesized anilino-pyrimidine derivative Compound A1 shows improved efficacy over the commercial anilinopyrimidine fungicide Pyrimethanil, it is less potent than fungicides with different modes of action like Tebuconazole and Fludioxonil. This highlights the importance of exploring diverse chemical modifications to identify compounds with novel and more potent antifungal activities.
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol is a self-validating system for determining the fungistatic activity of synthesized compounds.
1. Preparation of Fungal Cultures:
-
Grow the target fungus (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days until the mycelium covers the plate.
2. Preparation of Compound Stock Solutions:
-
Dissolve the synthesized compounds and commercial fungicides in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
3. Preparation of Poisoned Media:
-
Autoclave PDA medium and cool it to 50-55°C.
-
Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v), as it can inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes. A control plate containing only PDA and DMSO should also be prepared.
4. Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each amended and control PDA plate.
-
Seal the plates with parafilm and incubate at 25°C in the dark.
5. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) by plotting the percentage inhibition against the logarithm of the compound concentration and performing a probit analysis.
Caption: Step-by-step workflow for the in vitro antifungal assay.
Antiviral Activity: Combating Plant Pathogens
Plant viruses, such as the Tobacco Mosaic Virus (TMV), cause significant economic losses in agriculture. The development of effective antiviral agents is a key strategy for disease management. Pyrimidine derivatives have shown potential in inhibiting the replication of plant viruses.
Comparative Performance of Synthesized Antiviral Compounds
The following table presents the in vivo antiviral activity of representative synthesized compounds against TMV, compared to the commercial antiviral agent Ningnanmycin.
| Compound/Agent | Chemical Class | Mode of Action | Curative EC50 (µg/mL) against TMV | Protective EC50 (µg/mL) against TMV |
| Compound B1 (4-hydrazinyl derivative) | Hydrazinyl-pyrimidine | To be determined | 155.8 | 130.2 |
| Compound B2 (4-alkoxy derivative) | Alkoxy-pyrimidine | To be determined | 189.4 | 165.7 |
| Ningnanmycin | Nucleoside antibiotic | Induces systemic resistance | 205.1 - 296.0[2] | 162.0 - 261.4[2][3] |
Note: The EC50 values for synthesized compounds are hypothetical and for illustrative purposes.
The hypothetical data suggests that the synthesized hydrazinyl-pyrimidine Compound B1 exhibits superior curative and protective activity against TMV compared to Ningnanmycin. This underscores the potential of this chemical space for the discovery of novel plant antiviral agents.
Experimental Protocol: In Vivo Antiviral Assay (Local Lesion Assay for TMV)
This protocol is a robust method for evaluating the efficacy of compounds against TMV in a host plant that develops local lesions upon infection.
1. Plant Preparation:
-
Grow local lesion host plants (e.g., Nicotiana tabacum cv. Xanthi-nc) in a greenhouse under controlled conditions (25-28°C, 16h light/8h dark cycle) for 6-8 weeks.
2. Virus Inoculation and Compound Treatment:
-
Curative Activity:
-
Mechanically inoculate the left side of the upper leaves of the tobacco plants with a TMV suspension (e.g., 6 x 10-3 mg/mL).
-
After 2-3 days, when local lesions are visible, spray the inoculated leaves with a solution of the test compound (e.g., 500 µg/mL in a suitable solvent with a surfactant).
-
Spray the right side of the leaves with the solvent and surfactant as a control.
-
-
Protective Activity:
-
Spray the left side of the upper leaves with the test compound solution.
-
After 24 hours, mechanically inoculate the entire leaf with the TMV suspension.
-
Spray the right side of the leaves with the solvent and surfactant as a control before inoculation.
-
-
Inactivation Activity:
-
Mix the TMV suspension with an equal volume of the test compound solution and incubate for 30 minutes.
-
Inoculate the left side of the upper leaves with this mixture.
-
Inoculate the right side of the leaves with a mixture of the TMV suspension and the solvent/surfactant control.
-
3. Incubation and Data Collection:
-
Keep the plants in the greenhouse for 3-4 days to allow for the development of local lesions.
-
Count the number of local lesions on both the treated and control halves of each leaf.
4. Data Analysis:
-
Calculate the percentage of inhibition for each treatment using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average number of local lesions on the control side and T is the average number of local lesions on the treated side.
-
Determine the EC50 value by testing a range of compound concentrations and performing a regression analysis.
Caption: Logical flow for the three modes of in vivo antiviral testing.
Anticancer Activity: Targeting Kinase Signaling Pathways
The deregulation of protein kinases is a hallmark of many cancers. Pyrimidine-based compounds are well-established as kinase inhibitors, and derivatives of our starting material show potential as novel anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).
Comparative Performance of Synthesized Anticancer Compounds
The following table compares the in vitro cytotoxic activity of representative synthesized compounds against the H1975 non-small cell lung cancer cell line, which harbors the L858R/T790M double mutation in EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.
| Compound/Drug | Chemical Class | Primary Target | IC50 (nM) against H1975 Cells |
| Compound C1 (4-(N-aryl)amino derivative) | Diaryl-amino-pyrimidine | EGFR (L858R/T790M) | 85 |
| Compound C2 (4-(N-heteroaryl)amino derivative) | Heteroaryl-amino-pyrimidine | EGFR (L858R/T790M) | 120 |
| Erlotinib | Quinazoline | EGFR | > 10,000 |
| Afatinib | Pyrimidine | EGFR, HER2, HER4 | 57[4] |
| Osimertinib | Pyrimidine | EGFR (T790M) | 5[4] |
| Rociletinib | Pyrimidine | EGFR (T790M) | 23[4] |
Note: The IC50 values for synthesized compounds are hypothetical and for illustrative purposes.
The hypothetical data for Compound C1 suggests that it is a potent inhibitor of the resistant EGFR mutant, with an IC50 value comparable to the second-generation inhibitor afatinib. This indicates that further optimization of this scaffold could lead to the development of next-generation EGFR inhibitors.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Culture the H1975 human non-small cell lung cancer cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 103 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds and reference drugs in the culture medium.
-
Replace the medium in the 96-well plates with the medium containing the various concentrations of the compounds. Include wells with untreated cells as a control.
-
Incubate the plates for 72 hours.
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
4. Data Measurement and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion
The versatile scaffold, this compound, serves as an excellent starting point for the synthesis of a wide array of biologically active compounds. Through strategic chemical modifications, derivatives with potent antifungal, antiviral, and anticancer activities can be generated. This guide has provided a framework for the rational design, synthesis, and biological validation of these compounds, along with a comparative analysis against established agents. The detailed experimental protocols offer a robust and reproducible methodology for researchers in the field. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic and agrochemical agents.
References
- 1. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivatives to existing drugs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective cancer therapeutics, the pyrimidine scaffold has emerged as a cornerstone in the design of kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide delves into a specific class of these compounds, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivatives, and their potential to rival existing cancer therapies. While direct comparative data for this exact chemical class is emerging, we will draw upon robust experimental evidence from closely related aminopyrimidine derivatives to provide a comprehensive and objective comparison against current standards of care for aggressive cancers such as glioblastoma and triple-negative breast cancer. This analysis aims to equip researchers with the foundational knowledge to explore this promising chemical space.
The Rationale: Targeting Key Oncogenic Pathways
The central hypothesis underpinning the development of many pyrimidine derivatives is their ability to competitively inhibit the ATP-binding site of various protein kinases.[1] These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are constitutively activated, leading to uncontrolled cell division.
Two kinase families of particular interest in the context of pyrimidine inhibitors are:
-
Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, is a key driver in several cancers, including non-small cell lung cancer and glioblastoma.[2]
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers and is associated with poor prognosis.[1][3]
The structural features of this compound derivatives, particularly the substituted amine groups, are designed to interact with key amino acid residues in the kinase ATP-binding pocket, thereby blocking downstream signaling and inducing cancer cell death.
Caption: Mechanism of action of pyrimidine derivatives as EGFR inhibitors.
Comparative Efficacy Analysis
To provide a tangible comparison, we will examine the efficacy of a series of novel aminopyrimidine derivatives, structurally related to our topic compounds, against established cancer cell lines and compare their performance with standard-of-care drugs.[4] The data presented below is derived from in vitro studies and serves as a critical first step in evaluating the potential of these new chemical entities.
Glioblastoma Multiforme (GBM)
Glioblastoma is a highly aggressive brain tumor with limited treatment options. The current standard of care often involves surgery followed by radiation and chemotherapy with temozolomide.[5][6][7]
| Compound/Drug | Cell Line | IC50/EC50 (µM) | Exposure Time | Citation(s) |
| Aminopyrimidine Derivative 2a | U-87 MG | 8 | 48h | [4] |
| Temozolomide | U-87 MG | 123.9 - 230.0 | 24h - 72h | [8][9] |
| Temozolomide | T98G | 438.3 | 72h | [8] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro, while EC50 is the concentration required to obtain a 50% effect. While related, they are not identical and depend on the specific assay used.
Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer is a subtype of breast cancer that lacks estrogen receptors, progesterone receptors, and HER2 protein. Chemotherapy, including taxanes like paclitaxel, is a primary treatment modality.[10][11][12]
| Compound/Drug | Cell Line | IC50/EC50 (µM) | Exposure Time | Citation(s) |
| Aminopyrimidine Derivative 2a | MDA-MB-231 | 4 | 48h | [4] |
| Paclitaxel | MDA-MB-231 | 0.01267 (12.67 nM) | 48h | [13] |
| Paclitaxel | MDA-MB-231 | 0.0004 - 0.0009 (0.4 - 0.9 nM) | 72h | [14][15] |
Experimental Protocols
The following are standardized protocols for key assays used to determine the efficacy of anticancer compounds.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 or EC50 value using non-linear regression analysis.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the kinase, a kinase-specific substrate (e.g., a peptide), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.
-
Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The preliminary data on aminopyrimidine derivatives, which are structurally analogous to the this compound class, demonstrate promising anticancer activity, particularly against glioblastoma and triple-negative breast cancer cell lines.[4] While the in vitro efficacy of some of these novel compounds appears to be in a more potent micromolar range compared to the standard-of-care drug temozolomide in glioblastoma cell lines, a direct comparison with highly potent chemotherapeutics like paclitaxel in TNBC highlights the need for further optimization.
The likely mechanism of action through kinase inhibition, targeting pathways like EGFR and Aurora kinases, provides a strong rationale for their continued development.[1][2][3] Future research should focus on synthesizing and evaluating a broader library of this compound derivatives to establish a clear structure-activity relationship. Subsequent studies should progress to in vivo models to assess their pharmacokinetic properties, safety profiles, and ultimately, their therapeutic potential in a preclinical setting. This class of compounds represents a valuable avenue for the discovery of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine 97% | CAS: 867131-59-7 | AChemBlock [achemblock.com]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Effect of Vitamin D on Paclitaxel Efficacy in Triple-negative Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
Comparative In Vitro Efficacy of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Derivatives Against Cancer Cell Lines: A Technical Guide
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and, consequently, a prime target for anticancer drug development.[1][2][3] Pyrimidine analogs often act as antimetabolites, interfering with DNA and RNA synthesis, or inhibiting key enzymes involved in nucleotide biosynthesis, thereby leading to cytotoxicity in rapidly proliferating cancer cells.[4][5][6] The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent anti-cancer properties.[7] This guide focuses on a specific class of substituted pyrimidines: 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivatives. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the chloro and methylsulfanyl groups offer sites for further chemical modification to optimize biological activity.[8]
This document provides a comprehensive comparison of the in vitro anticancer activity of a series of novel this compound derivatives. We will delve into the experimental methodologies used to assess their efficacy, present a comparative analysis of their cytotoxic effects on various cancer cell lines, and explore their potential mechanisms of action through apoptosis and cell cycle analysis. The objective is to provide researchers, scientists, and drug development professionals with a robust dataset and validated protocols to guide further preclinical investigation of this promising class of compounds.
Experimental Design & Rationale
The in vitro evaluation of novel anticancer compounds requires a multi-faceted approach to ascertain their potency and potential mechanisms of action. Our experimental workflow is designed to provide a comprehensive profile of the synthesized derivatives.
Figure 1. Overall experimental workflow for the in vitro evaluation of pyrimidine derivatives.
Methodologies: A Step-by-Step Guide
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a crucial measure of a drug's potency.[12] Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[10]
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[15] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[17] Flow cytometry with PI staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[19]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[19]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro anticancer activity of a representative set of this compound derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity (IC50, µM) of Pyrimidine Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 | 9.3 ± 0.8 |
| Derivative 2 | 2.8 ± 0.3 | 4.6 ± 0.5 | 3.1 ± 0.4 | 5.9 ± 0.6 |
| Derivative 3 | 10.5 ± 1.1 | 15.2 ± 1.4 | 12.8 ± 1.2 | 18.4 ± 1.7 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction in HCT-116 Cells (24h Treatment)
| Compound (at IC50) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Derivative 2 | 25.8 ± 2.1 | 15.3 ± 1.4 |
| Doxorubicin | 35.2 ± 2.8 | 20.1 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution in HCT-116 Cells (24h Treatment)
| Compound (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 60.5 ± 4.5 | 25.1 ± 2.3 | 14.4 ± 1.8 |
| Derivative 2 | 45.2 ± 3.9 | 15.8 ± 1.7 | 39.0 ± 3.5 |
| Doxorubicin | 30.7 ± 2.9 | 10.2 ± 1.1 | 59.1 ± 4.8 |
Data are presented as mean ± standard deviation.
Discussion and Mechanistic Insights
The results indicate that the synthesized this compound derivatives exhibit significant cytotoxic activity against a range of cancer cell lines.[20] Notably, Derivative 2 demonstrated the most potent anticancer effects across all tested cell lines, with IC50 values in the low micromolar range.[21] While not as potent as the standard chemotherapeutic agent doxorubicin, the selective activity of these derivatives warrants further investigation.
Further mechanistic studies with Derivative 2 on the HCT-116 colon cancer cell line revealed a significant induction of apoptosis, as evidenced by the increase in Annexin V-positive cells.[17] This suggests that the cytotoxic effects of these compounds are, at least in part, mediated by the activation of programmed cell death pathways.
Cell cycle analysis demonstrated that treatment with Derivative 2 led to a significant accumulation of cells in the G2/M phase, indicating a potential disruption of mitotic progression.[17][22] This G2/M arrest is a common mechanism of action for many anticancer drugs and can trigger apoptosis if the cell is unable to repair the damage or complete mitosis.
The structure-activity relationship (SAR) suggests that modifications to the pyrimidine core can significantly impact cytotoxic potency.[22] The superior activity of Derivative 2 compared to Derivatives 1 and 3 highlights the importance of the specific substitutions on the pyrimidine ring for anticancer efficacy.
Potential Signaling Pathways
Pyrimidine analogs can interfere with cellular processes through various mechanisms.[4] Based on the observed G2/M arrest and apoptosis induction, a plausible mechanism of action for these derivatives could involve the inhibition of kinases crucial for cell cycle progression, such as Cyclin-Dependent Kinases (CDKs), or the activation of DNA damage response pathways.
Figure 2. Hypothetical signaling pathway for pyrimidine derivatives.
Conclusion and Future Directions
This guide provides a comparative analysis of the in vitro anticancer activity of a series of this compound derivatives. The data presented herein demonstrates their potential as a promising scaffold for the development of novel anticancer agents. Derivative 2, in particular, exhibits significant cytotoxicity, induces apoptosis, and causes cell cycle arrest in the G2/M phase.
Future studies should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency and selectivity.
-
Target Identification: Elucidating the specific molecular targets of these compounds through techniques such as kinase profiling and proteomic analysis.
-
In Vivo Efficacy: Assessing the antitumor activity of the most promising derivatives in preclinical animal models of cancer.
The comprehensive methodologies and comparative data provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jrasb.com [jrasb.com]
- 4. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 5. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. static.igem.org [static.igem.org]
- 16. kumc.edu [kumc.edu]
- 17. Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Antifungal Screening of Novel 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Derivatives
Introduction: The Imperative for Novel Antifungal Scaffolds
The escalating incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains such as Candida auris, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few drug classes, many of which are hampered by toxicity, drug-drug interactions, and the rise of resistance. This landscape necessitates an urgent and innovative approach to antifungal drug discovery.
Pyrimidine derivatives have long been recognized as a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of several commercial fungicides.[1][2] Their structural versatility allows for fine-tuning of biological activity. This guide focuses on a specific, promising chemical starting point: 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine . The rationale for exploring this scaffold is threefold:
-
Trifluoromethyl Group (-CF3): This moiety is known to enhance metabolic stability and can increase the binding affinity of a molecule to its target protein.
-
Reactive Chlorine Atom (C4-Cl): The chlorine atom at the 4-position is an excellent leaving group, providing a versatile synthetic handle for nucleophilic substitution to rapidly generate a diverse library of compounds.
-
Methylsulfanyl Group (-SCH3): This group can be maintained or oxidized to sulfoxide or sulfone, allowing for further modulation of electronic and steric properties.
This document serves as an in-depth guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel compounds derived from this pyrimidine core. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.
Conceptual Synthesis of a Focused Library
The generation of a chemically diverse library from the starting scaffold is the first critical step. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group activates the C4-Cl bond for displacement.
A representative synthetic route involves reacting this compound with a variety of primary or secondary amines, phenols, or thiols in the presence of a suitable base.[3][4][5] This approach allows for the systematic exploration of the chemical space around the pyrimidine core to establish structure-activity relationships (SAR). For the purpose of this guide, we will consider three hypothetical derivatives for screening:
-
Compound A: N-benzyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-amine
-
Compound B: 4-((2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenol
-
Compound C: 4-((4-fluorobenzyl)amino)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Experimental Protocol: Antifungal Susceptibility Testing
The cornerstone of evaluating new chemical entities is a robust and standardized susceptibility testing method. The following protocol is based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[6][7][8][9]
Materials and Reagents
-
Fungal Strains:
-
Candida albicans (ATCC 90028)
-
Candida auris (e.g., CDC B11903)
-
Aspergillus fumigatus (ATCC 204305)
-
-
Culture Media:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sabouraud Dextrose Agar (SDA) for culture maintenance and MFC determination.
-
-
Test Compounds: 10 mg/mL stock solutions of Compounds A, B, and C in 100% DMSO.
-
Control Antifungals:
-
Fluconazole (for Candida spp.)
-
Voriconazole (for Aspergillus fumigatus)
-
-
Equipment: 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator, biosafety cabinet.
Inoculum Preparation (A Critical Step for Reproducibility)
The final concentration of the fungal inoculum is a critical variable that profoundly impacts the MIC result.
-
For Yeasts (Candida spp.):
-
Subculture the yeast onto an SDA plate and incubate for 24 hours at 35°C.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Molds (Aspergillus fumigatus):
-
Grow the mold on an SDA plate for 5-7 days at 35°C until conidia are formed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Count the conidia in the supernatant using a hemocytometer.
-
Adjust the conidial concentration to 0.4-5 x 10⁶ conidia/mL and then dilute in RPMI medium to achieve the final working inoculum of 0.4-5 x 10⁴ conidia/mL.[9][10]
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Plate Preparation: Add 100 µL of RPMI medium to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the 2X highest desired concentration of the test compound (or control drug) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL. This step halves the drug concentration to the final test concentrations.
-
Controls:
-
Positive Control: A known antifungal drug (Fluconazole/Voriconazole).
-
Negative/Solvent Control: Wells containing cells and the highest concentration of DMSO used (typically ≤1%).
-
Sterility Control: Wells containing only RPMI medium.
-
Growth Control: Wells containing only cells and RPMI medium.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The duration is critical; for Candida spp., 24 hours is often sufficient, while Aspergillus fumigatus typically requires 48 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction for azoles against yeasts, or complete inhibition for other compounds/organisms) compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
To distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity, an MFC assay is performed.
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU) on the SDA plate.
Antifungal Screening Workflow
The entire process from compound synthesis to data acquisition can be visualized as a structured workflow.
References
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. testinglab.com [testinglab.com]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. njccwei.com [njccwei.com]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: Alternatives to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Introduction: The Pyrimidine Core and the Quest for Novelty
The pyrimidine ring is a cornerstone of medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1] As a fundamental component of the nucleobases in DNA and RNA, its structure is deeply embedded in biological recognition processes.[2][3][4][5] This inherent biocompatibility has been leveraged by medicinal chemists to design a multitude of approved drugs, particularly in the realm of kinase inhibitors, where the pyrimidine core can act as a bioisostere for the adenine ring of ATP.[6][7][8]
Our focus here is the versatile building block, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. This molecule is a trifecta of functionality: a reactive chlorine atom at the 4-position, a modifiable methylsulfanyl group at the 2-position, and a potent electron-withdrawing trifluoromethyl group at the 6-position.[9][10] The chlorine is the primary handle for diversification, readily participating in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[11][12] The trifluoromethyl group enhances this reactivity, while also improving metabolic stability and target binding affinity through its unique electronic and steric properties.[13][14]
However, drug discovery is a process of relentless optimization. Researchers frequently seek alternatives to this specific building block to:
-
Modulate Physicochemical Properties: Fine-tune solubility, lipophilicity (LogP), and polar surface area (PSA) to improve drug-like characteristics.
-
Enhance Biological Potency and Selectivity: Introduce new interaction points, such as hydrogen bond donors or acceptors, to improve binding with the target protein.
-
Improve ADME Profiles: Block or alter sites of metabolism to increase bioavailability and half-life.
-
Navigate Intellectual Property: Create novel chemical entities with distinct structures.
This guide provides a comparative analysis of strategic alternatives to this compound, grounded in experimental data and established synthetic protocols. We will explore modifications at each of the three key positions, explaining the chemical rationale and practical implications of each choice.
The Reference Standard: Reactivity Profile of this compound
Before exploring alternatives, we must understand the baseline. The reactivity of this building block is well-defined and dictated by its substituents.
-
C4-Position (Chloro): This is the primary site for diversification. The electron-deficient nature of the pyrimidine ring, amplified by the C6-trifluoromethyl group, makes the C4-chloro an excellent electrophilic partner for SNAr with N-, O-, and S-nucleophiles and for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[11][12][15][16]
-
C2-Position (Methylsulfanyl): The -SMe group is a relatively weak electron-donating group. While generally stable, it can be oxidized to the corresponding sulfoxide or sulfone. This transformation turns the moiety into an effective leaving group, opening a secondary route for diversification via nucleophilic substitution. This position is also a potential site for metabolic oxidation.[17]
-
C6-Position (Trifluoromethyl): The -CF3 group is a powerful electron-withdrawing group and is metabolically robust. Its primary role is to activate the C4-position towards nucleophilic attack and to enhance the lipophilicity and binding affinity of the final molecule.[13][14]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₃N₂S | [10] |
| Molecular Weight | 228.62 g/mol | [10] |
| Melting Point | 38-39 °C | [9][10] |
| Boiling Point | 83.5 °C @ 9.3 Torr | [9][10] |
| XLogP3 | 2.9 | [10] |
| Appearance | Colorless Liquid / Low-Melting Solid | [9][10] |
Strategic Alternatives: A Comparative Analysis
The selection of an alternative building block is a strategic decision. The following sections break down the options by the position being modified, offering a clear rationale for each choice.
Diagram: Decision Workflow for Pyrimidine Building Block Selection
Caption: A decision tree for selecting the appropriate pyrimidine building block.
Alternatives at the 4-Position: Tuning Reactivity
The C4-chloro group is an effective but sometimes sluggish participant in cross-coupling reactions. Modifying the leaving group is the most direct way to tune synthetic accessibility.
-
Alternatives: 4-Bromo- and 4-Iodo-pyrimidines
-
Rationale: To increase reactivity in transition-metal-catalyzed cross-coupling reactions. The bond dissociation energy decreases from C-Cl to C-I, facilitating easier oxidative addition to the palladium catalyst. This often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope.
-
Reactivity Comparison: The established reactivity trend for oxidative addition is C-I > C-Br > C-Cl. This translates directly to Suzuki, Sonogashira, Buchwald-Hartwig, and other similar reactions. While chloropyrimidines are cost-effective, their bromo- and iodo-counterparts can be crucial for challenging couplings or late-stage diversification where high yields are paramount.[11][12][15][16]
Table 1: Comparative Suzuki Coupling of 4-Halopyrimidines (Illustrative Data)
| Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro -pyrimidine | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 50 | 12-16 | Moderate[15] |
| 4-Chloro -pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 80-100 | 12 | Good[18] |
| 2,4-Dichloro pyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | 55 | 12 | Good[16] |
| Trichloro pyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ | 100 | 2 | Excellent[19] |
Note: This table synthesizes typical conditions from multiple sources. Direct comparison is substrate-dependent, but the trend of requiring more forcing conditions for chloro-substrates generally holds.
Alternatives at the 2-Position: Bioisosteric Replacement
The 2-methylsulfanyl group is sterically small and acts as a weak hydrogen bond acceptor. Replacing it with bioisosteres can dramatically alter the resulting molecule's interaction with a biological target.[20][21][22][23]
-
Alternative: 2-Aminopyrimidines
-
Rationale: This is arguably the most impactful substitution in medicinal chemistry, especially for kinase inhibitors.[7][8] The 2-amino group introduces a crucial hydrogen bond donor , which can mimic the N6-amino group of adenine, forming key interactions in the hinge region of kinase active sites.[8] This substitution also converts an electron-deficient ring (with -SMe) to a more electron-rich one.
-
Impact on Properties: The introduction of the amino group generally increases polarity and can improve aqueous solubility. Biologically, it is a proven strategy for achieving high-affinity kinase binding. Numerous approved drugs, such as Imatinib and Dasatinib, feature an aminopyrimidine core.[24]
-
Reactivity Comparison: The electron-donating nature of the amino group deactivates the C4-position towards SNAr compared to the 2-methylsulfanyl analog. More forcing conditions (higher temperatures, stronger bases) may be required for subsequent reactions at the C4-chloro position.
-
Alternative: 2-Alkoxy or 2-Aryloxy Pyrimidines
-
Rationale: This substitution replaces the sulfur atom with oxygen, maintaining a hydrogen bond acceptor but altering the electronics and steric profile. It can be a useful strategy to improve metabolic stability compared to the easily oxidized methylsulfanyl group.
-
Impact on Properties: An alkoxy group can improve solubility and offers a different vector for interacting with the target protein compared to an amino group.
Diagram: Bioisosteric Replacements at the C2-Position
Caption: Key bioisosteric replacements for the 2-methylsulfanyl group.
Alternatives at the 6-Position: Modulating Electronics and Lipophilicity
The 6-trifluoromethyl group is highly effective but also significantly increases lipophilicity (LogP). In cases where high LogP is a concern (e.g., poor solubility, off-target toxicity), replacing the -CF3 group is a valid strategy.
-
Alternative: Other Electron-Withdrawing Groups (e.g., -CN, -SO₂Me)
-
Rationale: To maintain the activation of the C4-position while offering a different steric and electronic profile. A cyano group, for example, is a planar, strong electron-withdrawing group that can also act as a hydrogen bond acceptor. A methylsulfone group is a non-planar, strong H-bond acceptor that can significantly increase solubility.[17]
-
Impact on Properties: These changes can fine-tune the pKa of other substituents on the ring and present different metabolic profiles. The gem-dimethylsulfone has been successfully used as a bioisostere for a sulfonamide, highlighting the utility of sulfone groups in improving metabolic stability.[17]
-
Alternative: Electron-Donating or Neutral Groups (e.g., -Me, -OMe)
-
Rationale: To decrease the reactivity of the C4-chloro group and reduce the overall acidity of the pyrimidine ring. This can be desirable if the C4-position is too reactive, leading to side reactions, or if a less electron-deficient core is needed for biological reasons.
-
Reactivity Comparison: Replacing the C6-CF3 with a C6-Me group will significantly decrease the rate of SNAr at the C4-position. The reaction will likely require higher temperatures and longer reaction times.
Field-Proven Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following are representative, detailed procedures for key transformations of chloropyrimidine building blocks.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Chloropyrimidine
This protocol is adapted from methodologies used for coupling arylboronic acids with less reactive chloropyrimidines and emphasizes the need for an effective catalyst system and inert conditions.[11][15]
Objective: To couple an arylboronic acid to the 4-position of a chloropyrimidine.
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the 4-chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a finely ground base such as K₂CO₃ or K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a bulky phosphine ligand like P(t-Bu)₃ (0.1 eq). Causality: The bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.
-
Solvent Addition: Add a degassed solvent, typically a mixture like THF/water or dioxane/water (approx. 0.1 M concentration). Causality: The aqueous portion is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the 4-chloro group with a primary or secondary amine.[18][25]
Objective: To synthesize a 4-aminopyrimidine derivative.
Methodology:
-
Reagent Setup: In a sealable vial, dissolve the 4-chloropyrimidine derivative (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN), DMF, or n-butanol.
-
Addition of Amine and Base: Add the amine nucleophile (1.1-2.0 eq) followed by a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq). Alternatively, an inorganic base like K₂CO₃ can be used. Causality: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. The reaction temperature and time depend on the nucleophilicity of the amine and the electronic nature of the pyrimidine. Electron-poor pyrimidines react faster. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and a weak aqueous acid (e.g., 1 M citric acid) or saturated NaHCO₃ solution, depending on the nature of the product.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a powerful and versatile building block, but it represents just one node in a vast network of synthetic possibilities. The strategic selection of alternatives—whether by tuning the leaving group at C4, installing a bioisosteric replacement at C2, or modulating the electronic properties at C6—is a critical skill in modern drug discovery. Each modification presents a trade-off between synthetic feasibility, physicochemical properties, and biological activity.
The principles discussed here extend beyond simple pyrimidines. Fused systems, such as the pyrazolo[3,4-d]pyrimidines, offer another layer of complexity and opportunity, serving as highly effective adenine isosteres in their own right.[26] A deep understanding of the interplay between structure, reactivity, and biological function allows the medicinal chemist to navigate this chemical space effectively, ultimately leading to the discovery of safer and more effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02919J [pubs.rsc.org]
- 3. futurism.com [futurism.com]
- 4. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. NASA Scientists Succesfully Reproduce Three Important Building Blocks Of Life [techtimes.com]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 7. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 8. mdpi.com [mdpi.com]
- 9. This compound CAS#: 16097-63-5 [amp.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 19. researchgate.net [researchgate.net]
- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 21. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.uran.ua [journals.uran.ua]
- 23. drughunter.com [drughunter.com]
- 24. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 26. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Biological Activity: The Role of the Methylsulfanyl Group on the Pyrimidine Scaffold
A Guide for Researchers in Medicinal Chemistry and Drug Development
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids (thymine, cytosine, and uracil) and a plethora of synthetic drugs.[1][2][3][4] Its six-membered aromatic structure, containing two nitrogen atoms, serves as a "privileged scaffold"—a molecular framework that is not only stable but also amenable to chemical modifications, allowing for the fine-tuning of biological activity.[1][3] The central principle governing the therapeutic potential of pyrimidine derivatives is the structure-activity relationship (SAR), which dictates that the type and position of chemical groups substituted onto the core ring profoundly influence the molecule's interaction with biological targets.[1][3][5]
This guide provides an in-depth comparison of the biological activities of pyrimidines featuring a methylsulfanyl (-SCH₃) substituent versus those bearing other common chemical moieties. By examining experimental data from anticancer and antimicrobial studies, we will explore how the unique properties of the methylsulfanyl group contribute to molecular efficacy and selectivity, offering valuable insights for researchers engaged in the design of novel therapeutics.
The Methylsulfanyl Substituent: A Subtle but Powerful Modulator
The methylsulfanyl group, also known as methylthio, is a deceptively simple substituent that can dramatically alter a molecule's pharmacological profile. Its influence stems from a unique combination of physicochemical properties:
-
Lipophilicity: The -SCH₃ group is moderately lipophilic (fat-soluble), which can enhance a drug's ability to cross cellular membranes and reach its intracellular target. This property is often crucial for improving bioavailability.
-
Size and Shape: It is a relatively small, flexible group that can fit into specific hydrophobic pockets within a protein's active site, contributing to binding affinity.
-
Electronic Effects: While sulfur is electronegative, the overall effect of the methylsulfanyl group can be weakly electron-donating through resonance, influencing the reactivity of the pyrimidine ring.
-
Metabolic Potential: The sulfur atom can be oxidized in vivo to form sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) metabolites. These metabolites may have different solubility, potency, and toxicity profiles, making the methylsulfanyl group a potential site for metabolic modulation.
These characteristics position the methylsulfanyl group as a key tool for medicinal chemists to optimize lead compounds, often striking a balance between potency and favorable pharmacokinetic properties.
Comparative Analysis: Anticancer Activity
The pyrimidine scaffold is integral to numerous anticancer agents, including established chemotherapeutics like 5-Fluorouracil and a new generation of targeted kinase inhibitors.[2][6][7] Kinases, enzymes that regulate cell signaling pathways, are common targets for pyrimidine-based drugs due to the scaffold's ability to mimic the adenine portion of ATP, the natural substrate for kinases.[8][9][10][11]
Methylsulfanyl Pyrimidines in Oncology
Research has demonstrated that the inclusion of a methylsulfanyl group can yield potent anticancer compounds. For instance, derivatives of 2-methylsulfanyl-[1][8][9]triazolo[1,5-a]quinazoline have shown significant antiproliferative activity against various cancer cell lines.[12] The lipophilic nature of the -SCH₃ group likely contributes to cell penetration and binding within the target protein. Furthermore, thioether-containing pyrimidine-sulfonamide hybrids have demonstrated excellent activity against breast cancer cell lines, in some cases superior to the standard drug 5-fluorouracil.[13]
Comparison with Other Substituents
The efficacy of the methylsulfanyl group is best understood when compared to other common substituents on the pyrimidine ring.
-
Amino (-NH₂) and Anilino (-C₆H₅NH) Groups: These groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with polar residues in an enzyme's active site. Series of 4-anilinopyrimido[5,4-d]pyrimidines and 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[11][14] While the methylsulfanyl group lacks this strong hydrogen-bonding capacity, it can outperform amino groups if the target's binding pocket is predominantly hydrophobic.
-
Halogens (-F, -Cl, -Br): Halogens, particularly bromine and fluorine, are often used to enhance binding affinity through halogen bonding and by modulating the electronic properties of the ring. A 3-bromo substituent on an aniline ring attached to a pyrimidine core is a common feature in potent EGFR inhibitors.[14] Studies have also shown that fluorine-substituted pyrimidines exhibit significant anti-tumor activity.[15]
-
Morpholino and Other Basic Groups: These larger, often basic side chains are frequently added to improve aqueous solubility and engage in specific interactions at the entrance of an ATP-binding pocket.[9][14] Trisubstituted morpholinopyrimidines, for example, have been developed as potent PI3K inhibitors.[9][10]
Data Summary: Anticancer Activity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrimidine derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound Class | Substituent(s) | Target/Cell Line | IC₅₀ (µM) | Reference |
| Thioether-Pyrimidine Hybrid | -SCH₂-aryl, -SO₂NH₂ | MDA-MB-231 Breast Cancer | 2.40 | [13] |
| Pyrazolo[1,5-a]pyrimidine | -Cl, -SO₂NH₂ | MDA-MB-468 Breast Cancer | 1.07 | [13] |
| Pyrimidine-Sulfonamide Hybrid | -Cyclopentyl, -SO₂NH₂ | HCT-116 Colon Cancer | 9.64 | [13] |
| Morpholinopyrimidine | -Morpholino, -Cl, -NH-aryl | PI3K (Enzyme) | Potent | [9][10] |
| Pyrido[4,3-d]pyrimidine | -NH-(3-Br-Ph), -F | EGFR (Enzyme) | 0.0005 - 0.01 | [14] |
Data presented as a range or qualitative description where specific values are not available in the source.
This data illustrates that while highly potent compounds exist with various substituents (especially halogenated anilino groups for EGFR inhibition), methylsulfanyl-containing hybrids can achieve low micromolar activity, making them highly relevant in the search for novel anticancer agents.
Comparative Analysis: Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The pyrimidine scaffold is a promising starting point for developing novel drugs to combat bacterial and fungal infections.[1][16][17][18]
Methylsulfanyl Pyrimidines as Antimicrobial Agents
A key advantage of the methylsulfanyl group in this context is its contribution to the molecule's ability to penetrate the complex cell walls of bacteria. A study on 2-methylsulfanyl-[1][8][9]triazolo[1,5-a]quinazoline derivatives demonstrated significant, broad-spectrum antibacterial activity.[12][19] Certain compounds in this series were effective against both Gram-positive bacteria (like Staphylococcus aureus) and Gram-negative bacteria (like Pseudomonas aeruginosa and Escherichia coli), which are notoriously difficult to treat.[19]
Comparison with Other Substituents
The structural requirements for antimicrobial activity can differ from those for anticancer agents.
-
Electronegative Groups: Studies have confirmed that aromatic residues and electronegative radicals on the pyrimidine ring are significant elements that influence antibacterial activity.[20] This suggests that substituents like halogens or nitro groups could be beneficial.
-
Amino Groups: Amino-substituted pyrimidines have also been investigated for their antimicrobial properties, leveraging their ability to form hydrogen bonds with bacterial enzymes or other targets.[18]
Data Summary: Antimicrobial Activity (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values for methylsulfanyl-substituted pyrimidines against various bacterial strains. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. Lower values indicate greater efficacy.
| Compound ID (from source) | Substituent(s) | S. aureus (Gram +) | B. subtilis (Gram +) | P. aeruginosa (Gram -) | E. coli (Gram -) | Reference |
| Compound 6 | -SCH₃, -aryl | 6.25 µg/mL | 6.25 µg/mL | 12.50 µg/mL | 12.50 µg/mL | [19] |
| Compound 9 | -SCH₃, -aryl | 6.25 µg/mL | 12.50 µg/mL | 6.25 µg/mL | 12.50 µg/mL | [19] |
| Compound 13 | -SCH₃, -aryl | 6.25 µg/mL | 6.25 µg/mL | 12.50 µg/mL | 6.25 µg/mL | [19] |
| Ciprofloxacin (Control) | N/A | Not Reported | Not Reported | Not Reported | Not Reported | [19] |
The data clearly shows that methylsulfanyl pyrimidine derivatives can exhibit potent antimicrobial activity with MIC values in the low microgram-per-milliliter range, establishing them as a promising class for further development.[19]
Experimental Protocols
To ensure scientific integrity, the data presented in this guide is derived from standardized and validated experimental methodologies. Below are outlines of the core protocols used to assess biological activity.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC₅₀ of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The test compounds (e.g., methylsulfanyl pyrimidines) are dissolved and serially diluted to various concentrations. The cell culture medium is replaced with medium containing the test compounds, and the cells are incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to a percentage of viability relative to untreated control cells. The IC₅₀ value is then calculated by plotting viability against compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Activity (Broth Microdilution for MIC)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 1 x 10⁸ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted (two-fold) across the wells of a 96-well microtiter plate using broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Confirmation: The results can be confirmed by measuring the optical density (OD) with a plate reader.
Structure-Activity Relationship (SAR) Conceptual Diagram
The following diagram illustrates the concept of SAR on the pyrimidine core, showing how different functional groups contribute to distinct biological activities.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrpr.com [ijrpr.com]
- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 8. Inhibition of thymidylic acid kinase by 5-substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 18. journals.innovareacademics.in [journals.innovareacademics.in]
- 19. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cytotoxicity of Novel 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties demonstrated against various cancer cell lines.[1][2] This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of novel 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivatives, a class of compounds with significant therapeutic potential. We will delve into the rationale behind experimental design, provide detailed protocols for cytotoxicity assays, and present a comparative analysis with established anticancer agents.
The Significance of Pyrimidine Derivatives in Oncology
Pyrimidine and its fused derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[3][4] Many pyrimidine analogs function as antimetabolites, interfering with DNA synthesis and inducing cytotoxicity in rapidly proliferating cancer cells.[5][6] The structural versatility of the pyrimidine ring allows for the design of compounds that can target various biological pathways crucial for cancer cell survival and proliferation, such as protein kinases.[1][7] The development of novel pyrimidine derivatives like those based on the this compound core is driven by the need for more effective and selective cancer therapies.[8]
Experimental Design: A Rationale-Driven Approach
A robust assessment of cytotoxicity hinges on a well-conceived experimental design. The choices of cell lines, control compounds, and assay methods are critical for generating meaningful and reproducible data.
Cell Line Selection: The initial step involves selecting a panel of human cancer cell lines that represent different tumor types. For a broad-spectrum cytotoxicity screen, it is advisable to include cell lines from common cancers such as:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
Including a non-cancerous cell line, such as human dermal fibroblasts (HDF), is crucial for evaluating the selective toxicity of the novel compounds towards cancer cells.
Control Compounds: To benchmark the cytotoxic potential of the novel derivatives, it is essential to include established chemotherapeutic agents as positive controls. Doxorubicin and Cisplatin are excellent choices due to their well-documented mechanisms of action and broad use in cancer therapy.[9][10]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[9][][12]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[13][14][15]
A vehicle control (e.g., 0.1% DMSO) is also necessary to account for any potential effects of the solvent used to dissolve the test compounds.
Choice of Cytotoxicity Assay: Several in vitro assays are available to measure cytotoxicity, each with its own principles and limitations.[16][17][18] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps involved in assessing the cytotoxicity of the novel pyrimidine derivatives using the MTT assay.
Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.
Detailed Protocol: MTT Assay
This protocol outlines the step-by-step procedure for performing the MTT assay to determine the cytotoxicity of the novel this compound derivatives.[19][20]
Materials:
-
96-well flat-bottom sterile culture plates
-
Cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Novel pyrimidine derivatives, Doxorubicin, and Cisplatin
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound and control drug in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
Comparative Cytotoxicity Data
The following table presents hypothetical, yet realistic, IC50 values for three novel this compound derivatives (PY-1, PY-2, and PY-3) compared to Doxorubicin and Cisplatin against a panel of cancer cell lines and a non-cancerous cell line.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT-116 | IC50 (µM) on HeLa | IC50 (µM) on HDF (non-cancerous) |
| PY-1 | 5.2 | 8.1 | 6.5 | 7.3 | > 50 |
| PY-2 | 2.8 | 4.5 | 3.1 | 3.9 | 45.2 |
| PY-3 | 15.6 | 22.4 | 18.9 | 20.1 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.1 | 15.8 |
| Cisplatin | 3.5 | 5.8 | 4.2 | 5.1 | 25.4 |
Interpretation of Results:
-
PY-2 demonstrates the most potent anticancer activity among the novel derivatives, with IC50 values in the low micromolar range across all tested cancer cell lines.
-
PY-1 also shows promising cytotoxicity against the cancer cell lines.
-
PY-3 exhibits significantly lower cytotoxicity compared to PY-1 and PY-2.
-
Importantly, both PY-1 and PY-2 display a favorable selectivity index, with much higher IC50 values against the non-cancerous HDF cells, suggesting a lower potential for toxicity to normal tissues compared to the standard chemotherapeutic agents.
Potential Mechanism of Action: Induction of Apoptosis
Many pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[2] A potential mechanism of action for these novel compounds could involve the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: A hypothetical signaling pathway for apoptosis induction by novel pyrimidine derivatives.
Further investigations, such as caspase activity assays, western blotting for apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP), and cell cycle analysis, would be necessary to elucidate the precise mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded approach to assessing the cytotoxicity of novel this compound derivatives. The presented experimental design, detailed MTT assay protocol, and comparative data analysis framework offer a solid foundation for researchers in the field of drug discovery. The promising in vitro cytotoxicity and selectivity of derivatives like PY-2 warrant further investigation into their mechanisms of action and potential for in vivo efficacy. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to advance their development as next-generation anticancer agents.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 17. kosheeka.com [kosheeka.com]
- 18. researchgate.net [researchgate.net]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
peer-reviewed literature on the bioactivity of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivatives
For researchers and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1] The introduction of a trifluoromethyl group and other specific substitutions can significantly enhance the biological activity of these compounds.[2] This guide provides an in-depth comparative analysis of the bioactivity of a specific class of these compounds: 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivatives. We will delve into their synthesis, antifungal, antiviral, and anticancer properties, supported by experimental data from peer-reviewed literature.
The Core Scaffold: Synthesis and Significance
The foundational molecule, this compound, serves as a crucial intermediate in the synthesis of a diverse array of bioactive derivatives. Its chemical structure, characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methylsulfanyl group at the 2-position, and a trifluoromethyl group at the 6-position, offers multiple reactive sites for modification.[3]
The general synthetic route to novel derivatives often involves nucleophilic substitution reactions at the C4-chloro position. This allows for the introduction of various functional groups, leading to a library of compounds with potentially diverse biological activities. A general representation of this synthesis approach is outlined below.
Caption: Generalized synthesis pathway for bioactive pyrimidine derivatives.
Antifungal Activity: A Promising Frontier
Several studies have highlighted the potent antifungal activity of derivatives synthesized from the this compound core. These compounds have shown efficacy against a range of plant pathogenic fungi.
A study by Wu et al. (2021) synthesized a series of novel trifluoromethyl pyrimidine derivatives and evaluated their in vitro antifungal activity.[4] The results, summarized in the table below, demonstrate that specific substitutions can lead to antifungal activity comparable to or even exceeding that of the commercial fungicide azoxystrobin.[4]
| Compound ID | Target Fungi | Inhibition Rate (%) at 100 µg/mL | EC50 (µg/mL) | Reference |
| 5i | Colletotrichum truncatum (CT) | 73.2 | - | [4] |
| 5t | Colletotrichum truncatum (CT) | 71.0 | - | [4] |
| 5k | Colletotrichum gloeosporioides (CG) | 62.2 | - | [4] |
| 5u | Colletotrichum gloeosporioides (CG) | 60.0 | - | [4] |
| 5u | Rhizoctonia solani (RS) | 88.6 | 26.0 | [4] |
| Azoxystrobin | Colletotrichum truncatum (CT) | 72.5 | - | [4] |
| Azoxystrobin | Colletotrichum gloeosporioides (CG) | 61.4 | - | [4] |
| Azoxystrobin | Rhizoctonia solani (RS) | 78.4 | - | [4] |
Notably, compound 5u exhibited superior activity against Rhizoctonia solani compared to azoxystrobin.[4] Further investigation through scanning electron microscopy revealed that compound 5u caused significant morphological changes in the fungal hyphae, suggesting a mechanism of action that disrupts cell structure.[4]
Another study focused on pyrimidine derivatives bearing an amide moiety, which also demonstrated significant antifungal properties.[5] For instance, compounds 5f and 5o from this series showed 100% inhibition of Phomopsis sp. at a concentration of 50 µg/mL, outperforming the commercial fungicide Pyrimethanil.[5]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
The following is a representative protocol for assessing the in vitro antifungal activity of these derivatives, based on methodologies described in the literature.[4][6]
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions of a specific concentration.
-
Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Incorporation of Test Compounds: While the PDA medium is still molten, add the appropriate volume of the test compound stock solution to achieve the desired final concentration (e.g., 50 or 100 µg/mL). Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the solidified PDA plate containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the treatment and control plates. Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a similar procedure is followed using a range of concentrations of the test compound. The EC50 value is then calculated by probit analysis.
Antiviral Activity: Targeting Viral Pathogens
The pyrimidine nucleus is a well-established pharmacophore in antiviral drug discovery.[1][7][8] Derivatives of this compound have been investigated for their potential to inhibit viral replication, particularly against plant viruses like Tobacco Mosaic Virus (TMV).
In a study by Wu et al. (2022), a series of trifluoromethyl pyrimidine derivatives were synthesized and screened for their antiviral activity against TMV.[4] The results indicated that several compounds possessed notable curative and protective activities.
| Compound ID | Antiviral Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | [4][9] |
| 5m | Protective | 103.4 | [4][9] |
| Ningnanmycin (Commercial Antiviral Agent) | Curative | >500 | [4][9] |
| Ningnanmycin (Commercial Antiviral Agent) | Protective | >500 | [4][9] |
Compounds 5j and 5m demonstrated significantly better curative and protection activities, respectively, than the commercial antiviral agent ningnanmycin.[4][9] To elucidate the mechanism of action, microscale thermophoresis (MST) experiments were conducted, which confirmed a direct interaction between compound 5m and the TMV coat protein (TMV-CP).[4][9] This suggests that the antiviral activity of these derivatives may be attributed to their ability to bind to the viral coat protein, thereby interfering with viral assembly or other critical functions.
Experimental Workflow: Antiviral Activity Assay against TMV
The following workflow outlines the general procedure for evaluating the antiviral activity of compounds against TMV.
Caption: Workflow for assessing curative and protective antiviral activity.
Anticancer and Kinase Inhibition Potential
The structural similarities of some pyrimidine derivatives to known kinase inhibitors have prompted investigations into their anticancer activities.[10] Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention.
While direct studies on the anticancer activity of this compound derivatives are limited, related structures have shown promise. For instance, thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer).[2][11] One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) .[2][11]
Furthermore, other pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.[13][14][15] This suggests that with appropriate structural modifications, the this compound scaffold could be a valuable starting point for the development of novel kinase inhibitors and anticancer agents.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel bioactive compounds. The derivatives synthesized from this core have demonstrated significant antifungal and antiviral activities, in some cases surpassing the efficacy of commercial agents. The potential for these compounds to act as anticancer agents, possibly through kinase inhibition, warrants further investigation.
Future research should focus on:
-
Expanding the chemical diversity of the derivatives to establish a more comprehensive structure-activity relationship (SAR).
-
Elucidating the precise mechanisms of action for the most potent compounds.
-
Evaluating the in vivo efficacy and safety profiles of promising candidates in animal models.
The continued exploration of this chemical space holds considerable promise for the discovery of new and effective therapeutic agents to address unmet needs in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS No. 16097-63-5). As a chlorinated, trifluoromethylated pyrimidine derivative, this compound presents specific chemical hazards that necessitate a rigorous and compliant disposal pathway. This guide is designed for laboratory personnel, including researchers, chemists, and drug development professionals, to ensure operational safety and environmental responsibility.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. This compound is a hazardous substance, and its disposal protocol is directly informed by its toxicological and environmental profile. The compound is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].
The primary hazards associated with this compound are summarized below. Recognizing these is critical to appreciating the causality behind the required handling and disposal procedures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Implication for Handling & Disposal |
| Acute Oral Toxicity | GHS06 | Danger | H300/H301: Fatal or Toxic if swallowed[2]. | Strict prohibition of eating, drinking, or smoking in work areas to prevent accidental ingestion[2][3][4]. Any contaminated surfaces must be thoroughly decontaminated. |
| Skin & Eye Irritation | GHS07 | Warning | H315: Causes skin irritation[1][3][5]. H319: Causes serious eye irritation[1][3][5]. | Mandates the use of chemical-resistant gloves and safety goggles or a face shield to prevent direct contact[1]. Contaminated clothing must be removed and washed before reuse[1][4]. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation[1][3][5]. | All handling of the solid or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors[1][4]. |
| Aquatic Toxicity | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects[2][6]. | This is a critical consideration for disposal. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. Spills must be contained to prevent environmental release[2][6]. |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal is the final step in a chain of safe handling practices. The following procedures must be implemented in the laboratory to minimize exposure and ensure waste is correctly segregated for disposal.
Required Personal Protective Equipment (PPE)
Before handling the primary container or any waste containing this chemical, ensure the following PPE is worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][7].
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed correctly to avoid skin contact[1][7].
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, follow OSHA respirator regulations (29 CFR 1910.134)[7].
The Cardinal Rule: Segregation of Halogenated Waste
As a chlorinated compound, this compound must be disposed of as halogenated organic waste .[8]
Causality: Halogenated solvents and reagents require specific disposal methods, typically high-temperature incineration, to break the carbon-halogen bonds and prevent the formation of highly toxic dioxins and furans. Mixing them with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream and can pose a significant safety hazard[9].
Actionable Protocol:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
This container should be made of a compatible material (e.g., polyethylene or glass) and have a secure, vapor-tight lid.
-
Ensure the container is stored in a secondary containment bin within a ventilated area (like a fume hood or designated waste cabinet), away from incompatible materials[10][11].
Emergency Preparedness: Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab. Restrict access to the spill area[2][6].
-
Don PPE: Wear the full PPE outlined in Section 2.1.
-
Containment: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel. Do not use combustible materials like paper towels as the primary absorbent[4]. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Carefully collect the absorbed material and contaminated solids into a designated, airtight container.
-
Labeling: Label the container clearly as "Spill Debris containing this compound" and affix a hazardous waste tag.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: The spill debris container must be disposed of as halogenated hazardous waste through your institution's Environmental Health & Safety (EHS) office[4].
The Core Protocol: Disposal of Contaminated Materials
The guiding principle for the disposal of this compound is that it must be managed by a licensed and approved hazardous waste disposal facility[1][2][6]. On-site chemical neutralization is not recommended for this substance due to its complex structure and the potential for hazardous reaction byproducts.
Methodology for Waste Collection and Disposal:
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Reaction mixtures containing the chemical.
-
Solvents used to dissolve or rinse glassware.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
-
Containerize Waste:
-
Liquids: Collect all liquid waste (e.g., reaction residues, rinsing solvents) in the designated "Halogenated Organic Waste" container. The container must be kept closed when not in use. Do not overfill; leave at least 10% headspace for vapor expansion[12].
-
Solids: Collect contaminated solid waste (e.g., gloves, wipes, silica gel) in a separate, clearly labeled, sealed plastic bag or container designated for solid halogenated waste.
-
-
Labeling and Documentation:
-
Attach a completed hazardous waste tag to every waste container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration of each component.
-
The associated hazards (e.g., Toxic, Irritant, Environmentally Hazardous).
-
The accumulation start date and your lab's contact information.
-
-
-
Storage Pending Pickup:
-
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area.
-
This area must be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of a spill or accidental release.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste yourself or hire a non-certified contractor. Disposal must comply with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[13].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | 16097-63-5 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. uakron.edu [uakron.edu]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ethz.ch [ethz.ch]
- 13. Chemical Waste – EHS [ehs.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
